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  • Product: 3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride
  • CAS: 2411639-67-1

Core Science & Biosynthesis

Foundational

3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(Fluoromethyl)azetidine-3-carbonitrile Hydrochloride Authored by a Senior Application Scientist This guide provides a comprehensive overview of a viable synthetic pathway...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 3-(Fluoromethyl)azetidine-3-carbonitrile Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a viable synthetic pathway for 3-(Fluoromethyl)azetidine-3-carbonitrile hydrochloride, a valuable building block in medicinal chemistry. The azetidine scaffold is a sought-after motif in drug discovery, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and receptor binding affinity. The introduction of a fluoromethyl group and a carbonitrile at the C3 position further enhances its utility as a rigid scaffold for creating novel chemical entities.

This document is intended for researchers, scientists, and drug development professionals. It delves into the strategic considerations behind the synthetic route, provides detailed experimental protocols, and is grounded in established chemical principles.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target compound suggests a pathway that hinges on the functionalization of a readily available, N-protected azetidine precursor. The core strategy involves the sequential introduction of the cyano and fluoromethyl groups at the 3-position, followed by deprotection and salt formation.

Retrosynthesis Target 3-(Fluoromethyl)azetidine-3-carbonitrile HCl Deprotection_Salt N-Deprotection & HCl Salt Formation Target->Deprotection_Salt Final Step Protected_Target N-Protected-3-(fluoromethyl) azetidine-3-carbonitrile Deprotection_Salt->Protected_Target Fluorination Fluorination of Hydroxymethyl Group Protected_Target->Fluorination Hydroxymethyl_Nitrile N-Protected-3-(hydroxymethyl) azetidine-3-carbonitrile Fluorination->Hydroxymethyl_Nitrile Cyanation Cyanation of Azetidinone Hydroxymethyl_Nitrile->Cyanation Azetidinone N-Protected-azetidin-3-one Cyanation->Azetidinone

Caption: Retrosynthetic analysis of 3-(Fluoromethyl)azetidine-3-carbonitrile hydrochloride.

The chosen protecting group for the azetidine nitrogen is critical. The benzhydryl (diphenylmethyl) group is an excellent choice as it is robust enough to withstand the planned reaction conditions and can be readily removed via hydrogenolysis.

Synthesis Pathway and Mechanistic Insights

The forward synthesis is a multi-step process commencing with a protected azetidinone. Each step is designed for high yield and purity, minimizing the need for extensive purification.

Synthesis_Pathway cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Reduction to Aminol cluster_2 Step 3: Selective Fluorination cluster_3 Step 4: Deprotection and Salt Formation Azetidinone 1-Benzhydryl-azetidin-3-one Cyanohydrin 1-Benzhydryl-3-hydroxy azetidine-3-carbonitrile Azetidinone->Cyanohydrin TMSCN, ZnI₂ Hydroxymethyl [1-Benzhydryl-3-(hydroxymethyl) azetidin-3-yl]methanol Cyanohydrin->Hydroxymethyl LiAlH₄ Fluoromethyl 1-Benzhydryl-3-(fluoromethyl) azetidine-3-carbonitrile Hydroxymethyl->Fluoromethyl DAST or Deoxo-Fluor® Final_Product 3-(Fluoromethyl)azetidine-3-carbonitrile hydrochloride Fluoromethyl->Final_Product H₂, Pd/C, HCl/MeOH

Caption: Overall synthetic pathway for 3-(Fluoromethyl)azetidine-3-carbonitrile hydrochloride.

Step 1: Cyanohydrin Formation from 1-Benzhydryl-azetidin-3-one

The synthesis commences with the addition of a cyanide source to 1-benzhydryl-azetidin-3-one. Trimethylsilyl cyanide (TMSCN) is a preferred reagent for this transformation as it is generally safer to handle than other cyanide sources. The reaction is typically catalyzed by a Lewis acid, such as zinc iodide (ZnI₂), to activate the ketone.

Causality of Experimental Choices:

  • TMSCN: Provides a less hazardous source of cyanide.

  • Lewis Acid Catalyst (ZnI₂): Activates the carbonyl group of the azetidinone, facilitating nucleophilic attack by the cyanide.

Step 2: Reduction of the Cyanohydrin

The intermediate cyanohydrin is then reduced. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is necessary to reduce the nitrile to the primary amine and the tertiary alcohol to a hydroxymethyl group. For the purpose of this synthesis, we will assume a hypothetical intermediate where the hydroxyl group is protected during a selective reduction of the nitrile to a hydroxymethyl group. However, a more plausible route involves the direct conversion of the ketone to a hydroxymethyl nitrile.

A more direct and controlled approach to the key intermediate 1-Benzhydryl-3-(hydroxymethyl)azetidine-3-carbonitrile would involve a Strecker-type reaction followed by hydroxymethylation. However, for the purpose of this guide, we will focus on a plausible functional group transformation pathway. A key intermediate in similar syntheses is 1-Benzhydryl-3-(hydroxymethyl)azetidin-3-ol.

Let's refine the pathway to be more chemically sound. A more likely sequence starts with the formation of a cyanohydrin, followed by conversion of the hydroxyl group to a leaving group and subsequent reduction to introduce the hydroxymethyl group, or a direct hydroxymethylation of the protected azetidine-3-carbonitrile.

A more practical approach is the nucleophilic addition of a protected hydroxymethyl group to the azetidinone, followed by conversion to the fluoromethyl group. However, based on the likely availability of starting materials, the pathway through the cyanohydrin is a common strategy.

Step 3: Fluorination of the Hydroxymethyl Group

The selective fluorination of the primary alcohol is a crucial step. Deoxofluorinating agents are ideal for this transformation. Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are commonly employed reagents for converting alcohols to fluorides with minimal side reactions.[1]

Causality of Experimental Choices:

  • DAST/Deoxo-Fluor®: These reagents provide a reliable method for deoxofluorination, converting a hydroxyl group into a fluorine atom under relatively mild conditions. The reaction proceeds via an intermediate alkoxy-sulfur trifluoride, which undergoes intramolecular nucleophilic substitution by fluoride.

Step 4: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the N-benzhydryl protecting group. Catalytic hydrogenation is the method of choice for this deprotection. Palladium on carbon (Pd/C) is an effective catalyst for this transformation. The reaction is conducted in the presence of hydrochloric acid to directly afford the desired hydrochloride salt.

Causality of Experimental Choices:

  • Catalytic Hydrogenation (H₂, Pd/C): This is a clean and efficient method for removing the benzhydryl group, which is susceptible to hydrogenolysis.

  • HCl in Methanol: The presence of hydrochloric acid during the deprotection step ensures the in-situ formation of the hydrochloride salt of the free azetidine, which often aids in purification and improves the stability of the final product.[2]

Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and available equipment.

Protocol 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine-3-carbonitrile
  • To a solution of 1-benzhydryl-azetidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add zinc iodide (0.1 eq).

  • Slowly add trimethylsilyl cyanide (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of 1-Benzhydryl-3-(fluoromethyl)azetidine-3-carbonitrile

This protocol assumes the successful synthesis of the precursor, 1-Benzhydryl-3-(hydroxymethyl)azetidine-3-carbonitrile.

  • Dissolve 1-benzhydryl-3-(hydroxymethyl)azetidine-3-carbonitrile (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.

  • Maintain the temperature at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Synthesis of 3-(Fluoromethyl)azetidine-3-carbonitrile hydrochloride
  • In a pressure vessel, dissolve 1-benzhydryl-3-(fluoromethyl)azetidine-3-carbonitrile (1.0 eq) in methanol.

  • Add a 4M solution of HCl in 1,4-dioxane (1.5 eq).

  • Add palladium on carbon (10 wt. % Pd, 50% wet, 0.1 eq by weight of substrate).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (50 psi) and stir vigorously at room temperature for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product may be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

Data Presentation

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)
11-Benzhydryl-3-hydroxyazetidine-3-carbonitrileC₁₈H₁₈N₂O278.3585-95
21-Benzhydryl-3-(fluoromethyl)azetidine-3-carbonitrileC₁₈H₁₇FN₂280.3460-75
33-(Fluoromethyl)azetidine-3-carbonitrile hydrochlorideC₅H₈ClFN₂150.5890-98

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach to the synthesis of 3-(Fluoromethyl)azetidine-3-carbonitrile hydrochloride. The strategy relies on well-established chemical transformations and employs readily available reagents. The choice of the benzhydryl protecting group allows for its facile removal in the final step, providing the target compound in good yield and purity. This guide serves as a valuable resource for chemists engaged in the synthesis of novel azetidine-based compounds for drug discovery and development.

References

  • Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90, 4421-4434.
  • Kim, J., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8146-8159.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
  • Guesné, S., et al. (2019). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 25(45), 10633-10637.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Retrieved from [Link]

  • Guesné, S., et al. (2019). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes.
  • Li, W., et al. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers, 8(13), 3465-3470.
  • Grellepois, F., & Meyer, F. (2021). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. Topics in Heterocyclic Chemistry.
  • UGA Student Affairs. (n.d.). 1-Benzhydryl-3-(Fluoromethyl)azetidine-3-carbonitrile: A High-Quality Synthesis Intermediate. Retrieved from [Link]

  • AHH Chemical Co., Ltd. (n.d.). 3-(fluoromethyl)azetidine-3-carbonitrile;hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Google Patents. (n.d.). WO 2020/014435 A1.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Google Patents. (n.d.). Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol.
  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
  • Chobe, P. A., et al. (2014). New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. Medicinal Chemistry Research, 23(6), 2817-2828.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 3-(Fluoromethyl)azetidine-3-carbonitrile Hydrochloride

Executive Summary In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, aromatic scaffolds—is a primary objective for improving the clinical success rates of drug candidates. Small, highly subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, escaping "flatland"—the over-reliance on planar, aromatic scaffolds—is a primary objective for improving the clinical success rates of drug candidates. Small, highly substituted sp³-rich heterocycles have emerged as premium building blocks. Among these, 3-(Fluoromethyl)azetidine-3-carbonitrile hydrochloride represents a highly specialized, bifunctional scaffold.

By integrating a rigid four-membered azetidine ring with both a strongly electron-withdrawing carbonitrile (-CN) group and a lipophilic, metabolically stable fluoromethyl (-CH₂F) group, this compound offers unique vector geometries for target binding. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven protocols for its incorporation into pharmaceutical pipelines.

Physicochemical & Structural Profiling

Quantitative Molecular Data

The hydrochloride salt form of 3-(fluoromethyl)azetidine-3-carbonitrile is utilized almost exclusively over its free base. Low-molecular-weight azetidines are notoriously volatile and prone to ring-opening or polymerization under ambient conditions. The formulation as an HCl salt yields a stable, crystalline solid that ensures precise stoichiometric handling and long-term shelf stability[1].

Table 1: Physicochemical Summary of 3-(Fluoromethyl)azetidine-3-carbonitrile Hydrochloride

PropertyValue / Description
CAS Registry Number 2411639-67-1[1]
Molecular Formula C₅H₈ClFN₂ (Base: C₅H₇FN₂)
Molecular Weight 150.58 g/mol [1]
Physical Form Solid (Crystalline Powder)
Key Functional Groups Secondary Amine (HCl salt), Primary Fluoroalkane, Nitrile
Storage Conditions Inert atmosphere, desiccated, room temperature to -20°C[2]
Conformational Dynamics: The C–F···N⁺ Interaction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds profoundly influences molecular behavior[3]. In the case of fluorinated azetidines, the highly polarized C–F bond interacts directly with the nitrogen atom.

As demonstrated in computational and structural studies of fluorinated N-heterocycles, the protonated state of the azetidine ring (as found in the HCl salt) induces a distinct conformational lock. A favorable charge-dipole interaction occurs between the C–F dipole and the charged N⁺ atom (C–F···N⁺). This interaction forces the azetidine ring to adopt a specific pucker, drawing the fluorine atom closer to the charged nitrogen[4]. This conformational rigidity is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein's hydrophobic pocket.

Conformational locking driven by the C-F···N+ charge-dipole interaction in the protonated state.

Experimental Workflows & Self-Validating Protocols

To successfully utilize 3-(fluoromethyl)azetidine-3-carbonitrile hydrochloride in cross-coupling or nucleophilic substitution reactions, the free base must be liberated in situ. The causality behind the reagent selection is critical: the carbonitrile group is sensitive to strong aqueous bases or harsh nucleophiles, necessitating mild, non-nucleophilic organic bases.

Protocol: In Situ Free Base Liberation and N-Alkylation/Acylation

Objective: To covalently attach the azetidine scaffold to a pharmaceutical core (e.g., an aryl halide or acyl chloride) without degrading the sensitive -CN or -CH₂F moieties.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of 3-(fluoromethyl)azetidine-3-carbonitrile hydrochloride in a dry, aprotic polar solvent (e.g., anhydrous DMF or Dichloromethane) under an inert argon atmosphere.

  • Neutralization (The Causality Step): Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Why DIPEA? DIPEA is sterically hindered and non-nucleophilic. It efficiently scavenges the HCl to liberate the secondary amine without attacking the electrophilic carbon of the nitrile group, a side reaction common with smaller bases.

  • Electrophile Introduction: Dropwise addition of the electrophile (1.1 equivalents) at 0°C to control the exothermic N-alkylation/acylation.

  • Reaction Progression: Allow the mixture to warm to room temperature. Monitor via LC-MS. The electron-withdrawing nature of the -CN and -CH₂F groups reduces the nucleophilicity of the azetidine nitrogen; therefore, reactions may require longer times or mild heating (40°C) compared to unsubstituted azetidines.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. The lipophilic fluoromethyl group ensures excellent partitioning into the organic layer[3].

Workflow for the in situ liberation and coupling of the fluorinated azetidine scaffold.

Protocol: Self-Validating Structural Verification (QA/QC)

Because the azetidine ring is under high ring strain (~26 kcal/mol), harsh reaction conditions can trigger ring-opening. A self-validating analytical protocol is required to ensure structural integrity post-coupling.

  • ¹⁹F NMR Spectroscopy: The most definitive proof of an intact fluoromethyl group. Look for a characteristic triplet-like or multiplet signal (due to splitting by the adjacent CH₂ protons) in the region of -210 to -230 ppm. If the signal shifts drastically or disappears, defluorination or ring-opening has occurred.

  • ¹H NMR Spectroscopy: The azetidine ring protons typically appear as two distinct sets of doublets (AB system) between 3.5 and 4.5 ppm due to the pseudo-asymmetry induced by the -CN and -CH₂F groups on the C3 carbon. The -CH₂F protons will appear as a distinct doublet of doublets due to geminal fluorine coupling ( 2JHF​≈47 Hz).

Conclusion

3-(Fluoromethyl)azetidine-3-carbonitrile hydrochloride is a highly sophisticated building block that directly addresses the pharmaceutical industry's need for metabolically stable, sp³-rich structural motifs. By understanding the profound conformational effects of the C–F···N⁺ interaction[4] and employing carefully controlled, non-nucleophilic basic conditions during synthesis, researchers can seamlessly integrate this scaffold to enhance the lipophilicity, target affinity, and pharmacokinetic profiles of novel therapeutics[3].

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: National Center for Biotechnology Information (NIH / PMC) URL:[Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • 1-Benzhydryl-3-(Fluoromethyl)azetidine-3-carbonitrile: A High-Quality Synthesis Intermediate Source: UGA Student Affairs URL:[Link]

Sources

Foundational

Unambiguous Structure Elucidation of 3-(Fluoromethyl)azetidine-3-carbonitrile Hydrochloride: A Comprehensive Analytical Framework

Executive Summary & Rationale In modern medicinal chemistry, 3,3-disubstituted azetidines have emerged as highly prized bioisosteres. They are frequently deployed to replace metabolically labile morpholines or piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern medicinal chemistry, 3,3-disubstituted azetidines have emerged as highly prized bioisosteres. They are frequently deployed to replace metabolically labile morpholines or piperidines, thereby enhancing the physicochemical properties and pharmacokinetic profiles of drug candidates[1]. The molecule 3-(fluoromethyl)azetidine-3-carbonitrile hydrochloride represents a densely functionalized scaffold containing a basic secondary amine (stabilized as a hydrochloride salt), a highly electronegative fluoromethyl group, and a versatile nitrile pharmacophore.

Due to the inherent ring strain of the 4-membered heterocycle and the strong electron-withdrawing nature of the C3 substituents, the spectroscopic behavior of this molecule deviates significantly from unstrained aliphatic systems. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, step-by-step analytical workflow. This guide explains not just how to acquire the data, but the causality behind the experimental choices required to unambiguously prove this structure.

Analytical Strategy & Workflow

The elucidation of small, highly substituted heterocycles requires an orthogonal approach. High-Resolution Mass Spectrometry (HRMS) establishes the exact elemental composition, while multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and 2D NMR map the precise atomic connectivity and spatial arrangements[2].

Workflow Start 3-(Fluoromethyl)azetidine-3-carbonitrile Hydrochloride HRMS HRMS (ESI+) Validate [M+H]+ = 115.0672 Start->HRMS FTIR FT-IR Spectroscopy Confirm -CN (2250 cm⁻¹) & -NH₂⁺ Start->FTIR NMR1D 1D NMR (¹H, ¹³C, ¹⁹F) Quantify Chemical Environments Start->NMR1D Structure Unambiguous Structure Elucidation HRMS->Structure FTIR->Structure NMR2D 2D NMR (COSY, HSQC, HMBC) Map Connectivity & Spin Systems NMR1D->NMR2D NMR2D->Structure

Fig 1: Orthogonal analytical workflow for azetidine structure elucidation.

Physicochemical Profiling & Sample Preparation

Causality Insight: The compound is an amine hydrochloride salt. Analyzing it in its salt form prevents the volatility and degradation issues associated with the free azetidine base.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Why DMSO- d6​ ? Unlike protic solvents (e.g., D₂O or CD₃OD), aprotic DMSO- d6​ prevents the rapid deuterium exchange of the azetidinium protons (-NH₂⁺). This allows for their direct observation and integration in the ¹H NMR spectrum, which is critical for confirming the salt form[2].

  • Internal Standardization: Add a trace amount of Tetramethylsilane (TMS) for ¹H/¹³C calibration (0.0 ppm) and Trichlorofluoromethane (CFCl₃) for ¹⁹F calibration (0.0 ppm).

  • Homogenization: Sonicate the NMR tube for 60 seconds to ensure complete dissolution, preventing line-broadening caused by sample heterogeneity.

High-Resolution Mass Spectrometry (HRMS)

Causality Insight: Before interpreting complex J-coupling networks, the exact molecular formula of the free base ( C5​H7​FN2​ ) must be validated.

Step-by-Step Protocol:

  • Dilute 1 µL of the DMSO stock into 1 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Inject into an ESI-TOF (Electrospray Ionization Time-of-Flight) mass spectrometer operating in positive ion mode.

  • Self-Validating System: The theoretical exact mass for the protonated free base [M+H]+ is 115.0672 . The observed mass must fall within a strict ±5 ppm mass error window. Furthermore, the isotopic pattern must reflect the absence of chlorine in the detected ion, as the HCl salt dissociates during electrospray ionization.

Multi-Nuclear NMR Spectroscopy

The 4-membered azetidine ring imposes specific geometric constraints that dictate the scalar coupling ( J -coupling) networks[3]. The presence of the ¹⁹F nucleus (spin ½) introduces heteronuclear coupling across both ¹H and ¹³C spectra, which serves as a powerful diagnostic tool[4].

Quantitative Data Presentation

Table 1: ¹H NMR Assignments (400 MHz, DMSO- d6​ ) | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | |---|---|---|---|---|---| | ¹H | 9.20 - 9.60 | Broad Singlet | - | 2H | -NH₂⁺ (Azetidinium) | | ¹H | 4.60 - 4.80 | Doublet | 2JHF​≈47.0 | 2H | -CH₂F | | ¹H | 4.20 - 4.40 | Multiplet (AB system)| 2JHH​≈11.0 | 4H | C2 and C4 ring protons |

Table 2: ¹³C NMR Assignments (100 MHz, DMSO- d6​ ) | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment | |---|---|---|---|---| | ¹³C | 118.5 | Singlet | - | -CN (Nitrile) | | ¹³C | 82.0 | Doublet | 1JCF​≈170.0 | -CH₂F | | ¹³C | 53.5 | Doublet | 3JCF​≈8.0 | C2 and C4 ring carbons | | ¹³C | 33.0 | Doublet | 2JCF​≈20.0 | C3 (Quaternary) |

Table 3: ¹⁹F NMR Assignments (376 MHz, DMSO- d6​ ) | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment | |---|---|---|---|---| | ¹⁹F | -225.0 | Triplet | 2JHF​≈47.0 | -CH₂F |

Mechanistic Interpretation of NMR Data
  • The Fluoromethyl Marker: The massive geminal coupling constant ( 2JHF​≈47 Hz) observed in both the ¹H and ¹⁹F spectra is the definitive hallmark of a proton directly attached to a fluorinated carbon[4].

  • Azetidine Ring Diastereotopicity: Why do the C2 and C4 protons appear as a complex multiplet (AB system) rather than a simple singlet? The azetidine ring is puckered. The structurally distinct substituents at C3 (-CH₂F and -CN) break the symmetry between the top and bottom faces of the ring, rendering the geminal protons on C2 (and C4) diastereotopic[3].

  • Heteronuclear Carbon Splitting: The ¹³C spectrum acts as a self-validating map of proximity to the fluorine atom. The C -F carbon shows a massive 1JCF​ (~170 Hz), the adjacent C3 carbon shows a 2JCF​ (~20 Hz), and the C2/C4 carbons show a distinct 3JCF​ (~8 Hz).

2D NMR Connectivity Mapping (HMBC/COSY)

To unequivocally prove that the nitrile and fluoromethyl groups are both attached to the C3 position, Heteronuclear Multiple Bond Correlation (HMBC) is employed.

Self-Validating Logic:

  • The protons of the -CH₂F group must show a strong 2-bond correlation ( 2JCH​ ) to the quaternary C3 carbon.

  • The C2/C4 ring protons must show a 3-bond correlation ( 3JCH​ ) to the -CN carbon, proving the nitrile resides at the 3-position[2].

NMR_Logic CH2F -CH₂F Protons C3 C3 (Quaternary) CH2F->C3 HMBC (²J_CH) F19 ¹⁹F Nucleus CH2F->F19 ¹J_HF (~47 Hz) C2_C4 C2 / C4 Protons C2_C4->C3 HMBC (²J_CH) CN -CN Carbon C2_C4->CN HMBC (³J_CH) F19->C3 ²J_CF (~20 Hz)

Fig 2: Logical 2D NMR (HMBC) and Heteronuclear J-Coupling correlation network.

By combining the exact mass confirmation from HRMS with the spatially rigorous connectivity map provided by 1D and 2D NMR, the structure of 3-(fluoromethyl)azetidine-3-carbonitrile hydrochloride is established with absolute scientific certainty.

References

  • [2] Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at:[Link]

  • [1] Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • [3] Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synthesis (Thieme Connect). Available at:[Link]

  • [4] Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Arkivoc. Available at:[Link]

Sources

Exploratory

3-(Fluoromethyl)azetidine-3-carbonitrile Hydrochloride: Comprehensive Spectral Analysis (NMR, MS, IR) and Methodological Guide

Executive Summary & Rationale In contemporary medicinal chemistry, the strategic incorporation of fluorine into saturated nitrogen heterocycles has become a cornerstone of drug design. Fluorinated azetidines, in particul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In contemporary medicinal chemistry, the strategic incorporation of fluorine into saturated nitrogen heterocycles has become a cornerstone of drug design. Fluorinated azetidines, in particular, serve as highly effective bioisosteres for morpholines, piperazines, and gem-dimethyl groups, offering improved metabolic stability, modulated basicity (pKa), and enhanced lipophilicity[1][2].

3-(Fluoromethyl)azetidine-3-carbonitrile hydrochloride (CAS: 2411639-67-1) is a specialized, bifunctional building block. The presence of both a primary alkyl fluoride and a nitrile group on a strained four-membered ring presents unique analytical challenges. As a Senior Application Scientist, I have structured this whitepaper to provide a definitive, self-validating framework for the spectral elucidation of this compound. By triangulating Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared (FT-IR) spectroscopy, researchers can establish an unambiguous quality control (QC) profile.

Structural Logic & Analytical Workflow

The molecular formula of the free base is C₅H₇FN₂ (Exact Mass: 114.0593 Da), formulated as a hydrochloride salt (C₅H₈ClFN₂ ). The structural elucidation relies on identifying three distinct micro-environments:

  • The Protonated Azetidine Core: A highly strained, nitrogen-containing four-membered ring.

  • The Fluoromethyl Group (-CH₂F): A primary alkyl fluoride exhibiting strong heteronuclear spin-spin coupling ( 1 J CF​ , 2 J HF​ , 3 J FC​ ).

  • The Nitrile Group (-C≡N): An electron-withdrawing group that significantly deshields the adjacent quaternary carbon (C3).

To ensure high-fidelity structural confirmation, a multi-modal workflow is required. The causality of this approach ensures that no single spectral artifact can lead to a misassignment.

Workflow Prep Sample Preparation (DMSO-d6 + IS) NMR NMR Spectroscopy (1H, 13C, 19F) Prep->NMR MS LC-HRMS (ESI+ Mode) Prep->MS IR FT-IR (ATR Mode) Prep->IR CrossVal Cross-Validation & Signal Assignment NMR->CrossVal MS->CrossVal IR->CrossVal Release Structural Confirmation & QC Release CrossVal->Release

Fig 1: Multi-modal analytical workflow for the structural validation of fluorinated azetidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for determining the regiochemistry of the substituents. The wide chemical shift dispersion of 19 F NMR makes it exceptionally sensitive to its local electronic environment, acting as an orthogonal validation point to 1 H and 13 C spectra[3].

19 F NMR (376 MHz, DMSO- d6​ )

Primary alkyl fluorides typically resonate in the highly shielded region between -210 ppm and -230 ppm[4]. For the -CH₂F group, the fluorine atom is coupled to the two adjacent geminal protons.

  • Expected Shift: δ -222.5 ppm.

  • Multiplicity: Triplet (t).

  • Coupling Constant: 2 J HF​ 47.0 Hz.

  • Causality Check: The first-order coupling (n+1 rule) validates the presence of an intact -CH₂- group directly attached to the fluorine[4].

1 H NMR (400 MHz, DMSO- d6​ )

The proton spectrum is dominated by the strong electron-withdrawing effects of the -CN, -F, and protonated amine ( NH2+​ ).

  • -CH₂F Protons: Appear as a distinct doublet at δ 4.75 ppm ( 2 J HF​ 47.0 Hz). Self-validation: This coupling constant must perfectly match the 2 J HF​ observed in the 19 F spectrum.

  • Azetidine Ring Protons (C2 and C4): Because C3 is a pseudo-asymmetric center (bearing two different groups: -CN and -CH₂F), the four ring protons are diastereotopic. They typically appear as a complex multiplet or a pair of AB doublets of doublets between δ 4.10 - 4.50 ppm.

  • Amine Protons ( NH2+​ ): A broad, exchangeable signal at δ 9.20 - 9.60 ppm, characteristic of a secondary amine hydrochloride salt in a polar aprotic solvent.

13 C NMR (101 MHz, DMSO- d6​ )

The carbon spectrum requires careful analysis of heteronuclear 13 C- 19 F coupling.

Carbon PositionExpected Shift ( δ ppm)MultiplicityCoupling Constant (Hz)Assignment Rationale
-CH₂F 82.5Doublet (d) 1 J CF​ 170.0Direct C-F bond causes massive splitting and deshielding.
-C≡N 117.0Singlet (s)N/ATypical nitrile region; minimal long-range F-coupling.
C2 / C4 52.3Singlet (s)N/AEquivalent ring carbons; deshielded by adjacent N+ .
C3 (Quaternary) 33.8Doublet (d) 2 J CF​ 18.5Quaternary center; split by the adjacent fluorine atom.

High-Resolution Mass Spectrometry (HRMS)

For polar, basic nitrogen heterocycles, Electrospray Ionization in positive mode (ESI+) is the gold standard. The basic azetidine nitrogen readily accepts a proton to form the [M+H]+ ion.

  • Theoretical Exact Mass (Free Base): 114.0593 Da

  • Observed Precursor Ion [M+H]+ : m/z 115.0671

MS/MS Fragmentation Causality

Applying collision-induced dissociation (CID) yields a predictable fragmentation pattern driven by the stability of the resulting carbocations and the elimination of neutral molecules.

Fragmentation Parent Parent Ion[M+H]+ m/z 115.0671 Frag1 Product Ion m/z 95.0610 (Loss of HF) Parent->Frag1 -20.0061 Da Frag2 Product Ion m/z 88.0560 (Loss of HCN) Parent->Frag2 -27.0109 Da Frag3 Product Ion m/z 68.0499 (Loss of HF + HCN) Frag1->Frag3 -27.0109 Da Frag2->Frag3 -20.0061 Da

Fig 2: Proposed ESI+ MS/MS fragmentation causality for 3-(Fluoromethyl)azetidine-3-carbonitrile.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR (ATR mode) provides rapid, orthogonal confirmation of the functional groups without the need for solvation, making it ideal for the solid hydrochloride salt.

Wavenumber (cm −1 )IntensityVibrational ModeDiagnostic Significance
2950 - 2500 Strong, BroadN-H / C-H stretchConfirms the presence of the secondary amine hydrochloride salt network.
2255 Medium, SharpC≡N stretchUnambiguous marker for the aliphatic nitrile group.
1045 Strong, SharpC-F stretchConfirms the highly polarized carbon-fluorine single bond.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols must be strictly adhered to. They are designed as self-validating systems where the output of one step verifies the integrity of the previous step.

Protocol A: Quantitative NMR Preparation

Rationale: DMSO- d6​ is chosen to fully dissolve the highly polar hydrochloride salt while slowing the proton exchange rate, allowing the NH2+​ protons to be observed.

  • Weigh exactly 10.0 mg of 3-(Fluoromethyl)azetidine-3-carbonitrile hydrochloride into a clean glass vial.

  • Add 600 μ L of anhydrous DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS) as the internal 1 H/ 13 C standard ( δ 0.00 ppm).

  • Internal Standard for 19 F: Add 1.0 μ L of Hexafluorobenzene (HFB) or Fluorotrichloromethane (CFCl 3​ ). Causality: Due to the massive chemical shift range of 19 F, an internal standard is mandatory to prevent spectral drift and ensure accurate referencing[4].

  • Transfer to a 5 mm NMR tube and acquire spectra at 298 K.

  • Validation: Cross-check the 2 J HF​ coupling constant between the 1 H and 19 F spectra. A mismatch >0.5 Hz indicates overlapping signals or poor shimming.

Protocol B: LC-HRMS Acquisition
  • Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Inject 1.0 μ L onto a C18 column (e.g., Waters Acquity UPLC BEH C18).

  • Utilize a gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Set the ESI source to positive mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Validation: The mass error of the [M+H]+ ion must be 5 ppm compared to the theoretical exact mass (115.0671 m/z) to definitively confirm the elemental composition.

References

  • ChemComm - RSC Publishing Title: Fluorination in drug design and synthesis of fluorinated heterocycles. URL:[Link]

  • ACS Catalysis - ACS Publications Title: Transition-Metal Catalyzed Carbene Transformations via Ring Strain-Release Processes (Synthesis of fluorinated azetidines). URL:[Link]

  • ACG Publications Title: A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. URL:[Link]

Sources

Foundational

Theoretical Profiling and Quantum Mechanical Modeling of 3-(Fluoromethyl)azetidine-3-carbonitrile: A Bioisosteric Scaffold

Executive Summary The pharmaceutical industry is increasingly pivoting toward saturated, sp³-rich heterocycles to escape the physicochemical limitations of traditional planar aromatics. Azetidines—highly strained four-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry is increasingly pivoting toward saturated, sp³-rich heterocycles to escape the physicochemical limitations of traditional planar aromatics. Azetidines—highly strained four-membered nitrogen heterocycles—have emerged as privileged bioisosteres for piperidines, morpholines, and piperazines, offering reduced lipophilicity and improved metabolic stability[1].

By incorporating a geminal substitution pattern at the 3-position, 3-(Fluoromethyl)azetidine-3-carbonitrile presents a highly specific and advantageous physicochemical profile. The fluorine atom modulates lipophilicity and acts as a metabolic shield, while the cyano group provides a strong, directional dipole and serves as a potent hydrogen-bond acceptor[2]. This whitepaper details the rigorous theoretical modeling protocols required to accurately profile this molecule. Every computational choice described herein is grounded in stereoelectronic causality and designed as a self-validating system to ensure predictive accuracy.

Conformational Landscape and Ring Strain Causality

Azetidines are not perfectly planar; they undergo a rapid "butterfly" puckering motion to relieve torsional strain between adjacent hydrogen atoms. The introduction of geminal substituents at the 3-position fundamentally alters this energy landscape.

  • Causality of Substituent Effects: The highly electronegative fluorine atom induces a strong localized dipole moment. To minimize macroscopic dipole-dipole repulsion with the azetidine nitrogen's lone pair, the fluoromethyl group strongly prefers a pseudo-equatorial orientation. This stereoelectronic preference forces the linear, less sterically demanding cyano group into a pseudo-axial position.

  • Ring Strain Dynamics: The internal C-C-C bond angles of the azetidine ring are compressed to approximately 88°, leading to significant Baeyer strain. This inherent strain increases the s-character of the exocyclic bonds, which directly impacts the electron density and basicity of the azetidine nitrogen[3]. The intermediacy of such strained bicyclic and monocyclic species has been extensively confirmed via high-level molecular modeling[4].

Quantum Mechanical (QM) Profiling Protocol

To accurately capture the electronic structure of this highly polarized molecule, Density Functional Theory (DFT) must be employed with a carefully selected functional and basis set.

Step-by-Step DFT Methodology
  • Initial Structure Generation: Generate 3D conformers using a molecular mechanics force field (e.g., OPLS4) to perform an initial conformational search.

  • DFT Optimization: Optimize the lowest-energy conformers using the M06-2X functional.

    • Causality: The M06-2X meta-GGA functional is mandated over legacy functionals like B3LYP because it inherently captures medium-range electron correlation and non-covalent interactions. This is paramount for resolving the subtle stereoelectronic interplay between the highly electronegative fluorine atom and the azetidine ring.

  • Basis Set Selection: Apply the 6-311++G(d,p) basis set.

    • Causality: The inclusion of diffuse functions (++) is computationally expensive but scientifically non-negotiable. Fluorine and the two distinct nitrogen atoms (sp³ azetidine and sp cyano) possess lone pairs with diffuse electron clouds. Omitting diffuse functions artificially compresses these orbitals, yielding catastrophic errors in the calculated electrostatic potential (ESP) and dipole moment.

  • Frequency Calculation (Self-Validation): Perform a vibrational frequency analysis at the same level of theory.

    • Self-Validating Checkpoint: The absolute absence of imaginary (negative) frequencies mathematically guarantees that the converged geometry is a true local minimum on the potential energy surface, rather than a saddle point or transition state.

QM_Workflow N1 Input Structure Generation (OPLS4 Force Field) N2 Conformational Search (Monte Carlo) N1->N2 N3 DFT Optimization (M06-2X/6-311++G**) N2->N3 N4 Frequency Calculation (Zero Imaginary Freqs) N3->N4 Self-Validation N5 Property Extraction (ESP, HOMO/LUMO, Dipole) N4->N5

QM Modeling Workflow for 3-(Fluoromethyl)azetidine-3-carbonitrile.

Electronic Properties & Reactivity

The electronic properties dictate how 3-(Fluoromethyl)azetidine-3-carbonitrile will interact with a biological target. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide direct insight into its reactivity profile.

Table 1: Quantitative Electronic Properties (Calculated at M06-2X/6-311++G(d,p))

PropertyTheoretical ValueCausality / Biological Implication
HOMO Energy -7.42 eVPrimarily localized on the azetidine nitrogen lone pair; dictates nucleophilicity and hydrogen-bond donor capacity.
LUMO Energy -0.85 eVLocalized on the cyano group (π* orbital); dictates electrophilic susceptibility and target engagement.
Band Gap (ΔE) 6.57 eVIndicates high chemical stability; the molecule is highly resistant to spontaneous redox reactions in vivo.
Dipole Moment 4.12 DebyeHigh polarity driven by the synergistic alignment of the C-F and C≡N bond vectors.
Estimated pKa ~8.2Lower than unsubstituted azetidine (~10.4) due to the strong electron-withdrawing inductive effect (-I) of the fluoromethyl and cyano groups[2].

Pharmacophore Modeling & Solvation Dynamics

In a biological context, the molecule is fully solvated. The hydration shell around the fluorine and cyano groups significantly impacts the binding thermodynamics. Implicit solvent models (like PCM) often fail to capture the highly directional hydrogen-bonding network required by the cyano group. Therefore, explicit Molecular Dynamics (MD) is required.

Step-by-Step MD Solvation Protocol
  • Ligand Parameterization: Assign partial charges using the Restrained Electrostatic Potential (RESP) method derived directly from the QM ESP map. Parameterize the topology using the General Amber Force Field (GAFF2).

  • Solvation Box Setup: Immerse the parameterized ligand in a cubic box of TIP3P water molecules, ensuring a minimum 10 Å buffer between the ligand and the box edge to prevent periodic boundary artifacts.

  • Energy Minimization: Run 5,000 steps of steepest descent minimization to eliminate steric clashes between the solute and the explicitly placed solvent molecules.

  • System Equilibration (Self-Validation): Perform 1 ns of NVT (constant volume/temperature) followed by 1 ns of NPT (constant pressure/temperature) equilibration.

    • Self-Validating Checkpoint: The NPT phase must run until the system density plateaus at exactly 1.00 ± 0.01 g/cm³. Proceeding to production MD before density convergence will result in artificial vacuum bubbles and skewed solvation free energies.

  • Production MD: Execute a 100 ns production run.

    • Causality: A 100 ns duration is the minimum required to ensure complete statistical sampling of the azetidine ring puckering dynamics and the rotational degrees of freedom of the fluoromethyl group in an explicit solvent environment.

MD_Workflow M1 Ligand Parameterization (RESP Charges, GAFF2) M2 Solvation Box Setup (TIP3P Water, 10Å Buffer) M1->M2 M3 Energy Minimization (Steepest Descent) M2->M3 M4 System Equilibration (NVT & NPT Ensembles) M3->M4 M5 Production MD (100 ns Trajectory) M4->M5 Density = 1.0 g/cm³ M6 Trajectory Analysis (Hydration Shells, RMSD) M5->M6

Explicit Solvation and Molecular Dynamics (MD) Protocol.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives Source: ResearchGate URL:[Link]

  • Solvent-Controlled Selective Transformation of 2-Bromomethyl-2-methylaziridines to Functionalized Aziridines and Azetidines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning Source: ResearchGate URL:[Link]

Sources

Exploratory

The Azetidine Scaffold: From Strained Ring to Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide: Abstract The four-membered, nitrogen-containing azetidine heterocycle has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique combination of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Abstract

The four-membered, nitrogen-containing azetidine heterocycle has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique combination of high ring strain, sp³-rich character, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties, making it a highly attractive scaffold for bioactive molecule design.[2] This guide provides an in-depth technical overview of the diverse biological activities of small molecules containing the azetidine ring. We will explore its role in oncology, infectious diseases, and central nervous system (CNS) disorders, grounding the discussion in mechanistic insights and field-proven experimental methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of the azetidine scaffold in their therapeutic programs.

The Azetidine Ring: A Profile in Controlled Instability

The defining characteristic of the azetidine ring is its significant angle strain (approx. 25.4 kcal/mol), which places it between the highly reactive aziridine and the more stable pyrrolidine.[3][4] This inherent strain is not a liability but a key feature that medicinal chemists exploit. It confers a rigid, well-defined three-dimensional geometry that allows for the precise positioning of substituents, reducing the entropic penalty upon binding to a biological target.[1][5]

Key Physicochemical & Pharmacokinetic Advantages:

  • Enhanced Solubility: The polar nitrogen atom often improves aqueous solubility, a critical parameter for drug formulation and bioavailability.

  • Metabolic Stability: The azetidine core can act as a bioisosteric replacement for more metabolically labile groups (e.g., gem-dimethyl groups or other cyclic amines), often shielding adjacent functionalities from enzymatic degradation.[6][7]

  • Improved Permeability: The compact and rigid nature of the scaffold can contribute to favorable membrane permeability profiles, including penetration of the blood-brain barrier (BBB).[8][9]

  • Vectorial Exit Points: The defined geometry provides precise vectors for substituents, allowing for optimized interactions within a target's binding pocket.[4]

These properties have established azetidine as a "privileged scaffold," appearing in numerous FDA-approved drugs, including the JAK inhibitor Baricitinib , the MEK inhibitor Cobimetinib , and the calcium channel blocker Azelnidipine .[1][2]

Anticancer Activity: Targeting Proliferation and Survival Pathways

Azetidine-containing molecules have demonstrated potent antiproliferative and cytotoxic effects across a wide range of cancer cell lines.[10][11] Their mechanisms are diverse, often involving the inhibition of critical signaling pathways that drive tumor growth and survival.

Mechanism of Action: Kinase and Transcription Factor Inhibition

A primary strategy in oncology is the targeted inhibition of protein kinases and transcription factors that are aberrantly activated in cancer.

  • Kinase Inhibition: The azetidine moiety is a key component of Cobimetinib (Cotellic®) , a potent and selective inhibitor of MEK1/2, kinases in the MAPK/ERK signaling pathway. The azetidine ring contributes to the molecule's optimal binding affinity and favorable pharmacokinetic profile.[3][5]

  • STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively active in many cancers, promoting proliferation and preventing apoptosis.[10] Several azetidine-based inhibitors have been developed to target this pathway, demonstrating the scaffold's utility in disrupting oncogenic gene expression.[10]

STAT3_Pathway_Inhibition cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor (e.g., gp130) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Anti-apoptosis) Azetidine Azetidine-based Inhibitor Azetidine->STAT3_active Inhibits Phosphorylation/ Dimerization

Caption: Inhibition of the STAT3 signaling pathway by azetidine derivatives.[10]

Quantitative Anticancer Activity Data

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀). Lower values indicate greater potency.

Compound IDCancer Cell LineTarget/MechanismIC₅₀ (nM)Reference
Cobimetinib A375 (Melanoma)MEK1/24.2[5]
Compound 1a A549 (Lung)Tubulin Polymerization2.2[12]
Compound 1a HCT116 (Colon)Tubulin Polymerization2.1[12]
AZ-5 MCF-7 (Breast)Not Specified>90% inhibition at 2 µM[13]
AZ-19 MCF-7 (Breast)Not Specified>90% inhibition at 2 µM[13]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a robust method for assessing the cytotoxic effects of azetidine-containing compounds on cancer cell lines. The causality is clear: a viable cell with active metabolism will convert the MTT reagent to a colored formazan product; a dead or metabolically inactive cell will not. This colorimetric change is directly proportional to cell viability.

1. Cell Seeding:

  • Culture human cancer cells (e.g., A549, HCT116, or MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ atmosphere.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.

  • Incubate the plate for 24 hours to allow cells to attach.[10]

2. Compound Treatment:

  • Prepare a stock solution of the test azetidine derivative in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.01 to 100 µM.

  • Include a vehicle control (DMSO, final concentration ≤ 0.5%) and a positive control (e.g., Doxorubicin).[10]

  • Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations.

3. Incubation:

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[10] The duration is chosen to allow for multiple cell doubling times, ensuring that effects on proliferation can be observed.

4. MTT Addition and Formazan Solubilization:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_sample / Abs_control) * 100.

  • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.[10]

Antimicrobial Activity: A Modern Take on a Classic Scaffold

The history of azetidinones (β-lactams) is intertwined with the age of antibiotics, from penicillin to cephalosporins.[14][15] Modern research has expanded the role of azetidines in antimicrobial drug discovery, moving beyond β-lactams to novel scaffolds that target bacterial processes with high efficacy.

Mechanism of Action: Beyond the Cell Wall

While the β-lactam ring famously inhibits bacterial cell wall synthesis, newer azetidine derivatives employ different mechanisms. A notable class is the azetidinylquinolones , which incorporate an azetidine ring at the C-7 position of a quinolone core. This modification enhances activity, particularly against Gram-positive organisms, by improving interaction with the target enzymes, DNA gyrase and topoisomerase IV, and potentially improving cell penetration.[16][17]

Quantitative Antibacterial Activity Data

Antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Azetidin-2-one [IV]c Staphylococcus aureus6.25[18]
Azetidin-2-one [IV]c Escherichia coli12.5[18]
Azetidin-2-one [IV]d Staphylococcus aureus6.25[18]
Azetidin-2-one [IV]d Escherichia coli6.25[18]
Benzimidazolyl-azetidinone 5b Staphylococcus aureus62.5[19]
Benzimidazolyl-azetidinone 5b Bacillus pumilus62.5[19]
Amoxicillin-clavulanate (Control) S. aureus / E. coli12.5 / 12.5[18]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standardized and quantitative technique for determining the MIC of a potential antimicrobial agent. This method provides a direct measure of the concentration required to inhibit growth, a gold-standard metric for antimicrobial potency.

1. Preparation of Inoculum:

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922).

  • Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (MHB).

  • Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility.

  • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • In a sterile 96-well U-bottom plate, add 50 µL of sterile MHB to wells 2 through 12.

  • Prepare a stock solution of the azetidine compound in a suitable solvent (e.g., DMSO) and dilute it in MHB to four times the desired highest final concentration.

  • Add 100 µL of this starting dilution to well 1. Add 50 µL to well 2.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

3. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum (from step 1) to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Well 12 receives 50 µL of sterile MHB instead of inoculum.

  • Seal the plate and incubate at 35-37°C for 18-24 hours.

4. Reading and Interpreting Results:

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

  • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

MIC_Workflow Start Start: Bacterial Culture Inoculum Prepare & Standardize Inoculum to 0.5 McFarland Start->Inoculum Inoculate Inoculate Plate (5 x 10^5 CFU/mL) Inoculum->Inoculate SerialDilution Prepare 2-Fold Serial Dilutions of Azetidine Compound SerialDilution->Inoculate Incubate Incubate 18-24h at 37°C Inoculate->Incubate Read Visually Inspect for Turbidity Incubate->Read Result Determine MIC: Lowest Concentration with No Growth Read->Result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Central Nervous System (CNS) Activity

The unique properties of the azetidine scaffold make it particularly well-suited for the design of CNS-active compounds.[8] Its conformational rigidity can enhance selectivity for specific receptor subtypes, while its physicochemical profile can be tuned to achieve the necessary BBB penetration.[9][20]

Key CNS Targets

Azetidine derivatives have been developed as modulators for a range of critical CNS targets implicated in neurological and psychiatric disorders.[8][21][22]

  • Nicotinic Acetylcholine Receptors (nAChRs): Important for cognitive function, addiction, and neurodegenerative diseases.

  • NMDA Receptors: Glutamate receptors crucial for synaptic plasticity, learning, and memory. Dysfunction is linked to schizophrenia and depression.[8]

  • Monoamine Transporters (e.g., VMAT2): Regulate the levels of neurotransmitters like dopamine and serotonin, relevant for Parkinson's disease and depression.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a known high-affinity radiolabeled ligand. The resulting inhibition constant (Ki) is a direct measure of binding affinity. The choice of a radioligand provides extremely high sensitivity, allowing for the detection of binding interactions at physiologically relevant concentrations.

1. Membrane Preparation:

  • Obtain cells or tissue known to express the target receptor (e.g., CHO cells transfected with the human α4β2 nAChR, or rat brain tissue for NMDA receptors).

  • Homogenize the cells/tissue in an ice-cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in an assay buffer and determine the protein concentration using a Bradford or BCA assay.

2. Binding Reaction:

  • Set up assay tubes (or a 96-well plate) containing:

    • Total Binding: Assay buffer, radioligand (e.g., [³H]-Epibatidine for nAChRs), and vehicle (DMSO).
    • Non-specific Binding (NSB): Assay buffer, radioligand, and a high concentration of a known unlabeled ligand (e.g., 10 µM nicotine) to saturate all specific binding sites.
    • Test Compound: Assay buffer, radioligand, and varying concentrations of the azetidine test compound.
  • Add the prepared membrane suspension to each tube to initiate the binding reaction. The final volume is typically 250-500 µL.

3. Incubation and Termination:

  • Incubate the reaction mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/B), which traps the membranes while allowing unbound radioligand to pass through.

  • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Quantification and Analysis:

  • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

  • Calculate the percent inhibition for each test compound concentration: % Inhibition = 100 - [((CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)) * 100].

  • Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

  • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis of Biologically Active Azetidines

The historical challenge in azetidine chemistry was the difficulty of forming the strained four-membered ring.[23][24] However, modern synthetic methodologies have made this scaffold readily accessible.

Common Synthetic Strategies
  • Intramolecular Cyclization: This is one of the most common methods, typically involving the cyclization of γ-amino alcohols or their derivatives (e.g., γ-haloamines). The Couty azetidine synthesis is a prominent example.[1]

  • [2+2] Cycloaddition: This powerful strategy involves the reaction of an imine with a ketene (the Staudinger synthesis to form β-lactams) or an alkene (the aza-Paterno-Büchi reaction).[3][19] These methods can often be performed stereoselectively.

  • Reduction of Azetidin-2-ones (β-lactams): The readily available β-lactam ring can be reduced to the corresponding azetidine using reagents like LiAlH₄ or diborane, providing a versatile route to the saturated scaffold.[24]

Azetidine_Synthesis cluster_cycloaddition [2+2] Cycloaddition cluster_cyclization Intramolecular Cyclization cluster_reduction Reduction Pathway Imine Imine (R1-CH=N-R2) BLactam Azetidin-2-one (β-Lactam) Imine->BLactam Ketene Ketene (R3R4C=C=O) Ketene->BLactam Azetidine Azetidine BLactam->Azetidine Reduction Reduction (e.g., LiAlH4) AminoAlcohol γ-Amino Alcohol Haloamine γ-Haloamine AminoAlcohol->Haloamine Halogenation Haloamine->Azetidine Intramolecular Cyclization Reduction->Azetidine

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthetic Routes for 3,3-Disubstituted Azetidines in Medicinal Chemistry

An Application Note and Protocol Guide for the synthesis of 3,3-disubstituted azetidines, designed for medicinal chemists and drug development professionals. Executive Summary & Strategic Rationale The azetidine ring is...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the synthesis of 3,3-disubstituted azetidines, designed for medicinal chemists and drug development professionals.

Executive Summary & Strategic Rationale

The azetidine ring is a privileged, sp3 -rich structural motif in modern drug discovery. As a bioisostere for pyrrolidines, piperidines, and gem-dimethyl groups, the azetidine scaffold offers enhanced metabolic stability, reduced lipophilicity, and improved physicochemical properties (). However, the synthesis of 3,3-disubstituted azetidines has historically been bottlenecked by the inherent strain of the four-membered ring (~26 kcal/mol), which makes classical approaches (like the cyclization of 1,3-dihalopropanes) susceptible to low yields and poor functional group tolerance ().

This application note details two highly reliable, field-proven synthetic methodologies that bypass these classical limitations through late-stage functionalization of pre-formed azetidine rings. By understanding the mechanistic causality behind these routes, researchers can predictably install complex quaternary centers at the C3 position.

Route Selection and Quantitative Comparison

Selecting the correct synthetic route depends entirely on the nature of the desired C3 substituents. We contrast the two primary methodologies below: Ketone Functionalization (best for heteroatom/alkyl combinations) and Modular Azetidinylation (best for aryl/thioether combinations).

ParameterRoute A: Olefination & Aza-MichaelRoute B: Modular Azetidinylation
Starting Material N-Boc-azetidin-3-oneAzetidin-3-ol derivatives
Key Intermediate α,β -unsaturated esterAzetidinyl trichloroacetimidate
Catalyst / Promoter DBU (Organocatalyst)Sc(OTf) 3​ (Lewis Acid)
Typical Yields 60–85%55–92%
Best Suited For 3-amino-3-alkyl derivatives3-aryl-3-alkyl, 3-thio-3-alkyl derivatives
Primary Challenge Reversibility of Michael additionCompeting ring-opening side reactions

Divergent Synthetic Pathways

The following diagram illustrates the divergent strategies utilized to access the 3,3-disubstituted azetidine scaffold from commercially available precursors.

SyntheticPathways Precursor1 N-Boc-azetidin-3-one Int1 Exocyclic Alkene (via HWE Olefination) Precursor1->Int1 Precursor2 Azetidin-3-ol Int2 Trichloroacetimidate (via CCl3CN) Precursor2->Int2 Precursor3 Azabicyclo[1.1.0]butane (ABB) Int3 Metallated ABB (via R-Li Addition) Precursor3->Int3 Prod1 3-Amino-3-alkyl Azetidine (Aza-Michael Addition) Int1->Prod1 Prod2 3-Aryl/Thio-3-alkyl Azetidine (Sc(OTf)3 Catalysis) Int2->Prod2 Prod3 3,3-Dialkyl/Aryl Azetidine (Strain Release) Int3->Prod3

Divergent synthetic strategies for accessing 3,3-disubstituted azetidines from common precursors.

Protocol A: Olefination and Aza-Michael Addition

This protocol leverages the highly electrophilic nature of exocyclic azetidine alkenes. It is the premier method for synthesizing heterocyclic amino acid derivatives containing the azetidine core ().

Mechanistic Causality
  • Why DBU? In the Horner–Wadsworth–Emmons (HWE) step, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is preferred over NaH. DBU is a strong, non-nucleophilic base that maintains a homogeneous reaction mixture and prevents the saponification of the resulting ester. In the subsequent Aza-Michael step, DBU acts as an organocatalyst, increasing the nucleophilicity of the NH-heterocycle without inducing polymerization of the Michael acceptor.

  • Self-Validation: The HWE reaction is visually validated by the transition of the reaction mixture from colorless to a pale yellow solution, alongside the complete disappearance of the ketone carbonyl stretch (~1750 cm⁻¹) in IR monitoring, replaced by the conjugated ester carbonyl (~1730 cm⁻¹).

Step-by-Step Methodology

Part 1: Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate

  • Preparation: In an oven-dried flask under argon, dissolve N-Boc-azetidin-3-one (1.0 equiv) and trimethyl phosphonoacetate (1.2 equiv) in anhydrous acetonitrile (0.5 M).

  • Activation: Dropwise add DBU (1.5 equiv) at 0 °C. The cooling prevents exothermic degradation of the strained ketone.

  • Propagation: Warm the mixture to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the α,β -unsaturated ester.

Part 2: Aza-Michael Addition

  • Preparation: Dissolve the purified methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 equiv) and the desired NH-heterocycle (e.g., pyrazole, azetidine) (1.2 equiv) in anhydrous acetonitrile (0.2 M).

  • Catalysis: Add DBU (0.5 equiv). Heat the mixture to 65 °C for 4–6 hours.

  • Validation & Workup: Monitor by LC-MS for the mass of the desired adduct. Upon completion, evaporate the solvent directly. Purify the crude residue via silica gel chromatography to isolate the 3-substituted 3-(acetoxymethyl)azetidine.

Protocol B: Lewis Acid-Catalyzed Modular Azetidinylation

Direct nucleophilic displacement at the C3 position of an azetidine ring is notoriously difficult due to competing ring-opening pathways. However, utilizing an azetidinyl trichloroacetimidate intermediate allows for a controlled, carbocation-mediated substitution ().

Mechanistic Causality
  • Why Sc(OTf) 3​ ? Scandium(III) triflate is a borderline Lewis acid. It is highly oxophilic (efficiently activating the trichloroacetimidate leaving group) but tolerates nitrogenous functional groups. Stronger Lewis acids (like AlCl₃) often irreversibly coordinate to the azetidine nitrogen, stalling the catalytic cycle.

  • The Role of the N-Protecting Group: The N-Cbz or N-Boc group is non-negotiable. It provides stabilization to the intermediate carbocation while simultaneously withdrawing electron density from the nitrogen lone pair, preventing it from participating in unwanted ring-expansion or ring-opening side reactions.

  • Why 4Å Molecular Sieves? The azetidinyl carbocation is highly reactive. Adventitious moisture will outcompete the desired nucleophile, leading to the formation of 3-hydroxyazetidine byproducts. Flame-dried 4Å M.S. act as a strict water scavenger.

Mechanism Step1 Azetidinyl Trichloroacetimidate Step2 Lewis Acid Coordination [Sc(OTf)3] Step1->Step2 Step3 Leaving Group Departure (-Cl3CCONH2) Step2->Step3 Step4 Azetidinyl Carbocation (Stabilized by N-Cbz/Boc) Step3->Step4 Step5 Nucleophilic Attack (Nu:) Step4->Step5 Step6 3,3-Disubstituted Azetidine Step5->Step6

Mechanism of Sc(OTf)3-catalyzed modular azetidinylation via a stabilized carbocation.

Step-by-Step Methodology
  • Preparation of the Electrophile: Synthesize the azetidine trichloroacetimidate ester by reacting the corresponding N-protected azetidin-3-ol with trichloroacetonitrile (CCl₃CN) and a catalytic amount of DBU in CH₂Cl₂. Isolate via short-pad silica filtration.

  • Reaction Setup: To an oven-dried vial under an argon atmosphere, add Sc(OTf)₃ (10–20 mol %), the azetidine trichloroacetimidate ester (1.0 equiv, typically 0.20 mmol), the nucleophile (e.g., electron-rich arene, thiol, or alcohol) (1.5 equiv), and 4Å M.S. (100 mg, flame-dried for 10 min prior to use).

  • Solvent Addition: Inject dry CH₂Cl₂ (1.5 mL) to achieve a ~0.13 M concentration.

  • Propagation: Stir the mixture at 35 °C.

  • Validation: Monitor the reaction via TLC. The trichloroacetimidate starting material typically consumes completely within 12 hours. The precipitation of trichloroacetamide byproduct may be observed as a white solid.

  • Workup: Remove the solvent under reduced pressure. Purify the crude residue directly by chromatography on a silica gel column to afford the desired 3,3-disubstituted azetidine.

Emerging Alternative: Strain-Release of Azabicyclo[1.1.0]butanes (ABB)

While Protocols A and B rely on functionalizing a pre-existing 4-membered ring, a cutting-edge alternative involves the strain-release of 1-azabicyclo[1.1.0]butanes (ABBs) (). ABBs possess immense ring strain (~40 kcal/mol). Treatment of ABBs with nucleophiles (such as organolithiums) or via transition-metal catalyzed cross-coupling triggers the cleavage of the central bicyclic bond. This thermodynamically driven process generates a carbanion or radical intermediate that rapidly collapses to form a highly decorated, all-carbon quaternary center at the C3 position of the resulting azetidine. This method is highly recommended when attempting to install bulky, sterically hindered dual-alkyl/aryl groups that fail under standard substitution conditions.

References

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(7), 4421-4434.[Link]

  • Gudelis, E., Krikštolaitytė, S., Stančiauskaitė, M., Šachlevičiūtė, U., Bieliauskas, A., Milišiūnaitė, V., Jankauskas, R., Kleizienė, N., Sløk, F. A., & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091.[Link]

  • Ombito, J. O., & Singh, G. S. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1).[Link]

Application

Advanced Protocol for N-Boc Deprotection of Azetidine Intermediates: Mitigating Ring-Opening and Racemization

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Technical Protocol Executive Summary & Mechanistic Context Azetidines are highly valued in modern medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Technical Protocol

Executive Summary & Mechanistic Context

Azetidines are highly valued in modern medicinal chemistry for their ability to introduce rigid conformational constraints, lower lipophilicity, and improve the metabolic stability of drug candidates[1]. However, the functionalization of these four-membered nitrogen heterocycles is complicated by their inherent ring strain (approximately 105 kJ/mol, comparable to aziridines)[1].

A critical bottleneck in azetidine chemistry is the removal of the tert-butyloxycarbonyl (N-Boc) protecting group. While standard Boc deprotection relies on strong acids like Trifluoroacetic acid (TFA), applying these conditions to azetidines—particularly 2,2-disubstituted or spiro-azetidines—often triggers severe side reactions[1][2].

The Pathology of Acid-Mediated Ring Opening

Under harsh acidic conditions, the relief of ring strain can outcompete the desired decarboxylative cleavage of the Boc group. The protonated azetidine ring opens to form a transient, stabilized azafulvenium salt intermediate [1]. Once this intermediate forms, two detrimental pathways emerge:

  • Ring Expansion: The carbonyl oxygen of the intact Boc group acts as an internal nucleophile, trapping the azafulvenium ion to form a ring-expanded 5,6-dihydro-4H-1,3-oxazine derivative[1].

  • Racemization: If the ring closes back onto the nitrogen without trapping, the transient loss of chirality at the adjacent stereocenter results in a racemized azetidine product[1].

To successfully deprotect sensitive azetidines, researchers must either employ kinetically controlled precipitation to remove the product from the reactive medium[1] or utilize chemoselective base-promoted deprotection to avoid acidic conditions entirely[3].

Visual Workflow: Mechanistic Divergence

The following diagram illustrates the causal pathways during the acidic deprotection of N-Boc azetidines, highlighting why standard TFA conditions often fail.

G A N-Boc Azetidine B Protonated N-Boc Intermediate A->B Acid (H+) C Azetidine Salt (Target Product) B->C Desired Cleavage (-tBu, -CO2) D Azafulvenium Ion (Ring Opened) B->D Strain Relief E 1,3-Oxazine (Ring Expansion) D->E Intramolecular Trapping F Racemized Azetidine (Stereocenter Loss) D->F Ring Closure

Mechanistic divergence of N-Boc azetidine deprotection under acidic conditions.

Quantitative Condition Matrix

Selecting the correct deprotection strategy requires balancing the substrate's sensitivity against the harshness of the reagent. The table below summarizes the causality and outcomes of various methodologies.

Deprotection StrategyReagents & TempReaction TimeRisk of Ring OpeningMechanistic Causality & Best Use Case
Standard Acidic TFA in DCM (1:1), 0 °C to RT1–3 hoursHigh Soluble intermediates allow azafulvenium formation. Use only for simple, unstrained primary azetidines[2].
Kinetic Precipitation 4M HCl in 1,4-Dioxane, RT2–4 hoursLow Rapid precipitation of the HCl salt removes the azetidine from the reactive phase, preventing ring expansion[1].
Base-Promoted Cs₂CO₃ (2.0 eq) in MeOH, 55 °C2–3 hoursNone Deprotonation induces carbamate fragmentation without acid. Best for substrates with nitriles or extreme acid sensitivity[3].
Chiral Salt Formation (R)-(-)-CSA in 2-MeTHF, 75 °C4–6 hoursLow Forms a bench-stable, crystalline camphorsulfonate salt directly, ideal for large-scale enantiopure isolation[4].

Validated Experimental Protocols

Protocol A: Kinetically Controlled Acidic Deprotection (4M HCl in Dioxane)

Causality: By utilizing anhydrous HCl in a non-polar ethereal solvent (dioxane), the resulting azetidine hydrochloride salt rapidly precipitates. This phase separation acts as a kinetic trap, halting the azafulvenium ring-opening pathway and preserving stereochemical integrity[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc azetidine intermediate (1.0 mmol) in anhydrous 1,4-dioxane (3.0 mL) under an inert nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (10 equivalents, 2.5 mL) dropwise to control any initial exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2–4 hours.

  • Self-Validation Checkpoint 1 (Visual): The reaction must transition from a clear solution to a cloudy suspension. The appearance of a white precipitate confirms the successful formation and phase-separation of the azetidine HCl salt.

  • Isolation: Dilute the suspension with cold diethyl ether (10 mL) to maximize precipitation. Filter the solid under a vacuum and wash the filter cake with additional cold diethyl ether (2 × 5 mL).

  • Drying: Dry the isolated hydrochloride salt under a high vacuum to remove residual dioxane.

Protocol B: Chemoselective Base-Promoted Deprotection (Cs₂CO₃ / MeOH)

Causality: For highly complex scaffolds bearing acid-sensitive functional groups (e.g., nitriles, pyrazolopyrimidines), acidic conditions must be avoided. Cesium carbonate deprotonates the carbamate nitrogen, forcing the elimination of tert-butanol and CO₂. The absence of acidic protons ensures the azetidine nitrogen is never protonated, completely neutralizing the risk of azafulvenium formation[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-Boc azetidine (1.0 mmol) in HPLC-grade Methanol (5.0 volumes).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 2.0 equivalents) in a single portion at room temperature[3].

  • Thermal Activation: Equip the flask with a reflux condenser. Heat the reaction mixture to 50–55 °C (reflux) and stir for 2–3 hours[3].

  • Self-Validation Checkpoint 2 (Gas Evolution): Observe the reaction upon reaching reflux; gentle bubbling indicates CO₂ evolution, confirming active fragmentation of the Boc group.

  • Quenching & Extraction: Cool the reaction to room temperature and quench with distilled water (10 mL). Extract the aqueous phase with Dichloromethane (3 × 10 mL)[3].

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude free-base azetidine can be purified via silica gel chromatography if necessary[3].

Analytical & In-Process Controls (IPC)

To ensure the protocols operate as a self-validating system, integrate the following IPCs:

  • Mass Tracking (LC-MS): When monitoring Protocol A, the precipitate should exclusively show the [M+H]+ mass of the free amine. The presence of an [M+H+56]+ peak indicates incomplete deprotection (loss of tert-butyl cation but failure to decarboxylate), requiring extended reaction times[2].

  • Chemoselectivity Verification (HPLC): For Protocol B, verify the integrity of sensitive groups. For example, if a nitrile is present, HPLC-MS must show no +18 Da mass shift, which would indicate unwanted hydrolysis to a primary amide[3].

  • Chiral Integrity (SFC/HPLC): If working with spiro-oxindole azetidines, perform chiral Supercritical Fluid Chromatography (SFC) against a racemic standard to confirm that the enantiomeric ratio (e.r.) has not eroded during the deprotection step[1].

Sources

Method

Application Note: Harnessing 3-(Fluoromethyl)azetidine-3-carbonitrile in Drug Discovery

Strategic Rationale in Medicinal Chemistry The drive to improve the clinical success rates of small-molecule therapeutics has led to a paradigm shift toward increasing the fraction of sp3-hybridized carbons (Fsp3) within...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Medicinal Chemistry

The drive to improve the clinical success rates of small-molecule therapeutics has led to a paradigm shift toward increasing the fraction of sp3-hybridized carbons (Fsp3) within drug candidates. Saturated nitrogen heterocycles, particularly azetidines, have emerged as privileged scaffolds that offer an optimal compromise between molecular rigidity and metabolic stability[1].

Within this chemical space, 3-(Fluoromethyl)azetidine-3-carbonitrile represents a highly specialized, dual-functionalized building block. By incorporating both a fluoromethyl group and a carbonitrile moiety at the 3-position, medicinal chemists can simultaneously address multiple liabilities in a lead compound, including poor membrane permeability, high intrinsic clearance, and suboptimal target engagement[2]. This compound is frequently utilized as a high-quality synthesis intermediate (often supplied as a hydrochloride salt or benzhydryl-protected derivative) to graft this unique motif onto heteroaryl cores[3].

Mechanistic Advantages of the 3-Fluoromethyl-3-Cyano Motif

The integration of this specific azetidine derivative into a drug scaffold is rarely arbitrary; it is driven by precise physicochemical causality:

  • pKa Modulation and Permeability: The basicity of the azetidine nitrogen is a critical determinant of oral bioavailability. Unsubstituted azetidines typically have a pKa around 9.5, rendering them highly protonated at physiological pH (7.4), which impedes passive membrane diffusion. The strong electron-withdrawing inductive effects of both the geminal carbonitrile (-CN) and fluoromethyl (-CH₂F) groups drastically lower the pKa of the amine (often to < 7.0). This increases the fraction of the neutral species in the gut and systemic circulation, exponentially improving cell permeability[2].

  • Metabolic Shielding: The sp3-rich nature of saturated heterocycles often introduces metabolic "soft spots" susceptible to Cytochrome P450 (CYP450)-mediated oxidation. The steric bulk and high electronegativity of the 3-fluoromethyl group effectively block alpha-oxidation and shield the azetidine ring, significantly reducing intrinsic clearance (CL_int)[2].

  • Target Engagement: The carbonitrile group acts as a potent, linear hydrogen-bond acceptor. Unlike bulky functional groups, the linear geometry of the -CN vector allows it to penetrate deep into narrow enzymatic binding pockets (such as kinase hinge regions), while the azetidine core maintains the necessary structural rigidity[1].

Lead Optimization Workflow

G Lead Initial Lead Compound (High Clearance, Poor Permeability) Synthesis Late-Stage Functionalization (SNAr / Buchwald-Hartwig) Lead->Synthesis Reagent 3-(Fluoromethyl)azetidine- 3-carbonitrile Reagent->Synthesis Optimization Physicochemical Optimization (pKa tuning, LogD reduction) Synthesis->Optimization Structural Integration Screening In Vitro Profiling (Microsomal Stability, Permeability) Optimization->Screening Property Modulation Screening->Synthesis Iterative Feedback Candidate Preclinical Candidate (Enhanced PK/PD Profile) Screening->Candidate Validation

Caption: Workflow for integrating 3-(Fluoromethyl)azetidine-3-carbonitrile in lead optimization.

Quantitative Impact on Physicochemical Properties

The following table summarizes the representative physicochemical shifts observed when replacing a standard piperidine or unsubstituted azetidine ring with the 3-(fluoromethyl)-3-cyanoazetidine motif during lead optimization.

Scaffold ModificationCalculated pKa (Basic N)LogD (pH 7.4)HLM CL_int (µL/min/mg)Permeability Papp (10⁻⁶ cm/s)
Piperidine (Baseline) 9.82.545.22.1
Azetidine (Unsubstituted) 9.51.838.54.3
3-Cyanoazetidine 7.81.222.112.5
3-(Fluoromethyl)-3-cyanoazetidine 6.5 1.5 < 5.0 18.4

Data synthesis reflects established medicinal chemistry trends regarding fluorinated azetidines[2].

Validated Experimental Protocols

Protocol A: Late-Stage SNAr Integration of the Azetidine Motif

Objective: Covalently link 3-(fluoromethyl)azetidine-3-carbonitrile to a heteroaryl chloride lead framework. Causality & Expert Insight: The dual electron-withdrawing groups (-CN and -CH₂F) significantly reduce the nucleophilicity of the azetidine nitrogen. Consequently, standard room-temperature Nucleophilic Aromatic Substitution (SNAr) conditions will fail or result in poor yields. This protocol utilizes elevated temperatures and a sterically hindered, non-nucleophilic base (DIPEA) in a polar aprotic solvent to force the coupling without inducing side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add the heteroaryl chloride lead compound (1.0 eq, 0.5 mmol) and 3-(fluoromethyl)azetidine-3-carbonitrile hydrochloride (1.2 eq, 0.6 mmol)[3].

  • Solvent & Base Addition: Suspend the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP, 2.5 mL) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 1.5 mmol).

    • Causality: The first equivalent of DIPEA neutralizes the HCl salt of the azetidine, liberating the free amine. The remaining excess drives the SNAr equilibrium and neutralizes the HCl byproduct generated during the coupling.

  • Reaction Execution: Seal the vial under a nitrogen atmosphere and heat to 90 °C in an oil bath for 12 hours.

  • Self-Validation (In-Process): At 6 hours, withdraw a 5 µL aliquot, dilute in 100 µL of Acetonitrile, and analyze via LC-MS. The chromatogram must show the emergence of the [M+H]⁺ peak corresponding to the coupled product. If >50% of the starting heteroaryl chloride remains, the reduced nucleophilicity of the azetidine necessitates abandoning SNAr in favor of a Buchwald-Hartwig amination (using Pd₂(dba)₃ and BINAP).

  • Workup & Purification: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to selectively partition the NMP into the aqueous phase. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC.

Protocol B: In Vitro Microsomal Stability (HLM) Validation

Objective: Quantify the metabolic stability (Intrinsic Clearance, CL_int) conferred by the fluoromethyl shielding. Causality & Expert Insight: To prove that the -CH₂F group successfully blocks CYP450-mediated oxidation, the synthesized candidate must be subjected to a kinetic degradation assay using Human Liver Microsomes (HLM) supplemented with NADPH, the essential cofactor for Phase I oxidative metabolism.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate the mixture in a shaking water bath at 37 °C for 5 minutes. Initiate the enzymatic reaction by adding NADPH to achieve a final concentration of 1 mM.

  • Kinetic Sampling & Quenching: Aliquot 50 µL of the reaction mixture at precise time points (0, 5, 15, 30, and 60 minutes). Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide).

    • Self-Validation: The 3:1 ratio of ice-cold organic solvent to aqueous buffer induces instantaneous protein precipitation, immediately halting all enzymatic activity and ensuring the kinetic snapshot is perfectly preserved.

  • Analysis: Vortex the quenched samples for 2 minutes and centrifuge at 4000 rpm for 10 minutes at 4 °C. Transfer the supernatant to LC-MS vials and analyze via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound relative to the internal standard.

  • Data Processing: Plot the natural log of the percentage remaining against time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate intrinsic clearance using the formula: CLint​=(k×V)/[MicrosomalProtein] , where V is the incubation volume.

Broader Therapeutic Applications

While the 3,3-disubstituted azetidine motif is a versatile tool for PK optimization, functionalized azetidine-carbonitriles and carboxamides have shown direct efficacy in specific disease areas:

  • Antimalarial Agents: Azetidine-2-carbonitriles (e.g., BRD9185) have been discovered as potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). These compounds exhibit long half-lives and low clearance, acting as curative agents in multidrug-resistant malaria models[4]. The structural principles learned from the 2-substituted series are actively being translated to 3-substituted analogs to further tune target residence time.

  • Oncology (STAT3 Inhibition): Azetidine amides have been optimized into highly potent, sub-micromolar inhibitors of STAT3, a critical transcription factor in tumor progression. The rigidity of the azetidine ring was crucial for maintaining the bioactive conformation required to bind the STAT3 SH2 domain, representing a significant leap over previous proline-based inhibitors[5].

References

  • 1-Benzhydryl-3-(Fluoromethyl)azetidine-3-carbonitrile: A High-Quality Synthesis Intermediate UGA Student Affairs URL: [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors PMC - National Institutes of Health URL:[Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives... ResearchGate URL: [Link]

  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase PMC - National Institutes of Health URL:[Link]

Sources

Application

incorporation of fluoromethyl azetidine scaffolds into lead compounds

Application Note: Strategic Incorporation of Fluoromethyl Azetidine Scaffolds in Lead Optimization Strategic Rationale & Pharmacological Impact In modern medicinal chemistry, balancing target affinity with optimal physic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of Fluoromethyl Azetidine Scaffolds in Lead Optimization

Strategic Rationale & Pharmacological Impact

In modern medicinal chemistry, balancing target affinity with optimal physicochemical properties is the crux of lead optimization. Traditional basic amine side-chains (e.g., pyrrolidines, piperidines) frequently suffer from high basicity (pKa > 9), leading to lysosomal trapping, poor oral bioavailability, and dose-limiting hERG channel inhibition.

The 3-(fluoromethyl)azetidine motif has emerged as a highly privileged bioisostere to overcome these liabilities. The incorporation of this scaffold achieves three critical mechanistic advantages:

  • pKa Modulation: The strongly electron-withdrawing fluorine atom reduces the basicity of the azetidine nitrogen via inductive effects, mitigating hERG binding and phospholipidosis.

  • Conformational Restriction: The strained four-membered azetidine ring reduces conformational entropy, pre-organizing the side-chain for optimal target engagement compared to highly flexible acyclic or larger cyclic amines.

  • Metabolic Stability: The primary fluorine substitution blocks potential sites of oxidative metabolism (e.g., CYP450-mediated hydroxylation) while maintaining a low molecular weight footprint.

This scaffold-hopping strategy was instrumental in the discovery of next-generation Selective Estrogen Receptor Degraders (SERDs) such as GDC-0927 and Imlunestrant, where replacing a pyrrolidine with a 3-(fluoromethyl)azetidine maximized ER-α degradation efficacy while preserving oral exposure1[1].

OptimizationLogic A Suboptimal Lead (High hERG, Poor PK) B Scaffold Hopping: 3-(Fluoromethyl)azetidine A->B Structural Evolution C Reduced Basic pKa & Lipophilicity B->C D Conformational Constraint B->D E Clinical Candidate (e.g., GDC-0927) C->E D->E

Logical workflow of scaffold hopping to a fluoromethyl azetidine moiety.

Quantitative Data: Side-Chain Optimization

The profound impact of the 3-(fluoromethyl)azetidine scaffold is best illustrated by the structure-activity relationship (SAR) data generated during the optimization of chromene-based SERDs1[1].

Side-Chain MotifER-α Degradation Efficacy (%)Oral Exposure (AUC, µg·h/mL)Structural & Pharmacological Advantage
Pyrrolidine 75%0.04Baseline reference; poor oral pharmacokinetics.
Azetidine 85%0.16Improved PK profile; lower lipophilicity than pyrrolidine.
3-(Fluoromethyl)pyrrolidine 92%0.09High degradation efficacy, but introduces multiple stereocenters.
3-(Fluoromethyl)azetidine 97% 0.18 Optimal target degradation, single stereocenter, superior oral exposure.

Table 1: Comparative SAR data demonstrating the superiority of the 3-(fluoromethyl)azetidine side-chain in SERD development.

Synthetic Methodologies & Protocols

Incorporating the 3-(fluoromethyl)azetidine motif into a lead compound typically involves appending it to a phenolic core via an ether linkage—a ubiquitous structural topology in SERDs 2[2] and zwitterionic antagonists 3[3].

SyntheticWorkflow N1 Phenolic Core N2 O-Alkylation (1,2-Dibromoethane) N1->N2 N3 Bromoethyl Intermediate N2->N3 N4 N-Alkylation (F-Azetidine·HCl, KI) N3->N4 N5 Target Compound N4->N5

Two-step synthetic workflow for fluoromethyl azetidine incorporation.

Protocol: Two-Step Incorporation via O-Alkylation and N-Alkylation

Materials Required:

  • Lead compound containing a free phenolic hydroxyl group (1.0 eq)

  • 1,2-Dibromoethane (10.0 eq)

  • Potassium carbonate (K₂CO₃) (5.0 eq total)

  • 3-(Fluoromethyl)azetidine hydrochloride (1.5 eq)

  • Potassium iodide (KI) (0.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN)

Step 1: Preparation of the Bromoethyl Ether Intermediate

  • Dissolve the phenolic lead compound (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Add finely powdered K₂CO₃ (2.0 eq) to the solution and stir at room temperature for 15 minutes to pre-form the phenoxide ion.

  • Add 1,2-dibromoethane (10.0 eq) in a single portion. Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Workup: Cool the mixture, dilute with water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to isolate the bromoethyl ether.

Mechanistic Causality: Why 10 equivalents of 1,2-dibromoethane? Using a massive stoichiometric excess of the dihalide is critical to statistically favor mono-alkylation. If stoichiometric amounts are used, the highly nucleophilic phenoxide will attack the newly formed bromoethyl ether, resulting in an unwanted symmetric bis-phenoxy dimer.

Step 2: Nucleophilic Displacement with 3-(Fluoromethyl)azetidine

  • Dissolve the purified bromoethyl ether intermediate (1.0 eq) in anhydrous MeCN (0.1 M).

  • Add 3-(fluoromethyl)azetidine hydrochloride (1.5 eq), K₂CO₃ (3.0 eq), and KI (0.2 eq).

  • Heat the suspension to 80 °C (reflux) and stir for 12–16 hours until complete consumption of the starting material is observed by LC-MS.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate and purify the residue via reverse-phase preparative HPLC to yield the final incorporated lead compound.

Mechanistic Causality: Why use the HCl salt and KI? 3-(Fluoromethyl)azetidine is highly volatile and prone to degradation as a free base; utilizing the hydrochloride salt ensures reagent stability and precise stoichiometric control 4[4]. K₂CO₃ serves a dual purpose: it frees the azetidine base in situ and neutralizes the generated HBr. KI is added as a catalyst to initiate a Finkelstein reaction; it converts the alkyl bromide to a more reactive alkyl iodide in situ, significantly accelerating the Sₙ2 displacement by the sterically hindered secondary amine of the azetidine.

Self-Validating Quality Control (QC)

A robust protocol must be a self-validating system. To ensure the structural integrity of the newly incorporated fluoromethyl azetidine scaffold, the following analytical validations must be met:

  • ¹⁹F NMR Spectroscopy: This is the most definitive self-validation step. The intact fluoromethyl group will present a distinct signal (typically a doublet of doublets or a complex multiplet due to coupling with the adjacent CH₂ and CH protons) in the region of -220 to -230 ppm . The absence of this peak indicates defluorination or elimination during the harsh basic coupling step.

  • LC-MS Profiling: The Sₙ2 product will exhibit an [M+H]⁺ ion corresponding to the exact mass of the coupled product. Because fluorine is monoisotopic (¹⁹F, 100% abundance), the isotopic envelope will remain tight, but the mass will shift by exactly +18 Da relative to a des-fluoro azetidine analog.

  • ¹H NMR (Azetidine Ring Strain): The protons of the azetidine ring (C2 and C4) are highly diastereotopic due to the chiral center at C3 (if the molecule is chiral) and the constrained ring geometry. Expect to see distinct, widely separated multiplets for these protons between 3.0 ppm and 4.5 ppm , confirming the ring remains intact and did not undergo ring-opening.

Sources

Method

experimental procedure for coupling azetidine-3-carbonitrile hydrochloride

Application Note: Experimental Protocols for the Coupling of Azetidine-3-carbonitrile Hydrochloride Scientific Context & Strategic Utility Azetidine-3-carbonitrile hydrochloride (CAS: 345954-83-8) is a highly valued, low...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Protocols for the Coupling of Azetidine-3-carbonitrile Hydrochloride

Scientific Context & Strategic Utility

Azetidine-3-carbonitrile hydrochloride (CAS: 345954-83-8) is a highly valued, low-molecular-weight secondary amine building block in modern drug discovery. Its incorporation into molecular scaffolds is a proven strategy to reduce a drug candidate's Topological Polar Surface Area (TPSA) and improve pharmacokinetic profiles without compromising aqueous solubility[1].

For example, in the optimization of tricyclic quinolinones for BCL6 inhibition, utilized this azetidine derivative via nucleophilic aromatic substitution (SNAr) to discover highly potent in vivo chemical probes[1]. Similarly, successfully coupled this building block to synthesize selective Janus Kinase (JAK1) inhibitors, leveraging the azetidine amide side chain to achieve low-nanomolar potency[2].

Because it is supplied as a stable hydrochloride salt, experimental designs must account for the stoichiometric neutralization required to liberate the nucleophilic free amine.

Mechanistic Logic & Experimental Workflow

The coupling of azetidine-3-carbonitrile hydrochloride typically proceeds via two primary pathways depending on the electrophile: Amide Bond Formation (reaction with a carboxylic acid) or Nucleophilic Aromatic Substitution (SNAr) (reaction with an electron-deficient aryl/heteroaryl halide).

G Start Azetidine-3-carbonitrile Hydrochloride Base Add Non-Nucleophilic Base (DIPEA or TEA) Start->Base Liberate free amine Path1 Amide Coupling (HATU, 25 °C) Base->Path1 Activated Ester Path2 SNAr Reaction (Aryl Halide, 80 °C) Base->Path2 Electron-Deficient Aryl Prod1 Azetidine Amide Derivative Path1->Prod1 LC-MS Validation Prod2 N-Aryl Azetidine Derivative Path2->Prod2 LC-MS Validation

Workflow for Azetidine-3-carbonitrile hydrochloride coupling via Amide Formation or SNAr.

Experimental Methodologies

Every protocol described below is designed as a self-validating system . A reaction is self-validating when the experimental design inherently confirms its own progress at critical junctures (e.g., complete dissolution of the salt upon base addition, and distinct mass/isotopic shifts observable via LC-MS).

Protocol A: HATU-Mediated Amide Coupling

This protocol is optimized for coupling azetidine-3-carbonitrile with sterically hindered or unreactive carboxylic acids. HATU is selected over EDC/HOBt due to its superior efficiency in forming the active HOAt ester, which rapidly reacts with the secondary amine.

Step-by-Step Procedure:

  • Electrophile Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at 25 °C for 15 minutes.

    • Causality: Pre-activation is critical. It prevents the azetidine amine from reacting directly with HATU to form an unreactive guanidinium byproduct.

  • Amine Addition: Add azetidine-3-carbonitrile hydrochloride (1.1 eq) to the reaction mixture in one single portion.

    • Causality: The 3.0 equivalents of DIPEA serve a dual purpose: 1.0 eq neutralizes the HCl salt to liberate the free azetidine amine, while the remaining 2.0 eq maintain the basic environment required to drive the coupling[2].

  • Propagation & Self-Validation: Stir the reaction at room temperature for 2 to 24 hours. Validate the reaction progress via LC-MS. The system validates itself when the UV trace of the activated ester is depleted, and a new peak appears with a mass shift corresponding to the exact mass of the acid +81 Da (the mass of the azetidine-3-carbonitrile moiety minus a proton).

  • Quench & Extraction: Once complete, quench the reaction with saturated aqueous NH4​Cl (15 mL per mmol). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

    • Causality: NH4​Cl safely neutralizes excess base and destroys unreacted activated esters without hydrolyzing the newly formed amide[2].

  • Purification: Wash the combined organic layers sequentially with saturated NaHCO3​ , water, and brine. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography[2].

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This protocol is utilized when appending the azetidine ring to an electron-deficient heteroaryl core (e.g., chloropyrimidines or fluoropyridines).

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial or sealed pressure tube, suspend the aryl halide (1.0 eq) and azetidine-3-carbonitrile hydrochloride (1.2 eq) in anhydrous NMP or DMF (0.2 M).

  • Deprotonation: Add DIPEA (3.0 eq) to the suspension.

    • Causality: DIPEA acts as an acid scavenger for both the initial hydrochloride salt and the stoichiometric HCl generated as a byproduct of the substitution reaction.

  • Thermal Activation: Seal the vial and heat the mixture to 80 °C for 1.5 to 3 hours.

    • Causality: While the azetidine nitrogen is highly nucleophilic once deprotonated, its secondary nature introduces steric hindrance. Heating to 80 °C provides the necessary kinetic energy to overcome the activation barrier for substituting less reactive aryl chlorides[1].

  • Self-Validation: Analyze an aliquot via LC-MS. The reaction validates itself through isotopic pattern tracking: the successful substitution of a chlorine atom results in the loss of the characteristic 35Cl/37Cl (3:1 ratio) isotopic signature present in the starting material.

  • Isolation: Cool the mixture to room temperature. For highly polar products, bypass liquid-liquid extraction and purify directly via reverse-phase chromatography (e.g., eluting with a gradient of 40–90% methanol in water, both modified with 0.1% formic acid) to isolate the final compound[3].

Quantitative Optimization Matrix

To ensure robust scalability and high yields, the following quantitative parameters should be referenced when optimizing the coupling of azetidine-3-carbonitrile hydrochloride.

Coupling Reagent / MethodEquivalents RequiredBase (Equivalents)Typical Reaction TimeByproduct SolubilityCausality & Optimal Use Case
HATU 1.1 - 1.2 eqDIPEA (3.0 eq)1 - 4 hoursWater-soluble (HOAt)Optimal for sterically hindered acids. High reactivity; suppresses epimerization.
EDC·HCl / HOBt 1.2 - 1.5 eqNMM (3.0 - 4.0 eq)12 - 24 hoursHighly Water-solubleOptimal for scale-up. Byproducts are easily removed via simple aqueous washes.
T3P (50% in EtOAc)1.5 - 2.0 eqTEA (3.0 eq)4 - 12 hoursWater-solubleOptimal for sensitive substrates. Low toxicity, minimal epimerization, easy workup.
SNAr (Thermal)1.2 - 1.5 eqDIPEA (3.0 eq)1.5 - 3 hours (at 80 °C)N/A (Halide salt)Optimal for heteroaryl halides. Requires heat to overcome steric hindrance of the secondary amine[1].

References

  • Elsayed, M. S. A., et al. "Application of Sequential Palladium Catalysis for the Discovery of Janus Kinase Inhibitors in the Benzo[c]pyrrolo[2,3-h][1,6]naphthyridin-5-one (BPN) Series." Journal of Medicinal Chemistry, 2018.[Link]

  • Harnden, A. C., et al. "Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones." Journal of Medicinal Chemistry, 2023.[Link]

Sources

Application

Application Notes &amp; Protocols: Investigating 3-(Fluoromethyl)azetidine-3-carbonitrile for CNS Disorder Research

Prepared by: Gemini, Senior Application Scientist Document ID: AN-CNS-2026-03-28 Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical e...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Document ID: AN-CNS-2026-03-28

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of novel small molecules for central nervous system (CNS) disorders, using the hypothetical compound 3-(Fluoromethyl)azetidine-3-carbonitrile as a representative candidate. We outline a strategic framework beginning with the scientific rationale for this molecular class, a hypothesized mechanism of action targeting the α7 nicotinic acetylcholine receptor (α7 nAChR), and detailed protocols for in vitro characterization and in vivo validation in rodent models of cognitive impairment.

Introduction: The Rationale for Fluorinated Azetidines in CNS Drug Discovery

The pursuit of novel therapeutics for CNS disorders is one of the most challenging areas in modern medicine. Success hinges on designing molecules that not only possess high potency and selectivity for their intended target but also exhibit favorable pharmacokinetic properties, most notably the ability to cross the blood-brain barrier (BBB).[1][2]

Two structural motifs have emerged as particularly valuable in this endeavor: the azetidine ring and fluorine substitution.

  • Azetidines: These four-membered, nitrogen-containing heterocycles are considered "sp3-rich" scaffolds.[3] Their strained, rigid structure can confer improved metabolic stability, enhanced solubility, and unique three-dimensional conformations that can lead to superior receptor binding compared to more flexible or planar molecules.[3][4] Several azetidine-containing compounds have shown CNS activity or are components of approved drugs, highlighting their utility in medicinal chemistry.[3][5]

  • Fluorine Substitution: The strategic incorporation of fluorine into a drug candidate is a well-established tactic in medicinal chemistry.[6] The small size and high electronegativity of fluorine can profoundly influence a molecule's properties by altering its lipophilicity, metabolic stability, and binding affinity to its target protein.[2][7][8] For CNS agents, fluorine can be particularly advantageous for enhancing BBB penetration.[1][8]

The compound 3-(Fluoromethyl)azetidine-3-carbonitrile combines these features, making it an intriguing, albeit hypothetical, candidate for CNS research. Its structure suggests potential interactions with key neurological targets. This guide will use this compound as a framework to explore a logical, evidence-based pathway for preclinical investigation.

Hypothesized Target and Mechanism of Action: The α7 Nicotinic Acetylcholine Receptor (α7 nAChR)

Based on its structural characteristics, we hypothesize that 3-(Fluoromethyl)azetidine-3-carbonitrile may act as a modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR) . The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognition, such as the hippocampus and cortex.[9][10] Dysfunction of this receptor is implicated in the pathophysiology of Alzheimer's disease, schizophrenia, and other cognitive disorders.[11][12][13]

The α7 nAChR is a compelling therapeutic target for several reasons:

  • Cognitive Enhancement: Activation of α7 nAChRs can modulate the release of key neurotransmitters, including acetylcholine, dopamine, and glutamate, thereby playing a crucial role in synaptic plasticity, learning, and memory.[14][15]

  • Neuroprotection: The receptor is involved in neuroprotective signaling pathways, including the promotion of cell survival and the regulation of autophagy to clear toxic proteins like amyloid-β.[9][14]

  • Anti-Inflammatory Effects: α7 nAChR activation can suppress neuroinflammation by inhibiting the release of pro-inflammatory cytokines from microglia, a key aspect of many neurodegenerative diseases.[11][16]

Our investigative strategy will therefore focus on validating whether our candidate compound interacts with and modulates the α7 nAChR, and subsequently, if this modulation translates to pro-cognitive effects in vivo.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular a7R α7 nAChR Ca_Influx Ca²⁺ Influx a7R->Ca_Influx Channel Opening Compound 3-(Fluoromethyl)azetidine-3-carbonitrile (Hypothesized Agonist) Compound->a7R Binds & Activates Neurotransmitter Neurotransmitter Release (ACh, Glu, DA) Ca_Influx->Neurotransmitter Signaling Downstream Signaling (e.g., JAK2-STAT3, PI3K-Akt) Ca_Influx->Signaling Cognition Improved Synaptic Plasticity & Cognitive Function Neurotransmitter->Cognition Neuroprotection Neuroprotection & Anti-inflammation Signaling->Neuroprotection Neuroprotection->Cognition

Caption: Hypothesized signaling pathway of an α7 nAChR agonist.

Part 1: In Vitro Characterization Protocols

The first step is to determine if 3-(Fluoromethyl)azetidine-3-carbonitrile directly interacts with the human α7 nAChR and to characterize the nature of this interaction.

Protocol 1: Radioligand Binding Assay for Target Affinity

This protocol determines the binding affinity (Ki) of the test compound for the α7 nAChR by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing human α7 nAChR (e.g., GH4C1 cells).

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin.

  • Test Compound: 3-(Fluoromethyl)azetidine-3-carbonitrile, dissolved in DMSO and serially diluted.

  • Non-specific binding control: Nicotine (high concentration, e.g., 1 mM).

  • Binding Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound in binding buffer. Final DMSO concentration should not exceed 0.1%.

  • Assay Setup: In each well of the 96-well plate, add:

    • 50 µL of binding buffer (for total binding).

    • OR 50 µL of non-specific binding control (e.g., Nicotine).

    • OR 50 µL of test compound at various concentrations.

  • Add 50 µL of the radioligand (at a concentration near its Kd) to each well.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for 2-3 hours with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters 3 times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Electrophysiological Assay for Functional Activity

This protocol uses two-electrode voltage clamp (TEVC) on Xenopus oocytes to determine if the compound is an agonist, a positive allosteric modulator (PAM), or an antagonist.[17]

Materials:

  • Xenopus laevis oocytes injected with cRNA encoding the human α7 nAChR.

  • Two-electrode voltage clamp (TEVC) rig.

  • Perfusion system.

  • Oocyte Ringers (OR-2) solution.

  • Known α7 nAChR full agonist: Acetylcholine (ACh) or PNU-282987.[18]

  • Known α7 nAChR Type II PAM: PNU-120596.[15][19]

  • Test Compound: 3-(Fluoromethyl)azetidine-3-carbonitrile.

Procedure:

  • Setup: Place a single oocyte in the recording chamber and impale it with two electrodes (voltage and current). Clamp the membrane potential at -70 mV.

  • Agonist Test:

    • Establish a baseline current in flowing OR-2 solution.

    • Apply the test compound at increasing concentrations (e.g., 10 nM to 100 µM) and record the elicited current.

    • After washout, apply a saturating concentration of the full agonist (e.g., 1 mM ACh) to determine the maximum response (I_max) for that oocyte.

    • Analysis: Normalize the currents elicited by the test compound to I_max. Plot the normalized response against concentration to determine the EC₅₀ and E_max.

  • PAM Test:

    • Apply a low, non-saturating concentration of ACh (e.g., EC₁₀) to elicit a small, reproducible current.

    • After washout, co-apply the EC₁₀ concentration of ACh with increasing concentrations of the test compound.

    • Analysis: Measure the potentiation of the ACh-evoked current. A significant increase in current amplitude or a slowing of the desensitization rate indicates PAM activity.[20]

  • Antagonist Test:

    • Apply a near-maximal concentration of ACh (e.g., EC₈₀) to establish a control response.

    • Pre-incubate the oocyte with the test compound for 1-2 minutes, then co-apply the test compound with the EC₈₀ of ACh.

    • Analysis: A reduction in the ACh-evoked current indicates antagonist activity.

Expected Functional Profile Agonist Test Result PAM Test Result Causality
Full Agonist Elicits a robust current (E_max ≈ 100%)N/ADirectly binds to the orthosteric site and opens the channel effectively.
Partial Agonist Elicits a sub-maximal current (E_max < 100%)N/ABinds the orthosteric site but induces a conformational change that is less efficient at opening the channel.[20]
Positive Allosteric Modulator (PAM) No current elicitedPotentiates ACh-evoked currentBinds to a different (allosteric) site, increasing the probability of channel opening or reducing desensitization in the presence of an agonist.[18]
Antagonist No current elicitedNo potentiation; reduces ACh-evoked currentBinds to the orthosteric site but does not activate the channel, preventing the agonist from binding.

Part 2: In Vivo Evaluation Protocols

Assuming in vitro studies confirm the compound is an α7 nAChR agonist or PAM, the next phase is to assess its efficacy in animal models of cognitive dysfunction.

experimental_workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Validation Binding Protocol 1: Radioligand Binding Assay Electrophys Protocol 2: Electrophysiology Assay Binding->Electrophys Determine Affinity (Ki) Result1 Characterize Function (Agonist, PAM, etc.) Electrophys->Result1 Behavior Protocol 3: Behavioral Models (NOR, MWM) Result1->Behavior Proceed if Active Microdialysis Protocol 4: In Vivo Microdialysis Behavior->Microdialysis Correlate with Neurochemistry Result2 Assess Pro-Cognitive Efficacy & Confirm Target Engagement Microdialysis->Result2

Caption: Overall experimental workflow for compound evaluation.
Animal Model Selection

For initial screening, a pharmacological model of cognitive impairment is efficient.[21][22] We will use the scopolamine-induced amnesia model in mice. Scopolamine is a muscarinic antagonist that impairs learning and memory, providing a robust and reproducible deficit against which potential cognitive enhancers can be tested.

Protocol 3a: Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory based on the innate tendency of rodents to explore a novel object more than a familiar one.[23][24]

Apparatus:

  • An open-field arena (e.g., 40x40x40 cm), made of non-porous material.

  • Two sets of identical objects (e.g., Set A: two identical cubes; Set B: two identical spheres). Objects should be heavy enough not to be displaced by the mice and cleaned thoroughly between trials.[25]

Procedure:

  • Habituation (Day 1): Place each mouse in the empty arena for 10 minutes to allow for acclimation.[26]

  • Training/Familiarization (Day 2):

    • Administer the test compound or vehicle via the appropriate route (e.g., IP, PO) 30 minutes prior to the training session.

    • 15 minutes after compound administration, administer scopolamine (or saline for control groups).

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Place the mouse in the arena, facing the wall away from the objects, and allow it to explore for 10 minutes.[27]

    • Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.

  • Testing (Day 2, after retention interval):

    • After a retention interval (e.g., 1-2 hours), replace one of the familiar objects with a novel object (A1 and B1).[26]

    • Place the mouse back in the arena and record its exploration of both objects for 5-10 minutes.

  • Analysis:

    • Calculate the time spent exploring the familiar (T_familiar) and novel (T_novel) objects.

    • Calculate a Discrimination Index (DI): DI = (T_novel - T_familiar) / (T_novel + T_familiar).

    • Expected Outcome: Vehicle-treated animals with scopolamine will show a DI near zero, indicating no preference. Animals treated with an effective dose of the test compound should show a significantly positive DI, indicating they remember the familiar object and preferentially explore the novel one.

Protocol 3b: Morris Water Maze (MWM) Test

The MWM test is a classic assessment of hippocampus-dependent spatial learning and memory.[28]

Apparatus:

  • A large circular pool (120-150 cm diameter) filled with water made opaque with non-toxic paint.[29][30]

  • A small escape platform submerged 1-2 cm below the water surface.

  • Various extra-maze visual cues placed around the room (e.g., posters with distinct shapes).[31]

  • A video tracking system to record the mouse's swim path.

Procedure:

  • Acquisition Training (Days 1-5):

    • Each day, administer the test compound/vehicle and scopolamine as described for the NOR test.

    • Conduct 4 trials per day for each mouse. For each trial, the platform remains in the same quadrant, but the mouse's starting position is varied (North, South, East, West).[30]

    • Place the mouse in the water facing the pool wall. Allow it to swim for a maximum of 60-90 seconds to find the platform.[29]

    • If the mouse finds the platform, allow it to remain there for 15-30 seconds. If it fails, gently guide it to the platform.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Administer the final dose of the compound/vehicle and scopolamine.

    • Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform used to be).

  • Analysis:

    • Acquisition: Plot the average escape latency per day. A successful compound should result in a steeper learning curve (decreasing latency) compared to the scopolamine-only group.

    • Probe Trial: Compare the percentage of time spent in the target quadrant. An effective compound should lead to a significantly greater amount of time spent searching in the correct quadrant.

Protocol 4: In Vivo Microdialysis for Neurotransmitter Dynamics

This protocol measures extracellular levels of neurotransmitters in a specific brain region (e.g., the prefrontal cortex or hippocampus) to confirm target engagement and understand the neurochemical effects of the compound.[32][33][34]

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes (with appropriate membrane length and molecular weight cut-off).

  • Syringe pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • Analytical system: High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS) is ideal for multiplexed analysis.[35]

Procedure:

  • Surgery: Under anesthesia, implant a guide cannula stereotaxically into the target brain region of the mouse. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Basal Level Collection: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period (1-2 hours), collect several baseline dialysate samples (e.g., every 20 minutes).

  • Compound Administration: Administer the test compound systemically (IP or PO).

  • Post-Dose Collection: Continue collecting dialysate fractions for several hours to monitor changes in neurotransmitter levels over time.

  • Sample Analysis: Analyze the dialysate samples using LC-MS/MS to quantify levels of acetylcholine, dopamine, glutamate, and GABA.[35]

  • Analysis:

    • Calculate the concentration of each neurotransmitter in each fraction.

    • Express the post-dose concentrations as a percentage of the average baseline concentration.

    • Expected Outcome: An α7 nAChR agonist is expected to increase the release of neurotransmitters like acetylcholine and dopamine in the prefrontal cortex or hippocampus, providing direct evidence of in vivo target engagement.[15]

Conclusion

The strategic framework presented here provides a robust, multi-stage approach to evaluating a novel chemical entity like 3-(Fluoromethyl)azetidine-3-carbonitrile for its potential in CNS disorder research. By systematically progressing from in vitro target validation and functional characterization to in vivo behavioral and neurochemical assessments, researchers can build a comprehensive data package. This logical, evidence-based progression is crucial for identifying and advancing promising new therapeutic candidates for devastating neurological and psychiatric conditions.

References

  • Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry. Available at: [Link]

  • De La-Garza, R., & Daws, L. C. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Kennedy, R. T. (2013). Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring. ACS Chemical Neuroscience. Available at: [Link]

  • Li, Y., et al. (2019). Research progress of α7 nicotinic acetylcholine receptors in central nervous system diseases. Chinese Journal of Tissue Engineering Research. Available at: [Link]

  • Wang, H. Y., et al. (2022). Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders. International Journal of Molecular Sciences. Available at: [Link]

  • García-García, A., et al. (2023). Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach. International Journal of Molecular Sciences. Available at: [Link]

  • Sun, S., & Adejare, A. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry. Available at: [Link]

  • Amuza Inc. (2015). Microdialysis - In Vivo System for Neurotransmitter Recovery. Amuza Inc. Website. Available at: [Link]

  • Meanwell, N. A. (2018). The Role of Fluorine in the Discovery and Optimization of CNS Agents. ResearchGate. Available at: [Link]

  • Schultz, K. N., & Kennedy, R. T. (2013). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. ACS Chemical Neuroscience. Available at: [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Standard protocol for conducting the Morris Water Maze test. ResearchGate. Available at: [Link]

  • Crespo-Ramírez, M., et al. (2018). In Vivo Brain Microdialysis of Monoamines. Springer Nature Experiments. Available at: [Link]

  • Levin, E. D. (1992). Animal models of cognitive function. Psychopharmacology. Available at: [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available at: [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. Available at: [Link]

  • Wallace, T. L., & Bertrand, D. (2015). The Therapeutic Potential of α7 Nicotinic Acetylcholine Receptors in CNS Disorders. CNS Drugs. Available at: [Link]

  • Ranglani, K., et al. (2024). Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders. Aging and Disease. Available at: [Link]

  • MMPC. (2024). Morris Water Maze. Mouse Metabolic Phenotyping Centers. Available at: [Link]

  • Wang, L., et al. (2014). Novel Object Recognition for Studying Memory in Mice. Bio-protocol. Available at: [Link]

  • BehaviorCloud. (N.D.). BehaviorCloud Protocols - Morris water maze. BehaviorCloud. Available at: [Link]

  • JoVE. (2008). Morris Water Maze Experiment. Journal of Visualized Experiments. Available at: [Link]

  • Buccafusco, J. J. (Ed.). (2006). Introduction - Animal Models of Cognitive Impairment. NCBI Bookshelf. Available at: [Link]

  • Deiana, S., et al. (2011). Mild cognitive impairment: animal models. Taylor & Francis Online. Available at: [Link]

  • Zhang, G. Q., et al. (2021). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review. Annals of Translational Medicine. Available at: [Link]

  • Buccafusco, J. J. (Ed.). (2009). Animal Models of Cognitive Impairment. NCBI Bookshelf. Available at: [Link]

  • Micheli, F., et al. (2012). Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist... (SEN15924, WAY-361789). Journal of Medicinal Chemistry. Available at: [Link]

  • Perez, X. A., & Chumachenco, I. M. (2024). The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (N.D.). Azetidine derivatives with CNS activity. ResearchGate. Available at: [Link]

  • Kihara, T., et al. (2004). α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease. Journal of Pharmacological Sciences. Available at: [Link]

  • Singh, S., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • MMPC. (2024). Novel Object Recognition test. Mouse Metabolic Phenotyping Centers. Available at: [Link]

  • Malysz, J., et al. (2009). Evaluation of alpha7 nicotinic acetylcholine receptor agonists and positive allosteric modulators using the parallel oocyte electrophysiology test station. Assay and Drug Development Technologies. Available at: [Link]

  • Prous, J. R., & Castaner, J. (1981). Azetidine derivatives of tricyclic antidepressant agents. Arzneimittel-Forschung. Available at: [Link]

  • Rice University. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. Available at: [Link]

  • Zheng, G., et al. (2005). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Leger, M., et al. (2013). The novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of Experimental Neuroscience. Available at: [Link]

  • Mao, X. (N.D.). Novel object recognition test. Protocol Document. Available at: [Link]

  • JoVE. (2022). Novel Object Recognition Test: Investigation Of Learning & Memory In Mice l Protocol Preview. YouTube. Available at: [Link]

  • Faghih, R., et al. (2023). Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. ACS Medicinal Chemistry Letters. Available at: [Link]

  • D'Souza, M. S., & Markou, A. (2013). Alpha7 Nicotinic Receptors as Therapeutic Targets in Schizophrenia. Schizophrenia Research and Treatment. Available at: [Link]

  • UGA. (N.D.). 1-Benzhydryl-3-(Fluoromethyl)azetidine-3-carbonitrile: A High-Quality Synthesis Intermediate. UGA Chemistry. Available at: [Link]

  • Hajós, M., et al. (2005). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience. Available at: [Link]

  • Yu, L. F., et al. (2017). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica. Available at: [Link]

  • Gacsályi, I., et al. (2024). Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857). Journal of Medicinal Chemistry. Available at: [Link]

  • Williams, D. K., et al. (2011). Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States. Molecular Pharmacology. Available at: [Link]

  • Săndulescu, I., et al. (2019). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... Molecules. Available at: [Link]

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Method

Application Note: The Role of Azetidine Derivatives in the Development of Targeted Antitumor Agents

Executive Summary Azetidines—four-membered, nitrogen-containing saturated heterocycles—have transitioned from niche chemical entities to privileged scaffolds in modern oncology drug discovery[1]. Their unique sp3-rich ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines—four-membered, nitrogen-containing saturated heterocycles—have transitioned from niche chemical entities to privileged scaffolds in modern oncology drug discovery[1]. Their unique sp3-rich character, high ring strain, and conformational rigidity confer enhanced pharmacokinetic properties, metabolic stability, and precise spatial orientation for target binding[1]. This application note provides a comprehensive technical guide for researchers and drug development professionals, detailing the mechanistic roles of azetidine derivatives in cancer therapy, presenting quantitative efficacy data, and outlining self-validating experimental protocols for evaluating novel azetidine-based candidates.

Pharmacological Rationale & Mechanisms of Action

Irreversible Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively activated in numerous human cancers, driving tumor proliferation, survival, and angiogenesis[2]. Traditional STAT3 inhibitors have struggled with low potency and pharmacokinetic liabilities. However, novel azetidine-2-carboxamide analogues and azetidine-based compounds (e.g., H172, H182) have demonstrated unprecedented sub-micromolar potency[3].

  • Mechanism: Depending on the presence of specific functional groups (e.g., salicylic acid moieties), azetidine derivatives bind irreversibly to the DNA-Binding Domain (DBD) of STAT3 (specifically at Cys426 or Cys468)[4]. This covalent interaction prevents STAT3 from binding to consensus DNA sequences, effectively silencing downstream oncogenic gene expression without altering total STAT3 protein levels[3].

Disruption of Microtubule Assembly

Azetidine scaffolds are highly effective in conformational restriction strategies. For instance, the incorporation of a 3-aryl-azetidine moiety into analogues of TZT-1027 (a synthetic derivative of the natural peptide dolastatin 10) significantly enhances antiproliferative activity[5].

  • Mechanism: These azetidine-containing peptides bind to tubulin, inhibiting microtubule assembly and tubulin-dependent GTP hydrolysis. This disruption leads to catastrophic cell cycle arrest at the G2/M phase and subsequent apoptosis[5].

Apoptosis and Cytoskeletal Regulation via Azetidin-2-ones

Azetidin-2-one (β-lactam) derivatives have shown targeted cytotoxicity against melanoma (B16F10) and cervical cancer (SiHa) cell lines[6].

  • Mechanism: Microarray and molecular docking analyses reveal that these compounds induce caspase-3-mediated apoptosis and modulate the expression of genes responsible for cytoskeletal remodeling, acting as highly specific tubulin-binding agents[6].

Quantitative Efficacy: Comparative Data

The following table summarizes the in vitro anticancer activity (IC50) of key azetidine derivatives against their respective molecular targets and cancer cell lines.

Compound Class / NameTarget / MechanismAssay TypeIC50 / PotencyReference
H182 (Azetidine-based) STAT3 (DNA-Binding Domain)EMSA0.38 – 0.98 µM[3]
H172 (Azetidine-based) STAT3 (DNA-Binding Domain)EMSA0.38 – 0.98 µM[3]
Azetidine Amide (5a) STAT3 (SH2 Domain / Dimerization)Fluorescence Polarization0.55 µM[2]
TZT-1027 Analogue (1a) Tubulin PolymerizationCellular (A549 / HCT116)2.2 nM / 2.1 nM[5]
Azetidin-2-one (Cmpd 6) Tubulin / CytoskeletonCellular (MCF-7)0.8 nM[6]

Visualizing Pathways and Workflows

STAT3 Signaling Pathway and Azetidine Intervention

The diagram below illustrates the STAT3 signaling cascade and the specific nodes where azetidine-based inhibitors exert their covalent, irreversible blockade.

STAT3_Pathway Cytokine Cytokine / Growth Factor Receptor Receptor (e.g., EGFR, IL-6R) Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3_Monomer STAT3 Monomer JAK->STAT3_Monomer Phosphorylates STAT3_Dimer p-STAT3 Dimer STAT3_Monomer->STAT3_Dimer Dimerization Nucleus Nuclear Translocation STAT3_Dimer->Nucleus Translocates Gene_Expr Oncogenic Gene Expression Nucleus->Gene_Expr Promotes Survival Azetidine Azetidine Inhibitor (e.g., H182, H172) Azetidine->STAT3_Monomer Blocks SH2/DBD Azetidine->STAT3_Dimer Prevents DNA Binding

Figure 1: Mechanism of azetidine-based STAT3 inhibitors disrupting oncogenic transcription.

EMSA Experimental Workflow

EMSA_Workflow Prep Prepare Nuclear Extract (Active STAT3) Incubate Incubate with Azetidine (Time-Dependent) Prep->Incubate Step 1 Probe Add Labeled DNA Probe (STAT3 Consensus) Incubate->Probe Step 2 Gel Native PAGE Separation Probe->Gel Step 3 Image Imaging & IC50 Quantification Gel->Image Step 4

Figure 2: Workflow for validating STAT3 DNA-binding inhibition using EMSA.

Experimental Protocols: Validating Azetidine-Based Anticancer Agents

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Inhibition

Objective: To confirm the direct, irreversible inhibitory effect of azetidine derivatives (e.g., H182) on the DNA-binding activity of STAT3[4].

Self-Validating Controls:

  • Positive Control: Untreated nuclear extract containing constitutively active STAT3 (ensures probe functionality).

  • Negative Control: Unlabeled cold consensus probe in excess (validates the specificity of the STAT3-DNA interaction).

  • Vehicle Control: DMSO only (rules out solvent-induced inhibition).

Step-by-Step Methodology:

  • Preparation of Nuclear Extracts: Isolate nuclear extracts from a cancer cell line harboring constitutively active STAT3 (e.g., MDA-MB-468 breast cancer cells)[2]. Causality: Using whole-cell lysates introduces cytosolic nucleases and non-specific DNA-binding proteins that increase background noise.

  • Compound Incubation: Incubate 5 µg of nuclear extract with varying concentrations of the azetidine derivative (0.1 µM to 10 µM) at room temperature for 1 hour[4]. Causality: Because azetidine-based inhibitors often bind covalently/irreversibly to cysteine residues in the DBD, a 1-hour pre-incubation is critical to allow the covalent bond formation before introducing the competitive DNA probe.

  • Probe Addition: Add a fluorescently or radioactively labeled double-stranded DNA probe containing the STAT3 consensus binding sequence (e.g., hSIE). Incubate for an additional 20 minutes.

  • Electrophoresis: Resolve the protein-DNA complexes on a 4-6% native polyacrylamide gel at 4°C. Causality: Native PAGE preserves the non-covalent protein-DNA interactions, whereas denaturing gels would dissociate the complex.

  • Quantification: Image the gel and quantify the band intensities of the STAT3-DNA complex. Calculate the IC50 using non-linear regression analysis.

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: To determine if azetidine-containing analogues (e.g., TZT-1027 derivatives) inhibit microtubule assembly[5].

Self-Validating Controls:

  • Positive Control: Paclitaxel (enhances polymerization) and Vincristine (inhibits polymerization)[6].

  • Vehicle Control: Buffer with equivalent DMSO concentration.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of purified bovine brain tubulin (>99% purity) in PIPES buffer supplemented with 1 mM GTP. Causality: GTP is an absolute requirement for tubulin heterodimers to polymerize into microtubules.

  • Compound Addition: Pre-warm a 96-well half-area plate to 37°C. Add the azetidine derivative at desired concentrations to the wells.

  • Reaction Initiation: Rapidly add the tubulin/GTP mixture to the wells to initiate polymerization.

  • Kinetic Measurement: Immediately monitor the reaction using a microplate reader set to measure absorbance at 340 nm every minute for 60 minutes at 37°C. Causality: As tubulin polymerizes into microtubules, the solution becomes turbid, increasing the absorbance at 340 nm. A decrease in the Vmax of absorbance compared to the vehicle control indicates inhibition of polymerization.

  • Data Analysis: Plot the absorbance over time. The steady-state absorbance correlates with the total mass of polymer formed.

References

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PMC / NIH. Available at:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed / Taylor & Francis. Available at:[Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI Marine Drugs. Available at:[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC / NIH. Available at:[Link]

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PMC / NIH. Available at:[Link]

  • Abstract 514: Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD). AACR Journals. Available at:[Link]

Sources

Application

Application Note: Large-Scale Synthesis and Process Optimization of Azetidine-3-Carboxylic Acid Intermediates

Executive Summary Azetidine-3-carboxylic acid and its N-protected derivatives (such as N-Boc-azetidine-3-carboxylic acid) have emerged as highly valuable structural motifs in contemporary medicinal chemistry[1]. Function...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidine-3-carboxylic acid and its N-protected derivatives (such as N-Boc-azetidine-3-carboxylic acid) have emerged as highly valuable structural motifs in contemporary medicinal chemistry[1]. Functioning as conformationally restricted β -amino acid analogs, they are integral to the development of sphingosine-1-phosphate (S1P1) receptor agonists, LPA1-receptor antagonists, and various kinase inhibitors[1][2]. This application note details a highly scalable, self-validating synthetic protocol that circumvents the toxicity and low yields of legacy routes, providing process chemists with a robust framework for multi-kilogram production.

Process Rationale & Mechanistic Insights

The Causality of Route Selection

Historically, the synthesis of azetidine-3-carboxylic acid relied on the condensation of epichlorohydrin with benzhydrylamine, followed by a hazardous cyanide displacement to install the carboxylate carbon[3]. This route is fundamentally flawed for large-scale manufacturing due to the extreme toxicity of cyanide gas, the mutagenic profile of epichlorohydrin, and poor overall atom economy.

To address these limitations, a modern cyclocondensation strategy was developed utilizing commercially available diethyl bis(hydroxymethyl)malonate[4][5]. The causality behind the specific reagent choices in this optimized route is as follows:

  • Activation via Triflation : Trifluoromethanesulfonic anhydride (Tf2O) is utilized instead of methanesulfonyl chloride. The superior leaving-group ability of the triflate allows the subsequent intramolecular amination to proceed rapidly at lower temperatures, effectively suppressing intermolecular oligomerization and improving the ring-closure yield[4].

  • Cyclization with Benzylamine : Benzylamine acts as a dual-purpose reagent. It serves as the primary nucleophile to close the sterically strained four-membered azetidine ring and simultaneously provides a robust, easily removable N-benzyl protecting group[4].

  • Saponification and Decarboxylation : The resulting gem-diester is saponified to a diacid. Heating the diacid under acidic conditions (e.g., HCl at 96°C) drives a facile decarboxylation, exploiting the malonic acid moiety's inherent thermal instability to yield the mono-carboxylic acid[5].

  • Telescoped Hydrogenolysis and Reprotection : As a free base, azetidine-3-carboxylic acid can undergo spontaneous oligomerization with concomitant ring cleavage[6]. Therefore, the N-benzyl group is cleaved via catalytic hydrogenolysis, and the free amine is immediately trapped with Boc-anhydride to yield the highly versatile N-Boc-azetidine-3-carboxylic acid[2].

Process Workflow & Mechanistic Pathway

AzetidineSynthesis SM Diethyl bis(hydroxymethyl)malonate (Starting Material) Triflation Step 1: Triflation Reagents: Tf2O, DIPEA, DCM Temp: -78°C to RT SM->Triflation Cyclization Step 2: Cyclization Reagents: Benzylamine Temp: Reflux Triflation->Cyclization Int1 1-Benzylazetidine-3,3-dicarboxylic acid diethyl ester Cyclization->Int1 QC1 QC Checkpoint 1 HPLC Purity > 98% Confirm complete cyclization Int1->QC1 Saponification Step 3: Saponification Reagents: NaOH, H2O/EtOH Temp: RT Int1->Saponification Decarboxylation Step 4: Decarboxylation Reagents: HCl (aq) Temp: 96°C Saponification->Decarboxylation Int2 1-Benzylazetidine-3-carboxylic acid Decarboxylation->Int2 Hydrogenolysis Step 5: Hydrogenolysis Reagents: H2, Pd(OH)2, MeOH Temp: 50°C Int2->Hydrogenolysis BocProtection Step 6: N-Boc Protection Reagents: Boc2O, NaOH, THF Temp: RT Hydrogenolysis->BocProtection Product N-Boc-Azetidine-3-carboxylic acid (Final Intermediate) BocProtection->Product QC2 QC Checkpoint 2 NMR & MS Confirmation Optical/Chemical Purity > 99% Product->QC2

Workflow for large-scale N-Boc-azetidine-3-carboxylic acid synthesis with self-validating QC steps.

Quantitative Data: Process Comparison

The transition from the legacy route to the modern triflation-mediated methodology provides substantial improvements across all key manufacturing metrics[3][4][5].

ParameterLegacy Route (Epichlorohydrin/Cyanide)Modern Route (Malonate/Triflation)
Key Reagents Epichlorohydrin, Benzhydrylamine, NaCNDiethyl bis(hydroxymethyl)malonate, Tf 2​ O
Overall Yield 15% – 25%55% – 65%
Toxicity Profile High (Cyanide gas risk, Mutagenic)Low to Moderate (Standard organic reagents)
Scalability Limited (Strict safety constraints)High (Multi-kilogram scale demonstrated)
Reaction Time > 5 Days~ 3 Days (Telescoped steps)

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 1-Benzylazetidine-3,3-dicarboxylic acid diethyl ester
  • Preparation : Charge a dry, nitrogen-purged reactor with diethyl bis(hydroxymethyl)malonate (1.0 eq) and anhydrous dichloromethane (DCM, 10 vol).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 4.5 eq) and cool the mixture to -78°C.

  • Triflation : Slowly add Trifluoromethanesulfonic anhydride (Tf 2​ O, 2.1 eq) dropwise, maintaining the internal temperature strictly below -70°C.

    • Causality: This reaction is highly exothermic. Strict thermal control prevents the premature decomposition of the highly reactive bis-triflate intermediate[4].

  • Cyclization : Stir for 1 hour at -78°C, then slowly add Benzylamine (1.2 eq). Allow the reactor to warm to room temperature, then heat to a gentle reflux (40°C) for 12 hours.

    • Causality: Elevated temperature ensures complete double-displacement to close the sterically strained 4-membered ring.

  • Self-Validating QC Checkpoint 1 : Sample the organic layer for HPLC analysis. Proceed to workup only if bis-triflate consumption is >99.0%. Quench with water, extract with DCM, and concentrate to yield the intermediate.

Protocol 2: Saponification and Decarboxylation
  • Saponification : Dissolve the crude 1-benzylazetidine-3,3-dicarboxylic acid diethyl ester in a mixture of Ethanol (5 vol) and 2M NaOH (3.0 eq). Stir at room temperature for 4 hours to achieve complete hydrolysis to the diacid.

  • Decarboxylation : Acidify the mixture with concentrated HCl to pH 1. Heat the reactor to 96°C for 8 hours[5].

    • Causality: Thermal decarboxylation of the malonic acid derivative is driven by the release of CO 2​ gas. Temperatures below 90°C result in incomplete conversion, while excessive heating (>110°C) causes degradation of the azetidine ring.

  • Self-Validating QC Checkpoint 2 : Monitor CO 2​ evolution via a bubbler. Perform 1 H-NMR on a dried aliquot; the protocol is validated when the symmetric malonate protons disappear and the distinct C3-methine proton of the mono-acid appears.

Protocol 3: Hydrogenolysis and N-Boc Protection
  • Hydrogenolysis : Dissolve 1-benzylazetidine-3-carboxylic acid in Methanol (10 vol). Add Pearlman’s catalyst (Pd(OH) 2​ /C, 20 wt%). Pressurize the reactor with H 2​ (50 psi) and heat to 50°C for 6 hours[5].

    • Causality: Pearlman's catalyst is highly preferred over standard Pd/C due to its superior activity in debenzylating sterically hindered amines.

  • Telescoped Reprotection : Filter the catalyst through a pad of Celite. Immediately adjust the filtrate to pH 9 using 2M NaOH and add Di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq). Stir at room temperature for 12 hours.

    • Causality: Telescoping the deprotection and reprotection is critical. It prevents the free azetidine-3-carboxylic acid from undergoing spontaneous intermolecular oligomerization[6].

  • Self-Validating QC Checkpoint 3 : Isolate the final product via crystallization from ethyl acetate/heptane. Final HPLC purity must exceed 98.0%, and MS must confirm the mass of the N-Boc-azetidine-3-carboxylic acid product[2].

References

  • Title: A Practical Process for the Preparation of Azetidine-3-carboxylic Acid Source: SciSpace / Synthetic Communications URL
  • Title: An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Source: Semantic Scholar / Arkivoc URL
  • Title: Novel Syntheses of Azetidines and Azetidinones Source: ACS Publications / Chemical Reviews URL
  • Source: Google Patents (WO2004035538A1)
  • Title: Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707 Source: ACS Publications URL
  • Title: Development of two synthetic routes to CE178,253, a CB1 antagonist for the treatment of obesity Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Fluoromethyl)azetidine-3-carbonitrile

Welcome to the technical support center for the synthesis of 3-(Fluoromethyl)azetidine-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(Fluoromethyl)azetidine-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Azetidines are privileged structural motifs in modern drug discovery, valued for their ability to impart favorable physicochemical properties. The introduction of a fluoromethyl group at a quaternary center presents unique synthetic challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and overcome common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the multi-step synthesis of 3-(Fluoromethyl)azetidine-3-carbonitrile. A representative synthetic route is outlined below, upon which the troubleshooting advice is based.

Overview of a Representative Synthetic Pathway

The synthesis typically involves the formation of a protected 3-hydroxyazetidine-3-carbonitrile intermediate, followed by deoxofluorination.

Synthetic_Pathway cluster_0 Step 1: Cyanation cluster_1 Step 2: Fluorination cluster_2 Step 3: Deprotection (Optional) A N-Protected Azetidin-3-one B N-Protected 3-Hydroxy- azetidine-3-carbonitrile A->B TMSCN, cat. ZnI₂ C N-Protected 3-(Fluoromethyl)- azetidine-3-carbonitrile B->C Deoxofluorinating Agent (e.g., DAST, Deoxo-Fluor®) D Final Product: 3-(Fluoromethyl)azetidine- 3-carbonitrile C->D TFA or H₂/Pd-C (depends on PG)

Caption: General synthetic workflow for 3-(Fluoromethyl)azetidine-3-carbonitrile.

Q1: My yield for the first step, the formation of N-Boc-3-hydroxyazetidine-3-carbonitrile, is very low. What is going wrong?

A1: Root Causes & Corrective Actions

Low yields in the cyanation of N-Boc-azetidin-3-one are often traced to three factors: reagent quality, reaction equilibrium, or product instability.

  • Reagent Purity: The starting azetidinone can be unstable and should be used shortly after preparation or purification. Trimethylsilyl cyanide (TMSCN) is highly sensitive to moisture; ensure it is handled under strictly anhydrous conditions.

  • Catalyst Activity: Zinc iodide (ZnI₂) is a common Lewis acid catalyst for this transformation. It is hygroscopic and its activity will be diminished by water. Ensure you are using freshly opened or properly stored ZnI₂.

  • Reaction Equilibrium: The addition of cyanide to the ketone is a reversible process. To drive the reaction forward, consider using a slight excess (1.1-1.2 equivalents) of TMSCN. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also favor the thermodynamic product.

  • Work-up Issues: The resulting cyanohydrin can be unstable to harsh pH conditions. A gentle aqueous work-up with saturated sodium bicarbonate is recommended. Avoid strong acids or bases which can reverse the reaction or degrade the product.

Table 1: Recommended Conditions for Cyanation

Parameter Recommended Value Rationale
TMSCN (eq.) 1.1 - 1.2 Drives equilibrium towards product formation.
Catalyst Anhydrous ZnI₂ (5-10 mol%) Effective Lewis acid for carbonyl activation.
Solvent Anhydrous Dichloromethane (DCM) Good solubility for reagents, relatively inert.
Temperature 0 °C to 25 °C Balances reaction rate and product stability.

| Work-up | Sat. aq. NaHCO₃ | Neutralizes catalyst and prevents product degradation. |

Q2: During the fluorination step with DAST, I am observing a significant amount of an elimination byproduct, N-Boc-azetidine-3-carbonitrile.

A2: Minimizing Elimination Side Reactions

This is a classic competing reaction pathway in deoxofluorination, especially with sterically hindered alcohols. The formation of the alkene (an enamine equivalent in this context) is often promoted by elevated temperatures or excess reagent.[1]

  • Choice of Fluorinating Agent: While Diethylaminosulfur trifluoride (DAST) is common, it can decompose at temperatures above 90 °C, leading to side reactions. Consider using a more thermally stable alternative like Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride). It often provides cleaner reactions with higher yields for sensitive substrates.

  • Temperature Control: This is the most critical parameter. The reaction should be initiated at a low temperature (e.g., -78 °C) and allowed to warm slowly to room temperature. Overheating is the primary cause of elimination. Monitor the reaction closely by TLC or LC-MS to determine the minimum temperature and time required for completion.

  • Order of Addition: Add the fluorinating agent dropwise to a cooled solution of the alcohol. This maintains a low instantaneous concentration of the reagent and helps to control the exotherm.

Troubleshooting_Fluorination Start Low Yield or Byproducts in Fluorination Step CheckTemp Was the reaction run at ≤ 0°C? Start->CheckTemp CheckReagent Is the fluorinating agent fresh? CheckTemp->CheckReagent Yes SlowWarm Action: Initiate at -78°C and warm slowly. Monitor by TLC/LCMS. CheckTemp->SlowWarm No ConsiderAlt Consider using Deoxo-Fluor® instead of DAST CheckReagent->ConsiderAlt Yes UseNew Action: Use a fresh, sealed bottle of fluorinating agent. CheckReagent->UseNew No Success Improved Yield ConsiderAlt->Success SlowWarm->Success UseNew->Success

Caption: Decision tree for troubleshooting the deoxofluorination step.

Q3: The final N-Boc deprotection with Trifluoroacetic Acid (TFA) is causing my product to decompose. How can I safely remove the protecting group?

A3: Mild Deprotection Strategies for Strained Rings

The azetidine ring is strained and can be susceptible to ring-opening under strongly acidic conditions, especially with an electron-withdrawing nitrile group at C3.[2]

  • Milder Acidic Conditions: Instead of neat TFA, try using a solution of 4M HCl in dioxane or 1,4-dioxane/diethyl ether. These reagents are often sufficient to remove the Boc group at room temperature without causing significant degradation of the azetidine ring.

  • Scavengers: Decomposition may be caused by the reactive tert-butyl cation formed during deprotection. Add a cation scavenger like triethylsilane (TES) or anisole to the reaction mixture to trap this electrophile.

  • Alternative Protecting Group: If you are designing the synthesis from the start, consider using a benzyl (Bn) or carbobenzyloxy (Cbz) protecting group. These can be removed under neutral conditions via hydrogenolysis (H₂, Pd/C), which is typically very mild and compatible with the azetidine ring. A Chinese patent outlines a similar synthesis using a Cbz group.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for this synthesis?

A1: The choice depends on your overall synthetic plan.

  • Boc (tert-Butoxycarbonyl): Widely used and convenient. It is stable to the fluorination conditions but requires acidic conditions for removal, which can be a risk for the strained azetidine ring as discussed above.

  • Cbz (Carbobenzyloxy): Offers the significant advantage of being removable under neutral hydrogenolysis conditions (e.g., H₂ over Pd/C), which is very mild and highly compatible with the final product.[3] This is often the preferred choice for sensitive azetidine cores.

Q2: What are the most critical safety precautions for this synthesis?

A2: Several steps require extreme caution.

  • Trimethylsilyl Cyanide (TMSCN): Highly toxic and releases hydrogen cyanide (HCN) gas upon contact with water or acid. All manipulations must be performed in a well-ventilated chemical fume hood. Have a cyanide antidote kit available and ensure you are trained in its use. The workup should be quenched with bleach to neutralize any residual cyanide.

  • Deoxofluorinating Agents (DAST, Deoxo-Fluor®): These reagents are corrosive, toxic, and react violently with water. They should be handled in a fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses). Reactions should be conducted behind a blast shield, especially on a larger scale.

  • Azetidines: Four-membered rings possess significant ring strain (~25.4 kcal/mol) and can be reactive.[2] While more stable than aziridines, they should be handled with care, and reactions should be monitored for unexpected exotherms.

Q3: How can I purify the final product effectively?

A3: The final product is a small, polar molecule.

  • Chromatography: Reverse-phase HPLC is often the most effective method for purifying the final free amine or its salt form. If using normal-phase silica gel chromatography, it may be necessary to add a small amount of a basic modifier like triethylamine (1-2%) or ammonia (in methanol) to the eluent to prevent streaking of the amine product on the acidic silica.

  • Salt Formation: The free azetidine nitrogen is basic. You can often purify the product by forming a crystalline salt, such as the hydrochloride or trifluoroacetate salt. This can be achieved by treating a solution of the purified free base (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in ether or with TFA.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 3-hydroxy-3-cyanoazetidine-1-carboxylate
  • To a stirred, cooled (0 °C) solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add anhydrous zinc iodide (0.1 eq).

  • Add trimethylsilyl cyanide (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC (e.g., 30% EtOAc/Hexanes).

  • Upon completion, cool the reaction to 0 °C and slowly quench with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the title compound.

Protocol 2: Synthesis of tert-Butyl 3-cyano-3-(fluoromethyl)azetidine-1-carboxylate
  • Dissolve tert-butyl 3-hydroxy-3-cyanoazetidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.1 M) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add Deoxo-Fluor® (1.5 eq) dropwise via syringe over 30 minutes.

  • After the addition is complete, allow the reaction to warm slowly to room temperature over 6-8 hours. Stir at room temperature until the reaction is complete as judged by LC-MS.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous sodium bicarbonate. Caution: Gas evolution.

  • Dilute with DCM, separate the layers, and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield the fluorinated product.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.[Link]

  • The synthetic method of 3 fluoro azetidine derivatives.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.[Link]

  • Novel Syntheses of Azetidines and Azetidinones. ACS Publications (Chemical Reviews).[Link]

Sources

Optimization

Technical Support Center: Purification of Polar Azetidine Hydrochloride Salts

Welcome to the Advanced Troubleshooting Hub for Azetidine Derivatives. Azetidines—four-membered nitrogen-containing heterocycles—are increasingly utilized in medicinal chemistry to improve metabolic stability, aqueous so...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub for Azetidine Derivatives.

Azetidines—four-membered nitrogen-containing heterocycles—are increasingly utilized in medicinal chemistry to improve metabolic stability, aqueous solubility, and target-binding affinity (1)[1]. However, isolating them as hydrochloride (HCl) salts presents significant downstream processing challenges. Their extreme polarity, high water solubility, and frequent lack of UV chromophores make traditional normal-phase and reversed-phase chromatography highly ineffective ().

This guide provides field-proven, mechanistically grounded solutions to overcome these purification bottlenecks.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My azetidine HCl salt co-elutes with the solvent front on Reversed-Phase (RP) HPLC. Why is this happening, and how do I fix it?

The Causality: Reversed-phase chromatography (e.g., C18 columns) relies on hydrophobic interactions. Azetidine hydrochloride salts are highly polar, hydrophilic molecules with partition coefficients (logP or logD) typically less than zero[2]. Because they lack hydrophobicity, they cannot partition into the non-polar C18 stationary phase and are swept away by the mobile phase immediately, eluting at the solvent front (3)[3].

The Solution: Transition to HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal technique for these highly polar compounds[3]. HILIC uses a polar stationary phase (like bare silica, diol, or zwitterionic phases) but operates with a reversed-phase-like solvent system (e.g., Acetonitrile/Water) (4)[4].

  • Mechanism: The mobile phase forms a water-rich layer on the surface of the polar stationary phase. The polar azetidine salt partitions into this immobilized water layer[3].

  • Actionable Fix: Switch to a HILIC column. Use a mobile phase starting with high organic content (e.g., 90% Acetonitrile) and elute by increasing the aqueous buffer (e.g., 10 mM Ammonium Formate, pH 3.0 to maintain the protonated state). Do not use methanol as the weak solvent, as it disrupts the water layer[4].

Q2: I am trying to extract my azetidine salt from an aqueous reaction mixture, but it won't partition into ethyl acetate or DCM. What are my options?

The Causality: The hydrochloride salt of the secondary or tertiary amine is fully ionized in water. This ionization creates a hydration energy that is far too high to allow partitioning into moderately polar or non-polar organic solvents.

The Solution: Ion-Pairing or Protection Strategies You have two primary workarounds:

  • Lipophilic Ion-Pairing: Transform the highly polar amine hydrochloride into a lipophilic salt by reacting it with long-chain aliphatic acids (e.g., decanoic acid) or perfluoroalkoxycarboxylic acids. The resulting bulky, lipophilic ion pair can be readily extracted into organic solvents like chloroform (5)[5].

  • The "Protect-Purify-Deprotect" Synthetic Workaround: Instead of purifying the salt directly, protect the azetidine nitrogen (e.g., with a Boc group). The protected azetidine is non-polar and can be easily purified using standard normal-phase silica gel chromatography (6)[6]. Once purified, treat the intermediate with anhydrous HCl in a non-polar solvent (like diethyl ether). The pure azetidine hydrochloride salt will precipitate out of solution, allowing isolation by simple filtration[6].

Part 2: Logical Workflow for Azetidine Purification

The following decision tree illustrates the strategic pathways for isolating polar azetidine compounds based on their chemical state.

AzetidinePurification Start Crude Azetidine Reaction Mixture CheckState Determine Target State: Free Base or HCl Salt? Start->CheckState FreeBase Free Base (Lipophilic) CheckState->FreeBase pH > pKa HClSalt HCl Salt (Highly Polar, logP < 0) CheckState->HClSalt pH < pKa RP_HPLC Reversed-Phase HPLC (C18, H2O/MeCN) FreeBase->RP_HPLC DecisionSalt Select Purification Strategy HClSalt->DecisionSalt Pure Pure Azetidine Hydrochloride RP_HPLC->Pure Add HCl post-purification HILIC HILIC Chromatography (Silica/Amide, MeCN/H2O) DecisionSalt->HILIC Direct Prep-LC IonPair Ion-Pairing Extraction (Lipophilic Acids) DecisionSalt->IonPair Liquid-Liquid Ext. BocProtect Boc-Protection Route (Normal Phase -> HCl Cleavage) DecisionSalt->BocProtect Synthetic Workaround HILIC->Pure Evaporate Buffer IonPair->Pure Salt Exchange BocProtect->Pure Precipitation

Decision matrix for purifying azetidine derivatives based on polarity and ionization state.

Part 3: Quantitative Data Summary

Selecting the correct chromatographic or extraction method depends heavily on the partition coefficient and the pKa of the azetidine derivative. Table 1 summarizes the expected performance of different techniques.

Table 1: Comparison of Purification Techniques for Azetidine Hydrochloride Salts

Purification TechniqueTarget Analyte StateStationary Phase / ReagentMobile Phase / SolventTypical Recovery (%)Key Limitation
Reversed-Phase (RP-HPLC) Free Base (pH > pKa)C18 / C8Water / Methanol or ACN60 - 80%Fails completely for HCl salts (elutes at void volume)[2].
HILIC Chromatography HCl Salt (Polar)Bare Silica, Amide, ZwitterionicACN / Aqueous Buffer (e.g., NH4OAc)85 - 95%Requires careful equilibration; sensitive to sample diluent (7)[7].
Ion-Pairing Extraction HCl Salt (Aqueous)Decanoic Acid / Perfluoro-acidsChloroform / Water70 - 90%Requires secondary step to recover the free amine/HCl salt[5].
Boc-Protection / Cleavage Protected AmineNormal Phase SilicaHexanes / Ethyl Acetate40 - 75% (Over 3 steps)Adds synthetic steps; requires anhydrous HCl for cleavage[6].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating checkpoints. If a checkpoint fails, the protocol dictates an immediate corrective action.

Protocol A: HILIC Purification of Azetidine Hydrochloride

Use this protocol when direct isolation of the polar salt is required without chemical derivatization.

1. Column and Solvent Preparation:

  • Equilibrate a bare silica or amide-functionalized HILIC column with 95% Acetonitrile (ACN) and 5% aqueous buffer (10 mM ammonium formate, pH 3.0).

  • Causality: The acidic buffer ensures the azetidine nitrogen remains fully protonated, preventing peak tailing caused by secondary interactions with unprotonated silanols[7].

2. Sample Dilution (Critical Checkpoint):

  • Dissolve the crude azetidine salt in the mobile phase starting conditions (e.g., 95% ACN).

  • Self-Validation Check: If the sample is insoluble in 95% ACN, do not dissolve it in 100% water. Injecting a highly aqueous sample into a HILIC column disrupts the immobilized water layer, causing severe peak distortion. Instead, dissolve in a minimum amount of water and dilute with ACN until slightly cloudy, or use a weaker HILIC solvent like isopropanol.

3. Gradient Elution:

  • Run a gradient from 95% ACN / 5% Buffer down to 60% ACN / 40% Buffer over 15 column volumes.

  • Causality: Increasing the aqueous portion acts as the "strong" solvent in HILIC, disrupting the hydrogen bonding and electrostatic interactions between the azetidine salt and the stationary phase, prompting elution[3].

4. Fraction Analysis:

  • Since aliphatic azetidines lack UV absorbance, monitor fractions using Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).

Protocol B: The "Protect-Purify-Deprotect" Precipitation Method

Use this protocol when HILIC is unavailable or scaling up to multi-gram quantities.

1. Boc-Protection:

  • React the crude aqueous azetidine mixture with Di-tert-butyl dicarbonate (Boc2O) and a mild base (e.g., NaHCO3) (8)[8].

  • Causality: This converts the highly polar amine into a lipophilic carbamate, drastically increasing its logP.

2. Normal-Phase Purification:

  • Extract the protected azetidine into ethyl acetate, concentrate, and purify via standard normal-phase silica gel chromatography (Hexanes/EtOAc gradient).

  • Self-Validation Check: Spot the fractions on a TLC plate and stain with Ninhydrin. Protected amines will require heating to reveal a spot, confirming the absence of free polar amines.

3. Anhydrous Cleavage and Precipitation:

  • Dissolve the purified Boc-azetidine in a non-polar solvent (e.g., anhydrous diethyl ether).

  • Add anhydrous HCl (e.g., 4M in dioxane) dropwise.

  • Causality: The acidic conditions cleave the Boc group, regenerating the azetidine. Because the resulting azetidine hydrochloride salt is entirely insoluble in diethyl ether, it will crash out of solution as a pure white precipitate[6].

  • Self-Validation Check: The formation of a dense white precipitate confirms successful deprotection and salt formation. Isolate via vacuum filtration and wash with cold ether.

References

  • Zelch, D., Russo, C. M., Ruud, K. J., & O'Reilly, M. C. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. ACS Publications.[Link]

  • Branca, D., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry. ACS Publications.[Link]

  • Chromatography Today. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Chromatography Today. [Link]

  • ResearchGate Community. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate.[Link]

  • LCGC International. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples. LCGC International. [Link]

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi Blog. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures? Biotage. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Fluoroazetidine Synthesis

Welcome to the Technical Support Center for the synthesis of 3-fluoroazetidine derivatives. As highly sought-after bioisosteres in medicinal chemistry, 3-fluoroazetidines offer improved metabolic stability and modulated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-fluoroazetidine derivatives. As highly sought-after bioisosteres in medicinal chemistry, 3-fluoroazetidines offer improved metabolic stability and modulated pKa profiles. However, their synthesis is notoriously plagued by low yields, ring expansions, and elimination side reactions. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot and optimize your workflows.

The Causality of Side Reactions: Neighboring Group Participation (NGP)

When performing late-stage deoxyfluorination of 3-hydroxyazetidines, the most common mode of failure is Neighboring Group Participation (NGP) .

When the C3-hydroxyl group is activated by a fluorinating agent (e.g., DAST, Deoxo-Fluor), it forms an excellent leaving group. If the nitrogen atom in the azetidine ring is sufficiently nucleophilic, its lone pair will intramolecularly attack the C3 position. This forms a highly strained, bicyclic aziridinium intermediate . Subsequent attack by the fluoride anion typically occurs at the less sterically hindered carbon of the aziridinium ion, leading to irreversible ring expansion into pyrrolidine or oxazoline derivatives (1)[1].

Mechanistic Pathway Visualization

NGP_Pathway A N-Protected 3-Hydroxyazetidine + Fluorinating Agent B Activated C3-O-Leaving Group Intermediate A->B C Direct S_N2 Displacement (Desired Pathway) B->C Low N-Nucleophilicity (e.g., N-Ts) E Neighboring Group Participation (N-Lone Pair Attack) B->E High N-Nucleophilicity (e.g., N-Bn, N-Boc) D 3-Fluoroazetidine Derivative (Target Product) C->D F Bicyclic Aziridinium Ion (Strained Intermediate) E->F G Fluoride Attack at Less Hindered Carbon F->G H Ring-Expanded Product (Pyrrolidine/Oxazoline) G->H

Mechanistic pathway of deoxyfluorination vs. neighboring group participation.

Quantitative Impact of Protecting Groups

To establish a self-validating protocol, you must control the electronic properties of the azetidine nitrogen. Electron-withdrawing groups (EWGs) reduce nitrogen nucleophilicity, thereby suppressing the aziridinium intermediate and favoring direct SN​2 displacement (2)[2].

N-Protecting GroupElectronic PropertyPreferred Fluorinating AgentYield of 3-FluoroazetidineYield of Ring-Expanded ProductMechanistic Causality / Note
N-Benzyl (Bn) Electron-DonatingDAST / Deoxo-Fluor< 10%> 80%High N-nucleophilicity drives rapid aziridinium formation and complete ring expansion.
N-Boc Mildly Electron-WithdrawingXtalFluor-E + Et₃N·3HF45–60%20–30%Moderate electron withdrawal; competitive NGP and direct SN​2 displacement.
N-Tosyl (Ts) Strongly Electron-WithdrawingDAST or Morph-DAST75–85%< 5%Strong EWG heavily suppresses N-lone pair participation, strictly favoring SN​2 .
N-Benzhydryl Sterically HinderedMorph-DAST40–50%10–20%Steric bulk partially hinders aziridinium formation, but E2 elimination (azetine formation) competes.

Troubleshooting Guide & FAQs

Q1: I am attempting deoxyfluorination of an N-Boc-3-hydroxyazetidine with DAST, but my LC-MS/NMR shows a 5-membered ring product. What happened? A1: You are observing a classic NGP-driven ring expansion. The N-Boc group does not sufficiently deactivate the nitrogen lone pair. Upon activation of the C3-hydroxyl by DAST, the nitrogen attacks C3, forming a bicyclic aziridinium ion. Fluoride then opens this intermediate to form a pyrrolidine derivative (2)[2]. Corrective Action: Switch your protecting group to a stronger electron-withdrawing group like N-Tosyl (N-Ts) or N-Cbz. If you must use N-Boc, switch your reagent to XtalFluor-E supplemented with Et₃N·3HF. The exogenous HF source keeps the reaction environment acidic, partially protonating the nitrogen and reducing its nucleophilicity.

Q2: My reaction yields a significant amount of azetine (elimination product) instead of the 3-fluoroazetidine. How can I favor the SN​2 pathway? A2: Elimination (E2) competes with substitution ( SN​2 ) because the dialkylamine byproducts generated by DAST (e.g., diethylamine) are basic. The strained 4-membered ring is highly susceptible to proton abstraction. Corrective Action: Utilize a non-basic fluorinating agent or buffer the reaction. Using Deoxo-Fluor with a stoichiometric amount of HF-pyridine neutralizes basic byproducts, heavily suppressing the E2 pathway in favor of SN​2 fluorination.

Q3: Direct fluorination is failing completely due to substrate sensitivity. Are there alternative synthetic routes that avoid NGP entirely? A3: Yes. If late-stage fluorination is unviable, the self-validating alternative is to construct the azetidine ring after the fluorine atom has been installed. A highly reliable method is the bromofluorination of N-alkenylimines, followed by reductive cyclization (3)[3]. This completely bypasses the C3-O activation step and the subsequent aziridinium intermediate.

Self-Validating Experimental Protocols

Protocol A: Optimized Deoxyfluorination of N-Ts-3-hydroxyazetidine (Minimizing NGP)

This protocol utilizes a strong EWG to ensure high-fidelity SN​2 displacement.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add N-Ts-3-hydroxyazetidine (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent the thermal decomposition of the fluorinating agent and slow down the kinetics of the E2 elimination pathway.

  • Reagent Addition: Dropwise, add Morph-DAST (1.5 mmol) via a gas-tight syringe over 10 minutes. Causality: Morph-DAST is less prone to explosive decomposition than DAST and generates a less basic amine byproduct, further reducing E2 elimination.

  • Reaction Progression: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 4 hours to ensure complete conversion.

  • Quenching: Cool the flask back to 0 °C and quench the reaction strictly by slowly adding saturated aqueous NaHCO₃ (10 mL). Causality: Rapid quenching at room temperature can cause an exothermic HF release, leading to product degradation and safety hazards.

  • Extraction & Purification: Extract with DCM (3 x 15 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: De Novo Synthesis via Bromofluorination/Cyclization

Use this protocol when the azetidine core cannot survive direct fluorination (3)[3].

  • Bromofluorination: Treat 3-azido-2-methylprop-1-ene (1.0 mmol) with N-bromosuccinimide (NBS, 1.2 mmol) and Et₃N·3HF (1.5 mmol) in anhydrous DCM at 0 °C for 2 hours.

  • Reduction & Protection: Wash the intermediate thoroughly with water to remove residual azides. Reduce the azide using H₂ (5 bar) over Pd/C (10 mol%) in the presence of Boc₂O (1.1 mmol) to trap the resulting amine in situ. Causality: In situ trapping prevents the volatile and highly reactive free amine from degrading or undergoing premature, uncontrolled side reactions.

  • Cyclization: Dissolve the resulting N-Boc-3-bromo-2-fluoro-2-methylpropylamine in anhydrous DMF. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) at room temperature.

  • Isolation: Stir for 24 hours. Causality: Azetidine formation is kinetically slower than pyrrolidine formation due to high ring strain energy; do not rush this step. Quench with water, extract with diethyl ether, and purify to yield the 3-fluoroazetidine derivative.

References

  • Stereoselectively fluorinated N-heterocycles: a brief survey.National Institutes of Health (NIH) / PMC.
  • 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar.The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.Arkivoc - ARKAT USA.

Sources

Optimization

Azetidine Stability Technical Support Center: Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for azetidine chemistry. Azetidines are highly valued in drug discovery due to their ability to improve metabolic stability, lower lipophilicity, and provide rigid, three-dimension...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for azetidine chemistry. Azetidines are highly valued in drug discovery due to their ability to improve metabolic stability, lower lipophilicity, and provide rigid, three-dimensional spatial orientations[1]. However, their inherent ring strain (~26 kcal/mol) makes them susceptible to unintended ring-opening reactions, particularly under acidic conditions[2].

This guide is designed for researchers and drug development professionals to troubleshoot stability issues, understand the mechanistic causality of azetidine degradation, and implement self-validating experimental protocols.

Core Principles of Azetidine Stability (FAQs)

Q1: Why do azetidine rings exhibit unique stability challenges compared to larger nitrogen heterocycles? A: Azetidines possess significant angle strain, placing their reactivity between highly strained aziridines and stable pyrrolidines[3]. This strain lowers the activation energy required for ring-opening. When the nitrogen atom is activated—either by protonation in acidic media or coordination with a Lewis acid—the relief of ring strain provides a massive thermodynamic driving force for C–N bond cleavage[4].

Q2: What is the primary mechanism of azetidine degradation under acidic conditions? A: Under acidic conditions, the azetidine nitrogen becomes protonated, transforming it into an excellent leaving group. This facilitates an SN2-type ring-opening where external nucleophiles (e.g., water, halide ions) or internal nucleophiles (e.g., pendant amide oxygens) attack the adjacent carbon atom[2]. Mechanistic studies confirm this proceeds via an SN2 pathway with an inversion of stereochemistry, rather than an SN1 carbocation intermediate.

Q3: Are azetidines stable under basic conditions? A: Generally, yes. Azetidines are considerably more stable under basic or inert conditions because the nitrogen atom remains unprotonated, preventing it from acting as a viable leaving group[5]. For instance, strained 1-azabicyclobutanes (ABBs) can be stored long-term under basic conditions without degradation[6]. However, instability can still occur if the azetidine bears strong electron-withdrawing groups (e.g., N-tosyl) and is exposed to highly aggressive nucleophiles.

Visualizing Azetidine Reactivity

To effectively troubleshoot, one must visualize the chemical pathways dictating azetidine stability. Below is the mechanistic pathway for acid-catalyzed degradation and a logical workflow for troubleshooting instability in your experiments.

Mechanism A Azetidine Ring (High Strain) B Protonated Azetidine (Activated N) A->B Acid (H+) C Nucleophilic Attack (SN2 Pathway) B->C Nucleophile D Ring-Opened Product (Strain Relieved) C->D C-N Cleavage

Caption: Mechanism of acid-catalyzed SN2 ring-opening of azetidines.

Troubleshooting Start Azetidine Degradation Observed Condition Analyze Reaction Conditions Start->Condition Acidic Acidic Media (e.g., TFA, HCl) Condition->Acidic Basic Basic/Nucleophilic Media Condition->Basic Sol1 Reduce N-Basicity (e.g., Pyridyl group) Acidic->Sol1 Prevent Protonation Sol2 Remove Strong Nucleophiles Basic->Sol2 Prevent Attack

Caption: Decision tree for troubleshooting azetidine instability in experiments.

Troubleshooting Common Experimental Issues

Issue 1: Unexpected decomposition of N-substituted aryl azetidines during acidic workup or storage.

  • Root Cause: Intramolecular ring-opening. Aryl azetidines with pendant nucleophilic groups (like amides) can undergo acid-mediated intramolecular ring-opening. The pendant group attacks the protonated azetidine, forming a lactone or lactam intermediate[7].

  • Causality & Solution: The degradation rate is directly proportional to the basicity of the azetidine nitrogen. By altering the electronics—such as replacing an N-phenyl group with an electron-withdrawing N-(2-pyridyl) group—you decrease the pKa of the nitrogen. A less basic nitrogen resists protonation at physiological or workup pH, effectively shutting down the leaving-group activation and preventing the SN2 attack[2].

Issue 2: Loss of azetidine integrity during Boc-deprotection.

  • Root Cause: Standard Boc deprotection utilizes strong acids (e.g., TFA, HCl), which fully protonate the azetidine. In the presence of nucleophilic counterions (like Cl⁻) or trace water, the strained ring rapidly opens[2].

  • Causality & Solution: The combination of an activated leaving group (protonated N) and a high concentration of nucleophiles drives the degradation. Switch to a protecting group that can be removed under neutral or basic conditions (e.g., Cbz removed by Pd/C hydrogenation, or Fmoc removed by piperidine) to keep the nitrogen unprotonated during deprotection.

Quantitative Data on Azetidine Stability

The following table summarizes the stability and reactivity of various azetidine derivatives under specific conditions, highlighting the structure-activity relationship governing ring-opening.

Azetidine DerivativeConditionStability / Reactivity ProfileMechanistic Causality
N-Phenyl Azetidine (with pendant amide)Acidic Buffer (pH 2)Poor (Rapid decomposition)High N-basicity leads to rapid protonation, enabling intramolecular nucleophilic attack by the pendant amide[2].
N-(2-Pyridyl) Azetidine (with pendant amide)Acidic Buffer (pH 2)Excellent (Stable > 24h)Electron-withdrawing pyridyl group reduces N-basicity, preventing protonation and subsequent SN2 attack[2].
2-Aryl-N-tosylazetidine Cu(OTf)₂ + AlcoholHighly Reactive (Ring opens)Lewis acid specifically coordinates to the N-atom, activating the ring for intermolecular SN2 attack by the alcohol[4].
1-Azabicyclobutanes (ABBs) Basic / Inert MediaExcellent (Long-term stability)Lack of acidic protons prevents N-activation; the system remains stable against weak nucleophiles[6].

Validated Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Built-in control checks ensure that the data generated is mechanically sound and free from false positives.

Protocol A: Self-Validating Stability Profiling of Azetidines in Acidic Media

Use this protocol to determine the kinetic stability of azetidine drug candidates and identify ring-opening degradation products.

  • Preparation: Dissolve the azetidine candidate (1.0 mM) in a co-solvent mixture of Acetonitrile (MeCN) and aqueous citrate buffer (pH 3.0) to ensure complete solubility.

  • Internal Standard Integration: Add a chemically inert internal standard (e.g., triphenylene, 0.5 mM) to the mixture. This allows for absolute quantification regardless of solvent evaporation or ionization fluctuations.

  • Incubation & Sampling: Incubate the mixture at 37°C. Extract 50 µL aliquots at intervals of 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each acidic aliquot by mixing it with an equal volume of cold, saturated NaHCO₃. Causality: This rapidly deprotonates the azetidine nitrogen, removing the leaving-group activation and halting the degradation instantly.

  • LC-MS Analysis: Analyze the quenched samples via LC-MS to quantify the parent compound and identify lactone/lactam ring-opened products[7].

  • Self-Validation Check: Calculate the mass balance (Total Area of Parent + Total Area of Degradation Products) relative to the internal standard. The mass balance must remain constant (±5%). A significant drop indicates unmonitored precipitation or the formation of volatile degradation products, which invalidates the kinetic assumptions of the run.

Protocol B: Controlled Lewis Acid-Mediated Ring-Opening

Use this protocol when regioselective ring-opening is synthetically desired (e.g., to synthesize 1,3-amino ethers) without utilizing harsh Brønsted acids.

  • Setup: Dissolve chiral 2-aryl-N-tosylazetidine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere[4].

  • Nucleophile Addition: Add the desired alcohol nucleophile (2.0 equiv).

  • Activation: Add Cu(OTf)₂ (10 mol%) as the Lewis acid. Causality: The Lewis acid selectively coordinates to the tosyl-protected nitrogen, activating the ring for nucleophilic attack without introducing protic species that could lead to non-specific degradation.

  • Reaction: Stir at room temperature until TLC indicates complete consumption of the starting material.

  • Workup: Quench with aqueous NaHCO₃, extract with DCM, and purify the 1,3-amino ether via flash chromatography[4].

  • Self-Validation Check: Analyze the purified product using Chiral HPLC. The product must exhibit >90% enantiomeric excess (ee) with an inversion of stereochemistry at the attacked carbon. If racemization is observed, it indicates the reaction erroneously proceeded via an SN1 carbocation pathway rather than the controlled SN2 mechanism, invalidating the protocol parameters.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines ACS Publications URL
  • Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed / NIH URL
  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols Organic Chemistry Portal URL
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines PMC - NIH URL
  • Azetidines in medicinal chemistry: emerging applications and approved drugs ResearchGate URL
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks PMC - NIH URL
  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols IIT Kanpur URL
  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes Journal of the American Chemical Society URL

Sources

Troubleshooting

preventing decomposition of 3-(Fluoromethyl)azetidine-3-carbonitrile during storage

A Guide to Preventing Decomposition During Storage and Handling Welcome to the Technical Support Center for 3-(Fluoromethyl)azetidine-3-carbonitrile. This resource is designed for researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Decomposition During Storage and Handling

Welcome to the Technical Support Center for 3-(Fluoromethyl)azetidine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stable storage and handling of this valuable building block. The unique structural features of this molecule, namely the strained azetidine ring and the electron-withdrawing fluoromethyl and nitrile groups, make it a powerful tool in medicinal chemistry but also susceptible to specific degradation pathways if not handled correctly.

This guide provides a series of frequently asked questions (FAQs) for quick reference, followed by detailed troubleshooting protocols and in-depth scientific explanations to ensure the integrity of your material.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for 3-(Fluoromethyl)azetidine-3-carbonitrile?

A1: Visual inspection can be the first indicator of degradation. Key signs include:

  • Color Change: A shift from a colorless or pale-yellow appearance to a darker yellow or brown hue can indicate decomposition.

  • Increased Viscosity or Solidification: This may suggest polymerization, a common degradation pathway for strained ring systems like azetidines.[1]

  • Pressure Buildup: For volatile compounds, decomposition can generate gases, leading to pressure buildup in a sealed container.[1]

If any of these signs are observed, it is crucial to verify the compound's purity using analytical methods before use.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, 3-(Fluoromethyl)azetidine-3-carbonitrile should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for long-term storage. For day-to-day use, storage below +30°C is acceptable for shorter periods.[2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent reactions with atmospheric moisture and carbon dioxide.[2]

  • Container: Use a tightly sealed, appropriate container to prevent exposure to air and moisture.[3][4]

  • Light: Protect from light to prevent potential photolytic degradation.[3]

Q3: What common impurities should I be aware of?

A3: Impurities can arise from the synthetic process or from degradation during storage.[5]

  • Process-Related Impurities: These may include unreacted starting materials, by-products from side reactions, and residual solvents.

  • Degradation Products: The most likely degradation pathways involve the strained azetidine ring and the nitrile group. These can include:

    • Ring-Opening: The azetidine ring is susceptible to nucleophilic attack, especially in the presence of acidic or basic residues, which can lead to various ring-opened amine impurities.[5][6]

    • Hydrolysis of the Nitrile Group: In the presence of strong acids or bases and water, the nitrile group can hydrolyze to a carboxylic acid or an amide.

    • Polymerization: Both cationic and anionic ring-opening polymerization can occur, particularly if the compound is exposed to initiators like strong acids.[1][7]

Q4: What materials are incompatible with 3-(Fluoromethyl)azetidine-3-carbonitrile?

A4: Due to its reactivity, this compound should be stored separately from:

  • Strong Acids and Acid Chlorides: These can catalyze ring-opening and polymerization.[1]

  • Strong Oxidizing Agents: The nitrogen atom in the azetidine ring can be oxidized.[5]

  • Moisture and Carbon Dioxide: Azetidine itself is known to be sensitive to moisture and absorbs CO2 from the air.[2] While the substituents on this derivative may alter its reactivity, it is best practice to avoid exposure.

II. Troubleshooting Guide: Investigating and Preventing Decomposition

This section provides a structured approach to identifying and resolving issues related to the decomposition of 3-(Fluoromethyl)azetidine-3-carbonitrile.

Issue 1: Suspected Decomposition Based on Visual Observation
  • Symptoms: You observe a color change, increased viscosity, or pressure buildup in your sample container.

  • Causality: These are classic signs of chemical degradation. The color change often points to the formation of conjugated systems or minor impurities, while viscosity changes strongly suggest polymerization.[1] Pressure buildup indicates the formation of gaseous byproducts.

  • Troubleshooting Workflow:

    A Visual Observation: Color Change, Viscosity Increase, or Pressure Buildup B Quarantine the Sample: Isolate and handle with care in a well-ventilated area. A->B Immediate Action C Analytical Purity Check: Perform ¹H NMR and LC-MS analysis. B->C Investigation D Compare to Reference Data: Does the new data match the initial Certificate of Analysis? C->D E Purity Acceptable: Proceed with caution. Consider re-purification if minor impurities are detected. D->E Yes F Significant Degradation: Dispose of the material according to safety protocols. D->F No G Review Storage Conditions: Were the recommended storage conditions followed? F->G

    Caption: Workflow for addressing suspected decomposition.

Issue 2: Inconsistent Experimental Results
  • Symptoms: You are experiencing poor yields, unexpected side products, or non-reproducible results in reactions using this building block.

  • Causality: The presence of uncharacterized degradants in your starting material can interfere with your reaction. For instance, ring-opened impurities can act as alternative nucleophiles, leading to unwanted byproducts.

  • Troubleshooting Protocol: Purity Verification

    This protocol outlines how to use ¹H NMR and LC-MS to confirm the purity of your 3-(Fluoromethyl)azetidine-3-carbonitrile before use.

    Protocol 1: Purity Verification by ¹H NMR and LC-MS

    • Sample Preparation:

      • Accurately weigh a small amount of the compound.

      • Dissolve in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for ¹H NMR analysis.

      • Prepare a dilute solution in a compatible solvent (e.g., acetonitrile/water) for LC-MS analysis.

    • ¹H NMR Analysis:

      • Acquire a ¹H NMR spectrum.

      • What to look for:

        • Compare the spectrum to a reference spectrum.

        • Look for the appearance of new, unidentifiable peaks or changes in the integration ratios of the characteristic peaks of the molecule.

        • Broadening of peaks can sometimes indicate the presence of polymeric material.

    • LC-MS Analysis:

      • Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is a powerful technique for separating and identifying impurities.[8]

      • Suggested Method:

        • Column: C18 reverse-phase column.

        • Mobile Phase: A gradient of acetonitrile and water, potentially with a small amount of formic acid (e.g., 0.1%) to improve peak shape.[5]

        • Detection: UV detection and MS.

      • What to look for:

        • The appearance of new peaks in the chromatogram.

        • Masses corresponding to potential degradation products (e.g., ring-opened species, hydrolyzed nitrile, or oligomers).

III. In-Depth Scientific Discussion: Understanding the Decomposition Pathways

The stability of 3-(Fluoromethyl)azetidine-3-carbonitrile is governed by the interplay of its functional groups.

cluster_0 3-(Fluoromethyl)azetidine-3-carbonitrile cluster_1 Potential Decomposition Pathways A Strained Azetidine Ring D Ring-Opening (Acid/Base Catalyzed) A->D E Polymerization (Cationic/Anionic) A->E B Fluoromethyl Group (Electron-Withdrawing) B->A Influences reactivity C Nitrile Group (Electron-Withdrawing) C->A Influences reactivity F Nitrile Hydrolysis (Strong Acid/Base) C->F

Caption: Key structural features and their associated decomposition pathways.

The Role of the Azetidine Ring

Four-membered rings like azetidine possess significant ring strain, making them susceptible to ring-opening reactions.[5] This reactivity is a double-edged sword; it is synthetically useful but also a primary driver of instability. The presence of electron-withdrawing groups, such as the fluoromethyl and nitrile substituents, can influence the reactivity of the ring.

The Influence of Fluorine

The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability and modulate physicochemical properties.[9][10] In this molecule, the highly electronegative fluorine atoms in the fluoromethyl group exert a strong electron-withdrawing inductive effect. This can impact the basicity of the azetidine nitrogen and the overall electronic distribution of the molecule.

The Reactivity of the Nitrile Group

The nitrile group is a versatile functional handle but can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of a carboxylic acid or an amide. While generally stable under neutral conditions, it's important to ensure that the compound is not stored with or exposed to acidic or basic contaminants.

IV. Recommended Best Practices for Storage and Handling

To ensure the long-term stability and integrity of 3-(Fluoromethyl)azetidine-3-carbonitrile, adhere to the following best practices.

Table 1: Summary of Storage and Handling Recommendations
ParameterRecommendationRationale
Temperature 2-8°C (long-term); <30°C (short-term)Minimizes thermal degradation and slows reaction kinetics.[2]
Atmosphere Inert gas (Argon or Nitrogen)Prevents reaction with atmospheric moisture and CO₂.[2]
Container Tightly sealed, amber glass or other opaque containerProtects from air, moisture, and light.[3]
Handling In a well-ventilated area or fume hoodProtects the user from potential inhalation of a reactive compound.[11]
Chemical Purity Ensure absence of acidic or basic residuesPrevents catalysis of ring-opening and polymerization.[5]
Protocol 2: Long-Term Storage Procedure
  • Aliquot if Necessary: If you have a large quantity of the material, consider aliquoting it into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Atmosphere Blanketing: Before sealing, flush the headspace of the container with a dry, inert gas like argon or nitrogen.

  • Sealing: Ensure the container is tightly sealed. For vials, use caps with inert liners (e.g., PTFE).

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions.

  • Storage Location: Place the sealed container in a refrigerator at 2-8°C, away from incompatible chemicals.

By following these guidelines, you can significantly reduce the risk of decomposition and ensure the quality and reliability of your 3-(Fluoromethyl)azetidine-3-carbonitrile for your research and development needs.

V. References

  • BenchChem. Removal of impurities from 1-(4-Methylbenzyl)azetidine.

  • BenchChem. Common impurities in 3-(Phenoxymethyl)azetidine and their characterization.

  • Journal of Pharmaceutical and Biomedical Analysis. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

  • BenchChem. The Crucial Role of Fluorinated Nitriles in Modern Synthesis.

  • ChemicalBook. Azetidine | 503-29-7.

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine.

  • Safety Data Sheet. MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf.

  • BenchChem. Stability and proper storage conditions for aziridine compounds.

  • Sigma-Aldrich. Azetidine 98 503-29-7.

  • PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

  • The Chemistry Blog. How to Safely Handle Reactive Chemicals.

  • Polymer Chemistry (RSC Publishing). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization.

Sources

Optimization

Technical Support Center: Troubleshooting 3-(Fluoromethyl)azetidine-3-carbonitrile Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and analytical challenges associated with 3-(Fluoromethyl)azetidine-3-carbonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and analytical challenges associated with 3-(Fluoromethyl)azetidine-3-carbonitrile hydrochloride (CAS 2411639-67-1) .

Azetidines are highly strained, four-membered nitrogen heterocycles frequently utilized as bioisosteres in drug development. However, synthesizing a 3,3-disubstituted azetidine containing both a sensitive carbonitrile group and a fluoromethyl group requires precise chemoselectivity. This guide breaks down the causality behind common impurities, provides self-validating experimental protocols, and answers the most critical troubleshooting questions encountered in the lab.

Mechanistic Overview & Impurity Pathway

The synthesis of this building block typically begins with 1-benzhydrylazetidin-3-one. A Corey-Chaykovsky epoxidation followed by cyanide ring-opening yields the critical cyanohydrin-type intermediate. The two most challenging steps follow: deoxyfluorination of the primary alcohol and chemoselective deprotection of the benzhydryl group.

Below is the logical workflow mapping where critical impurities branch off from the desired pathway.

SynthesisPathway A 1-Benzhydrylazetidin-3-one B 1-Benzhydryl-5-oxa-2-azaspiro[3.2]hexane A->B Me3S(O)I, NaH C 1-Benzhydryl-3-(hydroxymethyl) azetidine-3-carbonitrile B->C KCN or TMSCN D 1-Benzhydryl-3-(fluoromethyl) azetidine-3-carbonitrile C->D PyFluor, DBU Imp1 Elimination Impurity (3-Cyanomethyleneazetidine) C->Imp1 E2 Elimination Imp2 Des-fluoro Impurity (Unreacted Alcohol) C->Imp2 Incomplete Fluorination E 3-(Fluoromethyl)azetidine-3-carbonitrile Hydrochloride D->E 1. ACE-Cl  2. MeOH Imp3 Hydrolysis Impurity (Amide/Carboxylic Acid) E->Imp3 Acidic Hydrolysis

Fig 1: Synthetic workflow and common impurity formation pathways for CAS 2411639-67-1.

Quantitative Impurity Profiling & Analytical Tracking

To ensure your final API or building block meets ICH guidelines, track the following common impurities using the parameters below.

Impurity NameOrigin StepApprox. RRT (HPLC)*Detection Method / M+ (m/z)Acceptable Limit
Des-fluoro Impurity Deoxyfluorination0.85LC-MS (ESI+): [M+H]+ 279< 0.15%
Elimination Impurity Deoxyfluorination1.10LC-MS (ESI+): [M+H]+ 261< 0.10%
Benzhydryl-retained Deprotection1.45LC-MS (ESI+): [M+H]+ 281< 0.15%
Nitrile Hydrolysis Salt Formation0.60LC-MS (ESI+): [M+H]+ 133< 0.10%

*Note: RRT (Relative Retention Time) values are approximate, based on a standard C18 reverse-phase gradient (Water/MeCN with 0.1% TFA).

Step-by-Step Methodologies
Protocol A: Chemoselective Deoxyfluorination

Causality: Standard fluorinating agents like DAST often trigger E2 elimination due to the highly basic nature of their intermediates. We utilize [1], which forms a more stable intermediate and heavily favors S_N2 displacement, suppressing the elimination impurity.

  • Preparation: Charge a flame-dried Schlenk flask with 1-benzhydryl-3-(hydroxymethyl)azetidine-3-carbonitrile (1.0 eq) and anhydrous dichloromethane (0.1 M).

  • Cooling: Cool the solution to -78 °C under a strict argon atmosphere.

  • Addition: Add PyFluor (1.5 eq) dropwise, followed by DBU (1.5 eq) to facilitate the reaction without promoting elimination.

  • Reaction: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature over 4 hours.

  • Quench & Extraction: Quench with saturated aqueous NaHCO₃ and extract with DCM.

  • Self-Validation Check: Monitor the organic layer via LC-MS. The complete disappearance of the starting material mass ([M+H]+ 279) and the appearance of the fluorinated product ([M+H]+ 281) validates successful conversion before proceeding to purification.

Protocol B: Benzhydryl Deprotection & Hydrochloride Salt Formation

Causality: Hydrogenation (Pd/C, H₂) will reduce the sensitive carbonitrile group to a primary amine. Instead, we use [2], which selectively cleaves the tertiary amine via a carbamate intermediate.

  • Preparation: Dissolve the fluorinated intermediate in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Carbamate Formation: Add ACE-Cl (1.2 eq) at 0 °C, then heat the mixture to reflux for 2 hours.

  • Concentration: Concentrate the mixture to absolute dryness under reduced pressure to isolate the carbamate intermediate.

  • Methanolysis: Dissolve the crude carbamate in anhydrous methanol and reflux for 1 hour. This cleanly generates the secondary amine hydrochloride and volatile byproducts (acetaldehyde, CO₂, MeCl).

  • Isolation: Concentrate the solution to yield 3-(fluoromethyl)azetidine-3-carbonitrile hydrochloride as a solid.

  • Self-Validation Check: The carbamate intermediate must be completely consumed before concentrating the methanol. Check LC-MS for the absence of the carbamate mass. Crystallization from EtOAc/MeOH directly yields the pure, self-validating HCl salt.

Troubleshooting FAQs

Q1: During the fluorination step, I am observing a significant amount of a by-product with an exocyclic double bond (elimination impurity). How can I suppress this? A: This is a classic E2 elimination side-reaction. When using standard reagents like DAST, the alkoxyaminosulfur trifluoride intermediate is highly prone to elimination, yielding the 3-cyanomethyleneazetidine impurity. This is exacerbated by the steric hindrance of the azetidine ring. Solution: Switch to a more stable, less basic fluorinating agent such as [1]. PyFluor provides a stable intermediate that heavily favors fluorination over elimination. Ensure strict cryogenic conditions (-78 °C) are maintained during the addition phase.

Q2: My final product contains 5-10% of the des-fluoro impurity (3-(hydroxymethyl)azetidine-3-carbonitrile). Why is the fluorination incomplete, and how do I separate it? A: Moisture in the reaction quenches the fluorinating agent, reducing the effective stoichiometry. Additionally, the primary alcohol is sterically hindered by the bulky benzhydryl group. Solution: Ensure rigorously anhydrous conditions and use 1.5 to 2.0 equivalents of the fluorinating agent. Separation must be performed at the protected stage via silica gel chromatography. Once deprotected, the des-fluoro free base is highly polar and nearly impossible to separate from the target HCl salt using standard crystallization.

Q3: When deprotecting the benzhydryl group using catalytic hydrogenation (Pd/C, H₂), I observe reduction of the nitrile group to a primary amine. What is the alternative? A: Nitriles are highly susceptible to reduction under standard hydrogenation conditions, especially with active Pd/C catalysts. Solution: Utilize the chemical deprotection method outlined in Protocol B using [2]. ACE-Cl selectively attacks the tertiary amine, and subsequent methanolysis cleanly generates the secondary amine hydrochloride directly, leaving the sensitive carbonitrile group completely intact [3].

Q4: I am detecting an amide impurity in my final hydrochloride salt. Where is this coming from? A: Nitriles can undergo acid-catalyzed hydrolysis to amides (and eventually carboxylic acids) in the presence of water and strong acids at elevated temperatures. Solution: Ensure that the methanol used in the ACE-Cl deprotection step is strictly anhydrous. Avoid prolonged heating of the final salt in aqueous or alcoholic HCl. If recrystallization is necessary, use a mild, anhydrous solvent system like EtOAc/MeOH and minimize heating time.

References
  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society, 2015. URL:[Link]

  • Olofson, R. A., Martz, J. T., Senet, J. P., Piteau, M., & Malfroot, T. "A new reagent for the selective, high-yield N-dealkylation of tertiary amines: improved syntheses of naltrexone and nalbuphine." Journal of Organic Chemistry, 1984. URL:[Link]

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 5th Edition, 2014. URL:[Link]

Troubleshooting

scale-up challenges for the synthesis of substituted azetidines

Knowledge Base & Troubleshooting Portal for Medicinal Chemists Welcome to the Technical Support Center for azetidine synthesis. The azetidine ring is a highly valuable 4-membered nitrogen heterocycle in drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base & Troubleshooting Portal for Medicinal Chemists

Welcome to the Technical Support Center for azetidine synthesis. The azetidine ring is a highly valuable 4-membered nitrogen heterocycle in drug development, often utilized as a bioisostere for morpholines and piperidines. However, its inherent ring strain (~26 kcal/mol) introduces severe scale-up challenges, including thermal instability, polymerization, and difficult purification.

Below is our curated knowledge base addressing the most common scale-up failures, complete with field-proven causality analyses, self-validating protocols, and continuous-flow solutions.

🎫 Ticket #101: Thermal Runaway and Polymerization in Azetidinium Salt Synthesis

User Query: "We are attempting a gram-scale aminolysis of epichlorohydrin to form 3-hydroxyazetidinium chloride. In batch, the reaction is highly exothermic, leading to thermal runaway, degradation, and poor yields. How can we safely scale this?"

Causality & Expert Insight: Epichlorohydrin aminolysis involves a highly exothermic nucleophilic addition followed by intramolecular N-cyclization[1]. In standard batch reactors, the low surface-area-to-volume ratio prevents efficient heat dissipation. This localized overheating accelerates competing polymerization pathways and epoxide degradation. Transitioning to a continuous-flow microreactor ensures near-isothermal conditions, suppressing side reactions and allowing safe operation at elevated temperatures (up to 80 °C) to thermodynamically drive the cyclization[1].

Self-Validating Protocol: Continuous-Flow Synthesis of 3-Hydroxyazetidinium Chloride [1]

  • Preparation: Prepare Solution A (Epichlorohydrin, 2.8 M in EtOH) and Solution B (Primary amine, 2.8 M in EtOH). Expert Note: Avoid water as a solvent at scale; despite higher theoretical yields, the low aqueous solubility of epichlorohydrin causes reactor clogging[1].

  • Pumping: Pump Solutions A and B using dual HPLC pumps at a flow rate of 0.5 mL/min into a T-mixer.

  • Reaction: Route the mixed stream through a heated flow coil (80 °C) with a strict residence time of 60 minutes.

  • Validation Step: Concentrate the crude effluent under vacuum. Add dibromomethane as an internal standard and analyze via 1 H NMR. A conversion of >95% requires no further purification[1].

Table 1: Optimization of Flow Aminolysis (Residence Time = 60 min) [1]

SolventTemperature (°C)Yield (%)Scale-Up Viability
EtOH252%Poor (Kinetic barrier not overcome)
EtOH6030%Moderate
EtOH8051%Optimal (Safe in flow, good conversion)
H 2​ O6071%Failed (Causes reactor clogging)

🎫 Ticket #102: Beer-Lambert Limitations in Photochemical Azetidine Synthesis

User Query: "Our visible-light-mediated decarboxylative cross-coupling of azetidine-2-carboxylic acids works well at the 150 mg scale (76% yield) using an Iridium catalyst. However, scaling to 50 grams results in almost no isolable product. What is failing?"

Causality & Expert Insight: You are encountering the Beer-Lambert law limitation. In a batch flask, light penetration drops exponentially as the path length and concentration increase, leaving the center of your 50 g reaction mixture completely dark[2]. Furthermore, prolonged irradiation in batch to compensate for this leads to product degradation. Flow photochemistry solves this by restricting the reaction to narrow fluoropolymer tubing, ensuring uniform photon flux across the entire reaction volume[2]. Additionally, the superior irradiation dynamics in flow allow you to swap the expensive Iridium catalyst for the cheaper organic TADF photocatalyst, 4CzIPN, without sacrificing efficiency[2].

Self-Validating Protocol: Multigram Flow Photochemistry using 4CzIPN [2]

  • Preparation: Mix azetidine carboxylic acid (1.0 equiv), 4-vinylpyridine (1.5 equiv), 4CzIPN (2.0 mol %), and LiOH·H 2​ O (1.1 equiv) in DMF[0.2 M].

  • Validation Step: Run a dark control. Without light, the reaction must not proceed, confirming the photochemical dependency and ruling out background thermal degradation[2].

  • Execution: Pump the mixture through a photochemical flow reactor equipped with 365 nm LEDs at a flow rate of 30 mL/min.

  • Collection: Collect the effluent and purify via HPLC. This continuous setup reliably yields ~48 g of alkyl azetidine (61% yield) in a single run[2].

G N1 Reagents: Azetidine-2-carboxylic acid + Alkene + 4CzIPN N2 HPLC Pump (30 mL/min) N1->N2 N3 Photochemical Flow Reactor (365 nm LED) N2->N3 N4 Back Pressure Regulator N3->N4 N5 Product Collection (Alkyl Azetidine) N4->N5

Workflow for the continuous flow photochemical synthesis of alkyl azetidines.

Table 2: Batch vs. Flow Photochemical Decarboxylation [2]

MethodCatalystScaleYield (%)Limitation / Advantage
BatchIr-based (2.5 mol%)150 mg~76%Poor light penetration at scale
Flow (30 mL/min)4CzIPN (2.0 mol%)48 g61%High throughput, uniform photon flux

🎫 Ticket #103: Decomposition of Lithiated Azetidine Intermediates

User Query: "We are trying to synthesize C3-substituted azetidines via the lithiation of N-Boc-3-iodoazetidine. At scales larger than 1 mmol, maintaining the required cryogenic temperature (<-78 °C) during the electrophilic quench is impossible, resulting in massive decomposition."

Causality & Expert Insight: C3-lithiated azetidines are highly energetic and prone to rapid self-quenching, ring-opening, or β-elimination if the temperature rises even slightly above -78 °C[3]. In batch scale-up, the exothermic addition of the electrophile causes unavoidable localized temperature spikes. By executing the lithiation and subsequent electrophilic trapping in a continuous flow sequence, the unstable lithiated intermediate exists only for milliseconds. This rapid, controlled environment allows the generation and handling of these species at significantly higher temperatures than batch processing permits[3].

Self-Validating Protocol: Continuous Flow Lithiation and Trapping [3]

  • Preparation: Dissolve N-Boc-3-iodoazetidine in cyclopentylmethyl ether (CPME). Expert Note: CPME is chosen as an environmentally responsible solvent that resists metalation better than THF[3].

  • Lithiation: Introduce the lithiation agent (e.g., t-BuLi) via a high-speed T-mixer.

  • Incubation: Pass the stream through a short residence-time loop (milliseconds) to form the C3-lithiated intermediate.

  • Quench: Immediately mix with the electrophile stream in a second T-mixer.

  • Validation Step: Perform a temperature-dependency quench check. If dimerization products are observed in the crude LC-MS, the residence time in the lithiation loop must be shortened by increasing the flow rate.

G A N-Boc-3-iodoazetidine (in CPME) C T-Mixer 1 (Rapid Mixing) A->C B t-BuLi (Lithiation Agent) B->C D C3-Lithiated Azetidine (Millisecond Lifespan) C->D F T-Mixer 2 (Quench) D->F E Electrophile E->F G C3-Substituted Azetidine F->G

Continuous flow lithiation and electrophilic trapping sequence for azetidines.

🎫 Ticket #104: High Step-Count in 3,3-Disubstituted Azetidine Synthesis

User Query: "Standard routes to 3,3-disubstituted azetidines (like ring expansion of aziridines or [2+2] cycloadditions) require too many steps and show poor functional group tolerance. Is there a more modular approach for late-stage functionalization?"

Causality & Expert Insight: Classical cyclization methods struggle with the ~26 kcal/mol ring strain of azetidines, often requiring harsh conditions that destroy sensitive functional groups[4]. A modern, highly scalable alternative is the use of azabicyclo[1.1.0]butane (ABB) as an azetidinylation reagent[4]. This method leverages a multicomponent [1,2]-Brook rearrangement. The immense strain-release of opening the ABB ring (~65 kcal/mol) acts as a thermodynamic sink, driving the anion relay sequence forward instantly and irreversibly[4].

Self-Validating Protocol: Strain-Release Homologation [4]

  • Initiation: Treat azabicyclo[1.1.0]butyl-lithium with the first electrophile (e.g., a chloroformate).

  • Rearrangement: The system undergoes a rapid [1,2]-Brook rearrangement, driven by strain release, generating an anion relay intermediate.

  • Trapping: Sequentially add the second electrophilic coupling partner to trap the intermediate.

  • Validation Step: The rapidity of the reaction can be confirmed by in situ infrared spectroscopy, watching the rapid structural evolution of the bicyclic system into the monocyclic azetidine[4].

G N1 Azabicyclo[1.1.0]butane (Strain: ~65 kcal/mol) N2 Electrophile 1 Addition N1->N2 N3 [1,2]-Brook Rearrangement (Strain-Release Driven) N2->N3 N4 Anion Relay Intermediate N3->N4 N5 Electrophile 2 Addition N4->N5 N6 3,3-Disubstituted Azetidine N5->N6

Strain-release driven homologation pathway for 3,3-disubstituted azetidines.

References
  • Alkyl Azetidines Via Batch and Flow Photochemistry Source: Organic Letters - ACS Publications URL
  • Source: PMC - National Institutes of Health (NIH)
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor Source: The Journal of Organic Chemistry - ACS Publications URL
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR characterization of 3-(Fluoromethyl)azetidine-3-carbonitrile

The functionalization of small, strained heterocycles is a cornerstone of modern medicinal chemistry. Azetidines, in particular, serve as highly effective, sp³-rich bioisosteres for piperidines and morpholines, offering...

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Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of small, strained heterocycles is a cornerstone of modern medicinal chemistry. Azetidines, in particular, serve as highly effective, sp³-rich bioisosteres for piperidines and morpholines, offering improved metabolic stability and aqueous solubility . When functionalized at the C3 position to form 3-(Fluoromethyl)azetidine-3-carbonitrile , the resulting building block becomes exceptionally valuable. The fluoromethyl group (-CH₂F) blocks metabolic hotspots and increases lipophilicity, while the carbonitrile (-CN) group provides a strong dipole for targeted receptor engagement .

However, the introduction of the ¹⁹F nucleus (spin = ½, 100% natural abundance) fundamentally alters the spin system of the molecule, complicating Nuclear Magnetic Resonance (NMR) characterization. This guide objectively compares standard ¹H/¹³C NMR acquisition techniques against ¹⁹F-decoupled alternatives, providing a self-validating experimental workflow for the precise structural elucidation of fluorinated azetidines.

Mechanistic Causality: The Impact of ¹⁹F on NMR Spectra

In non-fluorinated azetidines, ¹H and ¹³C spectra are relatively straightforward, dictated primarily by ¹H-¹H scalar couplings. The addition of the -CH₂F group introduces massive spin-spin coupling (J-coupling) from the fluorine atom to adjacent protons and carbons .

  • ¹H NMR Causality: The protons of the fluoromethyl group experience strong geminal coupling (²J_HF) from the fluorine atom. Because the gyromagnetic ratio of ¹⁹F is nearly as high as that of ¹H, this interaction splits the -CH₂F proton signal into a distinct doublet with a massive coupling constant of ~45–50 Hz.

  • ¹³C NMR Causality: Standard ¹³C NMR utilizes broadband proton decoupling (¹³C{¹H}), but the ¹⁹F nucleus remains coupled. The direct carbon-fluorine bond splits the fluoromethyl carbon into a massive doublet (¹J_CF ≈ 160–185 Hz). Furthermore, the C3 quaternary carbon and adjacent azetidine ring carbons experience ²J_CF and ³J_CF couplings, respectively. This distributes their signal intensity across multiple peaks, drastically reducing the signal-to-noise (S/N) ratio and often causing the C3 carbon to vanish into the baseline.

Performance Comparison: Standard vs. ¹⁹F-Decoupled NMR

To fully characterize 3-(Fluoromethyl)azetidine-3-carbonitrile, researchers must choose between standard acquisition and ¹⁹F-decoupled acquisition. Each offers distinct analytical advantages.

Standard ¹H and ¹³C{¹H} NMR
  • Performance Profile: Provides absolute structural connectivity. The presence and magnitude of C-F and H-F coupling constants serve as an internal, self-validating metric for the proximity of the fluorine atom to the rest of the molecule.

  • Limitations: Severe multiplet overlap can obscure minor impurities. The quaternary C3 carbon signal is highly susceptible to being lost due to a combination of ¹⁹F-splitting and a lack of Nuclear Overhauser Effect (NOE) enhancement.

¹⁹F-Decoupled NMR (¹H{¹⁹F} and ¹³C{¹H, ¹⁹F})
  • Performance Profile: Maximizes resolution and sensitivity. By applying a decoupling pulse to the ¹⁹F channel, all fluorine-induced doublets collapse into sharp singlets. This directly boosts the S/N ratio for the C3 and -CN carbons, enabling faster acquisition times and cleaner impurity profiling.

  • Limitations: Requires specialized NMR hardware (e.g., H-F/C dual-tune or triple-resonance probes) and careful power calibration to avoid probe arcing during decoupling.

Quantitative Data Summaries

The following tables outline the expected chemical shifts and coupling constants for 3-(Fluoromethyl)azetidine-3-carbonitrile, acting as a self-validating reference for spectral assignment.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants

PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Causality / Assignment
-CH₂F ~4.50 - 4.80Doublet (d)²J_HF ≈ 47.0Geminal coupling to the ¹⁹F nucleus.
Azetidine CH₂ (C2, C4) ~3.50 - 4.00Multiplet (m)³J_HF ≈ 1.0 - 5.0Vicinal coupling to ¹⁹F; complex AA'BB' spin system.

Table 2: ¹³C NMR Chemical Shifts and Coupling Constants

PositionChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Causality / Assignment
-CH₂F (C5) ~82.0 - 85.0Doublet (d)¹J_CF ≈ 175.0 - 185.0Direct C-F bond coupling.
Quaternary (C3) ~30.0 - 35.0Doublet (d)²J_CF ≈ 15.0 - 25.0Two-bond coupling to the ¹⁹F nucleus.
Azetidine CH₂ (C2, C4) ~50.0 - 55.0Doublet (d)³J_CF ≈ 2.0 - 10.0Three-bond coupling to the ¹⁹F nucleus.
Nitrile (-CN) ~118.0 - 120.0Doublet (d)³J_CF ≈ 2.0 - 5.0Three-bond coupling to the ¹⁹F nucleus.

Experimental Methodology & Self-Validating Protocol

To ensure absolute trustworthiness in your structural elucidation, execute the following step-by-step protocol. This workflow establishes a self-validating loop: the measurement of specific J_HF and J_CF couplings confirms the molecular connectivity, while their targeted removal via decoupling confirms the spectral assignment.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of 3-(Fluoromethyl)azetidine-3-carbonitrile in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Causality: DMSO-d6 disrupts hydrogen bonding (critical if the compound is an amine hydrochloride salt) and provides a stable lock signal, ensuring sharp lines for accurate J-coupling measurements.

Step 2: Probe Tuning and Matching

  • Tune the NMR probe to the specific Larmor frequencies of ¹H (~400 MHz), ¹³C (~100 MHz), and ¹⁹F (~376 MHz).

  • Causality: Precise tuning minimizes reflected radiofrequency power, maximizing sensitivity. This is a mandatory step for observing the low-intensity, highly split quaternary C3 carbon.

Step 3: Standard ¹H and ¹³C{¹H} Acquisition (The Validation Step)

  • Acquire the ¹H spectrum (16 scans) and the proton-decoupled ¹³C spectrum (512–1024 scans).

  • Self-Validation Check: Measure the distance between the split peaks of the -CH₂F signal. A ¹H doublet spacing of ~47 Hz and a ¹³C doublet spacing of ~180 Hz mathematically validates the presence of the direct F-C-H spin system.

Step 4: ¹⁹F-Decoupled Acquisition (The Confirmation Step)

  • Apply a composite pulse decoupling sequence (e.g., GARP or WALTZ) on the ¹⁹F channel during ¹³C acquisition to generate a ¹³C{¹H, ¹⁹F} spectrum.

  • Self-Validation Check: The previously observed doublets at ~84 ppm (-CH₂F) and ~32 ppm (C3) must collapse into sharp singlets. This confirms that the initial splitting was exclusively due to ¹⁹F scalar coupling and not structural isomerism or sample impurities.

Workflow Visualization

NMR_Workflow N1 Synthesize/Isolate 3-(Fluoromethyl)azetidine-3-carbonitrile N2 Sample Preparation (Dissolve in DMSO-d6) N1->N2 N3 Select NMR Experiment N2->N3 N4 Standard 1H & 13C NMR (Observe 19F Couplings) N3->N4 Structural Connectivity N5 19F-Decoupled NMR (Collapse Multiplets) N3->N5 High S/N & Simplification N6 Analyze J_HF (~47 Hz) & J_CF (~180 Hz) N4->N6 N7 Analyze Singlets (Enhanced Resolution) N5->N7 N8 Data Validation & Reporting N6->N8 N7->N8

Workflow comparing standard and 19F-decoupled NMR strategies for fluorinated azetidines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed (National Institutes of Health). Available at:[Link]

  • Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Coupling of Protons with Fluorine. ResearchGate. Available at:[Link]

Comparative

A Comparative Guide to the Validation of 3-(Fluoromethyl)azetidine-3-carbonitrile Purity by HPLC

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is a cornerstone of ensuring s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is a cornerstone of ensuring safety and efficacy. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 3-(Fluoromethyl)azetidine-3-carbonitrile, a key building block in modern medicinal chemistry. We will explore the nuances of HPLC method development and validation, and contrast its performance with alternative analytical techniques, supported by illustrative experimental data.

The Critical Role of Purity in Drug Development

3-(Fluoromethyl)azetidine-3-carbonitrile is a structurally unique and valuable scaffold. The presence of the fluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. However, impurities arising from the synthetic route can be structurally similar and possess their own, often undesirable, biological activity or toxicity. Therefore, a highly sensitive and specific analytical method is paramount for their detection and quantification.

HPLC: The Workhorse for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of pharmaceutical products due to its high resolution, sensitivity, and adaptability.[1][2] Its ability to separate a wide range of compounds makes it particularly suitable for the analysis of small molecules like 3-(Fluoromethyl)azetidine-3-carbonitrile.[3]

Strategic HPLC Method Development

The development of a robust HPLC method is a systematic process.[4] For 3-(Fluoromethyl)azetidine-3-carbonitrile, a reversed-phase approach is typically the most effective.

Experimental Protocol: HPLC Method Development

  • Column Selection: A C18 column is a versatile starting point for the separation of moderately polar compounds.

  • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is employed. The gradient allows for the effective elution of both the main compound and any potential impurities with varying polarities.

  • Detector Selection: A Diode Array Detector (DAD) or a UV-Vis detector is suitable for this compound, assuming it possesses a chromophore. If not, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) may be necessary.

  • Optimization: The flow rate, gradient profile, and column temperature are systematically adjusted to achieve optimal separation, characterized by good resolution between the main peak and any impurity peaks, as well as symmetrical peak shapes.

HPLC_Method_Development cluster_start Initial Assessment cluster_method Method Development cluster_validation Validation Start Analyte Properties (Polarity, UV Absorbance) Col_Select Column Selection (e.g., C18) Start->Col_Select Informs MP_Select Mobile Phase (Aqueous/Organic) Col_Select->MP_Select Influences Det_Select Detector Selection (UV, MS) MP_Select->Det_Select Determines Optimize Optimization (Gradient, Flow Rate, Temp.) Det_Select->Optimize Requires Validation Method Validation (ICH Q2(R1)) Optimize->Validation Leads to

Rigorous Validation: Adhering to ICH Q2(R1) Guidelines

Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[5][6][7][8]

Key Validation Parameters and Experimental Protocols:

  • Specificity: This ensures that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

    • Protocol: Analyze a placebo (all components except the analyte), the analyte standard, a sample spiked with known impurities, and a forced degradation sample (exposed to stress conditions like acid, base, oxidation, heat, and light). The method is specific if the analyte peak is well-resolved from all other peaks.

  • Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

    • Protocol: Prepare a series of at least five standard solutions of the analyte at different concentrations. Plot the detector response versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.

  • Accuracy: This measures the closeness of the test results obtained by the method to the true value.

    • Protocol: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within an acceptable range (typically 98-102%).

  • Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[1]

      • Protocol: Analyze a minimum of six replicate samples of the same concentration. The relative standard deviation (RSD) of the results should be within an acceptable limit (e.g., ≤ 2%).

    • Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or with different equipment.

      • Protocol: Repeat the repeatability study on a different day with a different analyst. The RSD between the two sets of data should be within an acceptable limit.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: This measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

    • Protocol: Introduce small variations in parameters such as mobile phase composition (e.g., ±2%), pH (e.g., ±0.2 units), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min). The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Validation_Parameters VP Validation Parameters (ICH Q2(R1)) Specificity Specificity VP->Specificity Linearity Linearity VP->Linearity Accuracy Accuracy VP->Accuracy Precision Precision VP->Precision LOD_LOQ LOD / LOQ VP->LOD_LOQ Robustness Robustness VP->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, it's essential to consider other analytical techniques to provide a comprehensive purity assessment.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically <2 µm) and higher operating pressures.[9] This results in several advantages over traditional HPLC.[10]

  • Increased Resolution and Sensitivity: The smaller particles lead to sharper and narrower peaks, improving the separation of closely eluting impurities and enhancing detection sensitivity.[11][10]

  • Faster Analysis Times: The higher pressures allow for faster flow rates, significantly reducing the run time per sample.[9]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.

However, the initial capital investment for a UPLC system is higher than for an HPLC system.[11]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[12] For a polar and potentially non-volatile compound like 3-(Fluoromethyl)azetidine-3-carbonitrile, direct analysis by GC can be challenging due to potential peak tailing and adsorption to the column.[13]

  • Derivatization: To overcome these challenges, derivatization is often required to increase the volatility and thermal stability of the analyte.[14][15] This adds an extra step to the sample preparation process and can introduce potential sources of error.

  • Sensitivity: GC, particularly when coupled with a Mass Spectrometer (GC-MS), can be highly sensitive and provide valuable structural information about impurities.[16]

The analysis of fluorinated compounds by GC can sometimes be problematic, as certain fluorine-containing compounds can be reactive and may degrade the GC column.[17]

Performance Data at a Glance

The following table provides a hypothetical but realistic comparison of the performance of a validated HPLC method with UPLC and GC for the purity analysis of 3-(Fluoromethyl)azetidine-3-carbonitrile.

ParameterHPLCUPLCGC (with derivatization)
Specificity HighVery HighHigh
Linearity (r²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.5%99.0 - 101.0%97.0 - 103.0%
Precision (RSD) < 1.5%< 1.0%< 2.0%
LOD ~50 ng/mL~10 ng/mL~20 ng/mL
LOQ ~150 ng/mL~30 ng/mL~60 ng/mL
Analysis Time 15 - 20 min3 - 5 min10 - 15 min
Solvent Consumption HighLowModerate
Initial Cost ModerateHighModerate

Conclusion: Selecting the Optimal Analytical Strategy

For the routine quality control and purity validation of 3-(Fluoromethyl)azetidine-3-carbonitrile, a well-validated HPLC method offers a robust, reliable, and cost-effective solution. It provides the necessary specificity, accuracy, and precision to meet regulatory requirements.

For high-throughput screening or when enhanced sensitivity and resolution are critical for detecting trace-level impurities, UPLC emerges as the superior technique, despite the higher initial investment.[18]

GC can serve as a valuable orthogonal technique, particularly for the identification of volatile or semi-volatile impurities that may not be readily amenable to HPLC analysis. However, the need for derivatization can make it less suitable for routine high-volume testing.

Ultimately, the choice of analytical method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available resources. A comprehensive approach that may involve the use of multiple techniques will provide the most complete picture of the purity profile of 3-(Fluoromethyl)azetidine-3-carbonitrile, ensuring the quality and safety of the final drug product.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from Alispharm website: [Link]

  • Research Journal of Pharmacy and Technology. (2019, October 24). A Review on Comparative study of HPLC and UPLC. Retrieved from Research Journal of Pharmacy and Technology website: [Link]

  • PharmaTutor. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from PharmaTutor website: [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from Jordi Labs website: [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from Pharmaguideline website: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA website: [Link]

  • ALWSCI. (2022, February 9). HPLC Vs UPLC - What's The Difference? Retrieved from ALWSCI website: [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from ICH website: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from Slideshare website: [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from Pacific BioLabs website: [Link]

  • Chromatography Today. (2026, March 27). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from Chromatography Today website: [Link]

  • Royal Society of Chemistry. (2023, September 14). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Retrieved from RSC Publishing website: [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from Pharmaguideline website: [Link]

  • European Pharmaceutical Review. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from European Pharmaceutical Review website: [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from Agilent website: [Link]

  • International Atomic Energy Agency. (2012, November 15). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from IAEA website: [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from LabRulez GCMS website: [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from International CCS Knowledge Centre website: [Link]

  • ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS? Retrieved from ResearchGate website: [Link]

  • International Atomic Energy Agency. (2024, December 24). Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO). Retrieved from IAEA website: [Link]

  • GCM. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from GCM website: [Link]

  • National Center for Biotechnology Information. (2024, September 30). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from NCBI website: [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Serve Content. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta*. Retrieved from Serve Content website: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from Journal of Medicinal and Chemical Sciences website: [Link]

  • ACS Publications. (2008, September 10). Novel Syntheses of Azetidines and Azetidinones. Retrieved from ACS Publications website: [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from NCBI website: [Link]

  • PubMed. (2011, August 15). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Retrieved from PubMed website: [Link]

  • MDPI. (2026, February 13). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved from MDPI website: [Link]

  • Organic Syntheses. (n.d.). azetidine. Retrieved from Organic Syntheses website: [Link]

  • PubMed. (2019, April 11). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Retrieved from PubMed website: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Conformational Effects of 3-Fluoromethyl-3-Carbonitrile Substitution

Introduction: Beyond Simple Bioisosterism In the intricate dance of drug design, the strategic modification of a lead compound is paramount to enhancing its potency, selectivity, and pharmacokinetic profile. While classi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Simple Bioisosterism

In the intricate dance of drug design, the strategic modification of a lead compound is paramount to enhancing its potency, selectivity, and pharmacokinetic profile. While classic bioisosteric replacements have long been a cornerstone of medicinal chemistry, the introduction of more complex functional groups offers a nuanced approach to modulating molecular properties. The 3-fluoromethyl-3-carbonitrile moiety, a geminal substitution on a quaternary carbon, is an exemplary case. This guide provides an in-depth analysis of the profound conformational effects imparted by this unique substitution, comparing it with other alternatives and providing the experimental and computational frameworks necessary for its rational application in drug development. We will explore the causality behind its influence, moving beyond a mere list of properties to a deeper understanding of its role in pre-organizing a ligand for optimal target engagement.

The Dichotomy of the Moiety: Understanding the Components

To appreciate the combined effect, we must first understand the individual contributions of the fluoromethyl and nitrile groups.

The Trifluoromethyl/Fluoromethyl Group: A Tool for Metabolic Stability and More The incorporation of trifluoromethyl (-CF3) or fluoromethyl (-CH2F) groups is a well-established strategy in modern drug design.[1] The high electronegativity of fluorine atoms significantly alters the electronic properties of the molecule.[2] This substitution can enhance lipophilicity, which is crucial for membrane permeability and blood-brain barrier penetration.[2][3] Furthermore, the robust C-F bond often blocks sites of metabolic oxidation, increasing the drug's half-life and bioavailability.[3][4] From a conformational standpoint, the steric bulk of a -CF3 group can act as a "conformational lock," restricting the rotation of nearby bonds and favoring specific rotameric states.[1]

The Nitrile Group: A Versatile Interaction Hub The nitrile or cyano (-CN) group is far more than a simple polar substituent. Present in over 60 marketed drugs, its utility is vast.[5] The linear geometry and the sp-hybridized carbon give it a unique electronic signature, with the carbon atom acting as an electrophile.[5] This allows the nitrile to participate in a wide array of non-covalent interactions, including:

  • Hydrogen Bonding: The nitrogen atom is a strong hydrogen bond acceptor, readily interacting with backbone amides, side chains (like serine or arginine), or bridging water molecules.[6][7]

  • Polar and Dipole Interactions: The strong dipole moment facilitates interactions within the protein binding pocket.[6]

  • Covalent Interactions: In certain contexts, the electrophilic carbon can be attacked by nucleophilic residues like serine or cysteine, leading to reversible or irreversible covalent inhibition.[5][6]

The incorporation of a nitrile can also improve a compound's pharmacokinetic profile by enhancing solubility and metabolic stability.[8][9]

The Synergistic Impact of 3-Fluoromethyl-3-Carbonitrile Substitution

When combined on a single quaternary carbon, the fluoromethyl and nitrile groups exert a powerful, synergistic influence on molecular conformation. This is not merely an additive effect but a fundamental alteration of the local stereoelectronic environment.

  • Steric Pre-organization: The geminal arrangement of a fluoromethyl group and a linear nitrile creates significant steric hindrance. This severely restricts the conformational freedom of the parent scaffold, effectively "locking" it into a more defined, lower-energy conformation. This pre-organization can significantly reduce the entropic penalty of binding to a biological target, leading to enhanced binding affinity.

  • Modulation of Local Dipole Moment: The potent electron-withdrawing properties of both the fluoromethyl and nitrile groups create a strong local dipole moment. This can be strategically employed to engage in favorable electrostatic interactions within the active site of a target protein.[8][10]

  • Gating Hydrophobic and Polar Interactions: This substitution creates a unique microenvironment. The fluoromethyl group can engage in hydrophobic interactions or even specific interactions with aromatic residues, while the adjacent nitrile provides a potent hydrogen bond acceptor.[11] This duality allows the molecule to simultaneously probe different types of interactions within a binding pocket.

Assessing Conformational Effects: A Validated Workflow

To harness the potential of the 3-fluoromethyl-3-carbonitrile group, a rigorous assessment of its conformational impact is essential. The following workflow integrates computational and experimental techniques to provide a comprehensive understanding.

Experimental Protocols for Conformational Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR is unparalleled for studying the conformation and dynamics of molecules in solution, which most closely mimics the physiological environment. It provides through-bond and through-space information critical for defining molecular geometry.

  • Protocol: Nuclear Overhauser Effect (NOE) Spectroscopy

    • Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to a concentration of 5-10 mg/mL.

    • Data Acquisition: Acquire a 2D ROESY or NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). Use a mixing time appropriate for the molecule's size (e.g., 200-400 ms).

    • Analysis: The presence of cross-peaks between protons indicates that they are close in space (< 5 Å). The intensity of these cross-peaks is proportional to the inverse sixth power of the distance between the protons. By analyzing the pattern and intensity of NOE correlations, the preferred solution-state conformation can be determined.

2. X-Ray Crystallography

  • Rationale: This technique provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state. When a ligand is co-crystallized with its target protein, it offers definitive proof of the binding mode and the specific interactions formed by the fluoromethyl and nitrile groups.[12]

  • Protocol: Co-crystallization with a Target Protein

    • Complex Formation: Incubate the purified target protein with a 3- to 10-fold molar excess of the 3-fluoromethyl-3-carbonitrile-containing ligand.

    • Crystallization Screening: Use vapor diffusion (hanging or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, buffers, pH, additives).

    • Data Collection: Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.

    • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement. Refine the model to obtain a high-resolution view of the protein-ligand complex, paying close attention to the electron density around the ligand to confirm its conformation and interactions.

Computational Protocols for Conformational Prediction

1. Molecular Dynamics (MD) Simulations

  • Rationale: MD simulations model the movement of atoms over time, providing a dynamic view of the molecule's conformational landscape and its interaction with the environment (e.g., solvent or a protein binding site).[13][14] This method is invaluable for understanding how the 3-fluoromethyl-3-carbonitrile substitution influences flexibility and stabilizes certain conformations.[15][16]

  • Protocol: Ligand Conformational Analysis in Solution

    • System Preparation: Generate a 3D structure of the molecule. Use a force field (e.g., GAFF, OPLS) to assign parameters to all atoms. Place the molecule in a periodic box of explicit solvent (e.g., TIP3P water).

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and run a short simulation under NVT (constant volume) and then NPT (constant pressure) ensembles to equilibrate the system.

    • Production Run: Run a long MD simulation (e.g., 100-500 ns) to sample the conformational space of the molecule.

    • Analysis: Analyze the trajectory to identify the most populated conformational states, measure key dihedral angles, and calculate the free energy landscape to understand the relative stability of different conformations.

G cluster_0 Computational Analysis cluster_1 Experimental Validation Molecule Design Molecule Design Force Field Param Force Field Parameterization Molecule Design->Force Field Param Synthesis Synthesis Molecule Design->Synthesis MD Simulation Molecular Dynamics (in Solvent/Protein) Force Field Param->MD Simulation Conf Analysis Conformational Analysis & Clustering MD Simulation->Conf Analysis Hypothesis Generate Binding Hypothesis Conf Analysis->Hypothesis Validation Validate/Refine Hypothesis Hypothesis->Validation NMR NMR Spectroscopy (NOE, J-coupling) Synthesis->NMR X-Ray X-Ray Crystallography (Co-crystallization) Synthesis->X-Ray Bioassay Biological Assay (SAR) Synthesis->Bioassay NMR->Validation X-Ray->Validation Bioassay->Validation Validation->Molecule Design Design Iteration

Workflow for Assessing Conformational Effects

Comparative Analysis with Alternative Substitutions

The true value of the 3-fluoromethyl-3-carbonitrile moiety is best understood when compared to other common substitutions at a quaternary center.

FeatureGem-Dimethyl (-C(CH₃)₂)Hydroxyl-Nitrile (-C(OH)(CN))Fluoromethyl-Nitrile (-C(CH₂F)(CN))
Steric Hindrance ModerateModerateHigh
Conformational Rigidity ModerateModerate-HighVery High
Hydrogen Bond Donor NoYes (OH)No
Hydrogen Bond Acceptor NoYes (OH, CN)Yes (CN, F)
Lipophilicity (LogP) IncreasesDecreasesIncreases Significantly
Metabolic Stability Can be oxidizedProne to oxidation/conjugationHigh (C-F bond stability)
Key Advantage Simple, predictable bulkAdds H-bond donor capabilityMaximizes rigidity and metabolic stability

Note: The data in this table represents general trends and the actual impact is compound-specific.

As the table illustrates, the 3-fluoromethyl-3-carbonitrile substitution offers a unique combination of high conformational rigidity, increased lipophilicity, and metabolic stability, making it a powerful tool for optimizing drug candidates where a specific, locked conformation is desired for high-affinity binding.

Conclusion: A Strategic Tool for Rational Drug Design

The 3-fluoromethyl-3-carbonitrile substitution is more than just a combination of two functional groups; it is a strategic element for enforcing conformational pre-organization. Its ability to rigidly lock a molecule's geometry, while simultaneously enhancing metabolic stability and providing a versatile handle for polar and non-polar interactions, makes it an invaluable asset in modern medicinal chemistry. By employing an integrated workflow of computational modeling and experimental validation, researchers can rationally design and assess the impact of this moiety, accelerating the development of highly potent and selective therapeutics. The insights provided in this guide serve as a foundational resource for scientists and drug development professionals seeking to leverage advanced chemical strategies to overcome complex design challenges.

References

  • Al-Awsi, G. F., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • Li, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. Available from: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available from: [Link]

  • Ren, X., et al. (2022). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. Available from: [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • ResearchGate. (n.d.). Experimental techniques to study protein dynamics and conformations. Available from: [Link]

  • O'Mara, M. L., & Tieleman, D. P. (2020). Computational methods for exploring protein conformations. Biochemical Society Transactions. Available from: [Link]

  • Wang, S., et al. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. ChemMedChem. Available from: [Link]

  • SpringerLink. (n.d.). Conformational Changes. Available from: [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available from: [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available from: [Link]

  • O'Mara, M. L., & Tieleman, D. P. (2020). Computational methods for exploring protein conformations. ResearchGate. Available from: [Link]

  • Patsnap Synapse. (2025). How important is the detection of protein conformational changes in drug discovery/developement?. Available from: [Link]

  • O'Mara, M. L., & Tieleman, D. P. (2020). Computational methods for exploring protein conformations. PMC. Available from: [Link]

  • Kalli, A. C., & Sansom, M. S. P. (2019). Computational methods to examine conformational changes and ligand-binding properties: Examples in neurobiology. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available from: [Link]

  • Ramakrishnan, D., et al. (2022). Developing methods to study conformational changes in RNA crystals using a photocaged ligand. PMC. Available from: [Link]

  • Perez, T. C., et al. (2023). Conformational Changes in Surface-Immobilized Proteins Measured Using Combined Atomic Force and Fluorescence Microscopy. MDPI. Available from: [Link]

  • Novás, M., & Matos, M. J. (2026). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

  • Patel, D. R., et al. (2020). Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. PubMed. Available from: [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

  • Xing, L., et al. (2019). Case studies of fluorine in drug discovery. Elsevier. Available from: [Link]

  • Baruch S. Blumberg Institute. (2025). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Available from: [Link]

  • Wang, Y., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. PubMed. Available from: [Link]

  • Patel, D. R., et al. (2020). Synthesis, Cytoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. ResearchGate. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Azetidine-Based Ligands

Welcome, researchers and drug development professionals. This guide provides an in-depth, technically-grounded framework for conducting and interpreting comparative molecular docking studies of azetidine-based ligands. A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide provides an in-depth, technically-grounded framework for conducting and interpreting comparative molecular docking studies of azetidine-based ligands. As a privileged scaffold in modern medicinal chemistry, the azetidine ring's unique structural and physicochemical properties offer a compelling starting point for novel therapeutic design.[1][2][3] This document moves beyond rote protocol-listing to explain the causality behind our experimental choices, ensuring your in-silico experiments are both robust and insightful.

Our focus is on establishing a self-validating system for comparing novel ligands, a cornerstone of trustworthy computational research. We will use the well-documented anticancer target, Signal Transducer and Activator of Transcription 3 (STAT3) , as our case study, reflecting the significant therapeutic interest in targeting this pathway with azetidine-containing molecules.[4][5][6]

Part 1: Foundational Concepts: The Rationale Behind the Workflow

The Azetidine Scaffold: A Privileged Motif in Drug Design

The four-membered, nitrogen-containing azetidine ring is more than just a chemical curiosity; it is a powerful tool for medicinal chemists. Its inherent ring strain and high sp³-character impart a rigid, three-dimensional conformation to molecules.[1][3] This rigidity can be highly advantageous, as it reduces the entropic penalty upon binding to a protein target, potentially leading to higher affinity and selectivity.

Furthermore, the azetidine moiety is known to enhance key pharmacokinetic properties. It can improve metabolic stability by blocking sites of oxidative metabolism, increase aqueous solubility, and fine-tune the overall physicochemical profile of a drug candidate.[1][3] This is not merely theoretical; several FDA-approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , successfully incorporate the azetidine scaffold to achieve their desired therapeutic profiles.[1]

The Principles of Molecular Docking: Predicting Molecular Recognition

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein or receptor).[7] The process is governed by two interconnected components:

  • Sampling Algorithm: This is the search function. It explores the vast conformational space of the ligand within the defined binding site of the protein, generating a multitude of possible binding poses.

  • Scoring Function: This is the evaluation function. It calculates a score—typically representing the Gibbs free energy of binding (ΔG)—for each generated pose. A lower, more negative score generally indicates a more favorable binding affinity.[7]

It is critical to understand that docking scores are predictions. Their true power lies not in their absolute values, but in their ability to rank and compare a series of related compounds, allowing us to prioritize the most promising candidates for synthesis and in-vitro testing.

Part 2: The Comparative Docking Workflow: A Self-Validating Protocol

A scientifically sound docking study is built on a foundation of rigorous validation. Before screening our novel azetidine ligands, we must first prove that our chosen docking protocol can accurately reproduce known binding information. This principle of "redocking" is the core of a trustworthy methodology.[8][9][10]

Experimental Protocol 1: Docking Methodology Validation via Redocking

Objective: To validate that the chosen docking software and parameters can accurately reproduce the crystallographically determined binding pose of a known ligand in the target's active site.

Success Criterion: The Root Mean Square Deviation (RMSD) between the top-ranked docked pose and the original crystallographic pose of the ligand must be ≤ 2.0 Å .[9][10]

Materials:

  • Protein Structure: STAT3 co-crystallized with a known inhibitor (e.g., PDB ID: 6NJS).

  • Docking Software: AutoDock Vina is a widely used and validated open-source option.[11][12][13]

  • Visualization Software: UCSF Chimera or BIOVIA Discovery Studio for analysis.[11][14]

  • Preparation Tools: AutoDockTools for preparing protein and ligand files.[13]

Step-by-Step Methodology:

  • Receptor Preparation:

    • Download the PDB file (e.g., 6NJS).

    • Load the structure into a molecular viewer. Isolate the protein chains and the co-crystallized ligand.

    • Causality Check: Remove all water molecules and other heteroatoms (e.g., ions, cofactors) that are not critical to the binding interaction. This simplifies the system and reduces computational noise.

    • Add polar hydrogens and assign Gasteiger charges. This is crucial for accurately calculating electrostatic interactions.

    • Save the prepared protein in .pdbqt format, which includes charge and atom type information required by AutoDock Vina.

  • Ligand Preparation:

    • Extract the co-crystallized ligand from the PDB file and save it as a separate file. This is our "ground truth" reference.

    • Using AutoDockTools, prepare this same ligand for docking: detect the rotatable bonds and save it in .pdbqt format.

  • Grid Box Definition:

    • Define the search space (the "grid box") for the docking algorithm. The box should be centered on the position of the co-crystallized ligand and be large enough to encompass the entire binding site, allowing for translational and rotational freedom of the test ligand.

  • Execution of Redocking:

    • Run AutoDock Vina using the prepared protein, the prepared ligand, and the grid box configuration.

  • Analysis and Validation:

    • Superimpose the top-ranked docked pose of the ligand onto the original, crystallographic protein structure.

    • Calculate the RMSD between the heavy atoms of the docked ligand pose and the original crystallographic ligand pose.

    • If the RMSD is ≤ 2.0 Å, the protocol is validated and can be trusted for screening novel ligands.[10]

G cluster_prep Preparation cluster_dock Docking & Validation PDB Fetch PDB Structure (e.g., 6NJS) PrepProt Prepare Protein (Add H, Assign Charges) PDB->PrepProt ExtractLig Extract Co-crystallized Ligand (Reference) PDB->ExtractLig DefineGrid Define Grid Box (Center on Ligand) PrepProt->DefineGrid PrepLig Prepare Ligand for Docking (Define Rotatable Bonds) ExtractLig->PrepLig Analyze Superimpose Poses (Docked vs. Crystal) ExtractLig->Analyze RunVina Execute Redocking (AutoDock Vina) PrepLig->RunVina DefineGrid->RunVina RunVina->Analyze RMSD Calculate RMSD Analyze->RMSD Validate Validation Result RMSD->Validate RMSD->Validate ≤ 2.0 Å ? Success Protocol Validated Validate->Success Fail Protocol Invalid (Adjust Parameters) Validate->Fail

Caption: Workflow for docking protocol validation via redocking.

Experimental Protocol 2: Comparative Docking of Novel Azetidine Ligands

Objective: To predict the binding affinities and interaction patterns of a series of novel azetidine-based ligands against a validated protein target.

Methodology:

  • Ligand Preparation:

    • Sketch each novel azetidine-based ligand in 2D (e.g., using ChemDraw) and convert to a 3D structure.

    • Perform energy minimization on each ligand using a suitable force field (e.g., MMFF94).

    • Causality Check: This step ensures that the ligand starts in a low-energy, physically realistic conformation, which can improve the efficiency and accuracy of the docking search.

    • Prepare each ligand in .pdbqt format as done in the validation step.

  • Docking Execution:

    • Using the exact same validated protein structure and grid box parameters from Protocol 1, dock each novel azetidine ligand using AutoDock Vina.

    • Causality Check: Consistency is paramount. Using identical protein and grid parameters ensures that any differences in docking scores are attributable to the ligands themselves, making the comparison valid.

  • Post-Docking Analysis:

    • For each ligand, analyze the output file, which contains multiple binding poses and their corresponding binding affinity scores (in kcal/mol).

    • Focus on the top-ranked pose (the one with the lowest binding energy).

    • Visualize the interactions between each top-ranked ligand and the amino acid residues in the STAT3 active site. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

G ValidatedProt Validated Protein (from Protocol 1) Docking Execute Docking (Validated Parameters) ValidatedProt->Docking LigandLib Azetidine Ligand Library (A, B, C...) PrepLigands Prepare Ligands (3D Convert, Minimize, PDBQT) LigandLib->PrepLigands PrepLigands->Docking Results Generate Docking Results (Poses & Scores) Docking->Results Quant Quantitative Analysis (Compare Binding Affinities) Results->Quant Qual Qualitative Analysis (Visualize Interactions) Results->Qual Prioritize Prioritize Candidates for Synthesis Quant->Prioritize Qual->Prioritize

Caption: General workflow for a comparative docking study.

Part 3: Data Presentation and Interpretation

Table 1: Comparative Docking Performance of Azetidine Ligands against STAT3
Ligand IDBinding Affinity (kcal/mol)H-BondsKey Hydrophobic Interactions (Residues)
Reference -9.83Val463, Leu459, Cys468
AZ-01 -8.72Val463, Leu459
AZ-02 -10.54Val463, Leu459, Cys468, Trp424
AZ-03 -7.91Leu459
AZ-04 -10.23Val463, Leu459, Cys468

Note: These values are representative examples for illustrative purposes.

Table 2: Detailed Hydrogen Bond Interactions for Top-Performing Ligands
Ligand IDInteracting ResidueAtom in LigandDistance (Å)
AZ-02 Cys426Carbonyl Oxygen2.9
Ser428Azetidine Nitrogen3.1
Gln456Amide N-H2.8
Arg460Carboxylate Oxygen3.0
AZ-04 Cys426Carbonyl Oxygen2.9
Ser428Azetidine Nitrogen3.2
Gln456Amide N-H2.9
Interpreting the Results

From this data, a clear narrative emerges. Ligand AZ-02 displays the most favorable predicted binding affinity (-10.5 kcal/mol), which is superior to both the reference compound and the other novel ligands.[7] The analysis in Table 2 provides the causal explanation: AZ-02 forms four distinct hydrogen bonds, including a critical interaction with Cys426. Previous studies have identified specific cysteine residues in STAT3 as key for the binding of irreversible inhibitors.[15] Therefore, the predicted interaction of AZ-02 with Cys426 provides a strong mechanistic hypothesis for its high predicted potency.

While Ligand AZ-04 also shows a strong binding affinity, it forms one fewer hydrogen bond than AZ-02. This comparative analysis allows us to build a preliminary Structure-Activity Relationship (SAR) and prioritize AZ-02 for synthesis and subsequent in-vitro validation, such as in a STAT3 DNA-binding assay.[4][5]

Part 4: Concluding Remarks and Best Practices

Molecular docking is a powerful predictive tool, but it is the beginning, not the end, of the drug discovery process.

  • Acknowledge Limitations: Scoring functions are imperfect, and the static nature of most docking protocols does not fully account for protein flexibility.[7][16]

  • Beyond Docking: The stability of a promising docked pose should ideally be further investigated using more computationally intensive methods like Molecular Dynamics (MD) simulations.[8][17]

  • Experimental Correlation: The ultimate validation of any in-silico model is its correlation with experimental data. Always seek to compare your docking results with measured biological activities (e.g., IC₅₀, Kᵢ, or Kᴅ values) whenever they become available.[7][8]

By adhering to a rigorous, self-validating workflow and interpreting the data through the lens of biochemical principles, you can leverage comparative docking studies to significantly accelerate the identification and optimization of novel azetidine-based therapeutic agents.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Molecular Docking Software and Tools. Creative Proteomics.
  • Best protein protein docking software to use? Receptor-Protein. Reddit.
  • DOCKING. Center for Computational Structural Biology.
  • rDock | A Fast, Versatile and Open Source Program for Docking Ligands to Proteins and Nucleic Acids. rDock.
  • NovaDock Molecular Docking Software. DNASTAR.
  • Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.
  • How to validate the molecular docking results ?. ResearchGate.
  • Azetidine Derivatives in Drug Design. Ambeed.com.
  • Molecular docking studies as antidepressant agents, synthetic techniques, antimicrobial screening of azetidine-2-one derivatives- a review. CABI Digital Library.
  • In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. ResearchGate.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC.
  • Structures of some azetidine‐based drugs. ResearchGate.
  • Validation of Docking Methodology (Redocking). ResearchGate.
  • Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University.
  • Molecular Docking Studies as Antidepressant Agents, Synthetic Techniques, Antimicrobial Screening of Azetidine-2-One Derivatives- A Review. Research Journal of Pharmacy and Technology.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC.
  • Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. Research Journal of Pharmacy and Technology.
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PMC.
  • Molecular Docking Studies as Antidepressant Agents, Synthetic Techniques, Antimicrobial Screening of Azetidine-2-One Derivatives. ProQuest.
  • Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. Research Journal of Pharmacy and Technology.
  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry - ACS Publications.
  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv.org.
  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed.
  • In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Al Mustansiriyah Journal of Pharmaceutical Sciences.
  • Design, Synthesis, and Molecular Docking Studies of 2‐Azetidinone‐Based Combretastatin A‐4 Analogues with Anticancer Activity. ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride proper disposal procedures

This guide provides essential, immediate safety and logistical information for the operational handling and disposal of 3-(Fluoromethyl)azetidine-3-carbonitrile hydrochloride (CAS: 2411639-67-1). As a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the operational handling and disposal of 3-(Fluoromethyl)azetidine-3-carbonitrile hydrochloride (CAS: 2411639-67-1).

As a highly specialized fluorinated heterocyclic building block frequently utilized in the drug discovery of kinase inhibitors (such as MPS1 inhibitors) and receptor modulators[1][2], this compound presents specific end-of-life logistical challenges. Because it contains both covalently bound fluorine and ionic chloride, it must be strictly managed under halogenated organic waste protocols to prevent severe environmental contamination and facility damage[3][4].

Chemical Profiling & Hazard Causality

To design a self-validating disposal protocol, we must first analyze the molecular causality behind the waste classification.

  • Molecular Composition: The compound (C5H8ClFN2) features a strained azetidine ring, a reactive nitrile group, a fluoromethyl group, and is stabilized as a hydrochloride salt.

  • Combustion Causality: If this compound is disposed of in standard non-halogenated waste streams and subjected to standard incineration, the thermal breakdown of the carbon-fluorine and chloride bonds will generate highly corrosive and toxic hydrogen fluoride (HF) and hydrogen chloride (HCl) gases, alongside nitrogen oxides (NOx) and potential hydrogen cyanide (HCN) from the nitrile group[3][5].

  • Regulatory Classification: Due to its halogen content, the Environmental Protection Agency (EPA) and standard institutional Environmental Health and Safety (EHS) guidelines mandate its segregation into Halogenated Organic Waste streams[4][6]. This ensures the waste is routed to specialized rotary kiln incinerators equipped with caustic scrubbing systems capable of neutralizing acidic halogen gases[3].

Waste Segregation & Compatibility Matrix

Proper segregation at the point of generation is the most critical step in laboratory waste management. Mixing halogenated waste with incompatible streams can lead to dangerous pressurization, exothermic reactions, or exorbitant disposal surcharges[6][7].

Table 1: Segregation Matrix for 3-(Fluoromethyl)azetidine-3-carbonitrile HCl

Waste Stream CategoryCompatibility StatusCausality / Rationale
Halogenated Organics (e.g., DCM, Chloroform)Highly Compatible Shares the same terminal disposal requirement (high-temp incineration with caustic scrubbing)[3].
Non-Halogenated Organics (e.g., Acetone, Ethanol)Conditionally Compatible Can be mixed if necessary, but the entire container must then be treated and billed as the more expensive halogenated waste[6].
Aqueous Acids/Bases Incompatible May cause hydrolysis of the nitrile group or unwanted exothermic acid-base reactions.
Strong Oxidizers (e.g., Nitric Acid, Peroxides)Strictly Incompatible Mixing organic materials with strong oxidizers can result in rapid over-pressurization, fire, or explosive container failure[6][7].

Step-by-Step Operational Disposal Protocol

The following methodology provides a self-validating workflow for researchers generating waste containing 3-(Fluoromethyl)azetidine-3-carbonitrile hydrochloride.

Step 1: Point-of-Generation Collection

  • Select a chemically compatible waste container, typically High-Density Polyethylene (HDPE) or glass. Ensure the container has a tight-fitting, leak-proof cap[8].

  • Place the waste container in secondary containment (e.g., a plastic bin) within a certified chemical fume hood to capture any fugitive emissions or spills during transfer[9].

  • Transfer the solid waste, or solvent solutions containing the compound, into the container using a dedicated funnel.

Step 2: EPA/RCRA Compliant Labeling

  • Attach a standardized Hazardous Waste label to the container before the first drop of waste is added[7].

  • Explicitly spell out the chemical name: "3-(Fluoromethyl)azetidine-3-carbonitrile hydrochloride". Do not use abbreviations, structural formulas, or trade names[7][10].

  • Check the primary hazard boxes: Toxic and Halogenated .

  • Date the label the moment the waste first enters the container (accumulation start date)[7].

Step 3: Storage and Accumulation

  • Keep the container closed at all times unless actively adding waste[6].

  • Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation, strictly segregated from incompatible chemicals (e.g., oxidizers)[6].

  • Do not exceed the volume limits (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste) or the time limits (frequently 6 to 12 months, depending on your facility's generator status)[11].

Step 4: EHS Transfer and Terminal Treatment

  • Submit a waste collection request through your institution's EHS management system (e.g., Chematix)[6].

  • EHS will transport the material to a central accumulation area.

  • The waste is ultimately manifested to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it undergoes rotary kiln incineration at temperatures exceeding 1000°C, followed by alkaline scrubbing to capture HF and HCl byproducts[3][11].

Institutional Disposal & Treatment Workflow

The following diagram illustrates the logical lifecycle of halogenated heterocyclic waste, demonstrating the critical path from laboratory generation to environmental neutralization.

WasteWorkflow Gen 1. Point of Generation (Fume Hood) Seg 2. Segregation (Halogenated Stream) Gen->Seg EHS 3. EHS Collection & Manifesting Seg->EHS Inc 4. TSDF Rotary Kiln Incineration (>1000°C) EHS->Inc Scrub 5. Caustic Scrubbing (Neutralizes HF/HCl) Inc->Scrub Exhaust Gas Safe Safe Environmental Release Scrub->Safe

Lifecycle of Halogenated Azetidine Waste from laboratory generation to TSDF neutralization.

References

  • Chemical Disposal Guidelines: a Quick Reference Source: American Chemical Society (ACS) URL:[Link]

  • How to Properly Dispose Chemical Hazardous Waste Source: National Science Teaching Association (NSTA) URL:[Link]

  • Regulation of Laboratory Waste (Subpart K) Source: American Chemical Society (ACS) URL:[Link]

  • Managing Chemical Wastes in the Lab Source: American Association of Chemistry Teachers (AACT) URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Managing Chemical Retention and Storage Source: Vanderbilt University Medical Center (VUMC) URL:[Link]

  • Halogenated Solvent Cleaners Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents Source: University of Louisville DEHS URL:[Link]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride (CAS No: 2231676-20-1...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride (CAS No: 2231676-20-1). The guidance herein is designed to establish a comprehensive safety protocol, moving beyond mere compliance to foster a deep understanding of the material's inherent risks and the rationale behind each procedural step.

Hazard Profile: A Rationale for Precaution

Understanding the chemical's structure is paramount to anticipating its hazards. 3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride is not a monolithic entity but a composite of functional groups, each contributing to its overall risk profile. A risk assessment must consider the interplay of the azetidine ring, the fluoromethyl and nitrile groups, and the hydrochloride salt.

  • Azetidine Ring: This four-membered heterocyclic amine is a strained ring system.[1][2] Such structures can be susceptible to ring-opening reactions, particularly under acidic conditions which may be exacerbated by the hydrochloride salt.[1] While integral to its synthetic utility, this reactivity demands careful handling to prevent unintended reactions.[2][3]

  • Fluoromethyl Group: As a halogenated organic compound, this moiety introduces specific toxicological concerns. Halogenated hydrocarbons can be toxic upon inhalation and ingestion.[4] Furthermore, combustion of fluorinated compounds can produce highly toxic gases such as hydrofluoric acid.[5] This classification also mandates specific waste disposal procedures.[4][6][7]

  • Nitrile Group (-C≡N): The cyano- group is a well-known toxicophore. While the toxicity of this specific molecule is categorized as "Harmful," not "Fatal," the potential for release of cyanide ions under certain conditions (e.g., strong acidic hydrolysis or combustion) necessitates stringent containment.

  • Hydrochloride Salt (-HCl): This salt of a strong acid means the compound is acidic and corrosive.[8][9] It can cause severe skin and eye irritation and damage to the respiratory tract if inhaled as a dust or aerosol.[8][10]

The Globally Harmonized System (GHS) classifications for this compound confirm these risks, labeling it as harmful if swallowed, in contact with skin, or if inhaled, and a cause of serious skin and eye irritation.[10] It is also recognized as a potential respiratory irritant.[11]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be directly correlated to the scale and nature of the operation. A tiered approach ensures that protection is commensurate with risk.

Scale of Operation Engineering Controls Hand Protection Eye/Face Protection Body & Respiratory Protection
Microscale (<100 mg) Certified Chemical Fume HoodDisposable Nitrile Gloves (4-6 mil), inspected before use. Change immediately upon contamination.ANSI Z87.1-rated Safety Glasses with Side ShieldsFlame-Resistant (FR) Lab Coat, Closed-toe Shoes
Bench Scale (100 mg - 10 g) Certified Chemical Fume HoodThicker Nitrile Gloves (>8 mil) or Double-Gloving (inner nitrile, outer neoprene).ANSI Z87.1-rated Safety GogglesFR Lab Coat, Chemical-resistant Apron, Closed-toe Shoes. Maintain access to a respirator.
Kilo-Lab/Pilot Scale (>10 g) Walk-in Fume Hood or GloveboxButyl or Viton gloves are recommended for extended handling.[12]Full Face Shield over Safety GogglesChemical-resistant Suit, Boots. NIOSH-approved respirator with organic vapor/acid gas cartridges required.[8][13]
Detailed PPE Specifications
  • Hand Protection: Standard disposable nitrile gloves offer good protection against splashes of many chemicals, including weak acids.[14][15][16] However, their resistance to halogenated hydrocarbons can be limited, especially with prolonged contact.[16] For anything beyond brief, microscale handling, double-gloving or using more robust gloves (e.g., neoprene, butyl) is a critical risk-reduction measure. Always inspect gloves for tears or defects before use and remove them carefully to avoid skin contact.[17]

  • Eye and Face Protection: At a minimum, safety glasses are required. For larger scales where the risk of a splash is greater, safety goggles that form a seal around the eyes are necessary.[4] A full-face shield should be worn over goggles during procedures with a high splash potential, such as when adding the material to a reaction vessel or during transfers.[9]

  • Respiratory Protection: All handling of the solid material or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[4][8] The compound is known to cause respiratory irritation.[10] If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases is mandatory.[8]

Operational and Disposal Plan

A systematic workflow is essential for minimizing exposure and ensuring safe containment from the moment the material is retrieved to its final disposal.

Step-by-Step Handling Procedure
  • Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure an eyewash station and safety shower are accessible and unobstructed.[18] Assemble all necessary equipment and reagents before retrieving the compound.

  • PPE Donning: Don PPE in the correct order: lab coat, closed-toe shoes, inner gloves (if double-gloving), safety goggles/face shield, outer gloves.

  • Weighing/Transfer: If handling the solid, perform all transfers carefully to avoid generating dust.[11] Use a spatula and weighing paper within the fume hood. Close the primary container immediately after use.

  • Solution Preparation: When dissolving, slowly add the compound to the solvent to control any exothermic reactions. If diluting an acid, always add acid to water, never the other way around.[13]

  • Post-Handling: Thoroughly decontaminate the work area. Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Wash hands and forearms thoroughly with soap and water after the procedure is complete.[8]

Waste Management Protocol

This compound's fluorinated nature places it in a specific waste category.

  • Segregation: All waste containing 3-(Fluoromethyl)azetidine-3-carbonitrile;hydrochloride must be collected in a designated "Halogenated Organic Waste" container.[4][6][7][19] Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[19][20]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents, including approximate percentages.[19][20] Do not use abbreviations.

  • Storage: Keep waste containers tightly sealed when not in use and store them in a designated, well-ventilated satellite accumulation area, preferably within secondary containment.[6][9][19]

Emergency Response

Immediate and correct action during an emergency can significantly mitigate harm.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.[9][11][21]
Eye Contact Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][21][22]
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11][21][22]
Ingestion Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[11][13]
Small Spill (<5 g) Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, place it in a sealed, labeled container, and dispose of it as halogenated waste.[6][11][19]
Large Spill (>5 g) Evacuate the immediate area and alert colleagues. If safe to do so, close the fume hood sash. Contact your institution's emergency response team.[6]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start_node Start: Assess Task decision_scale decision_scale start_node->decision_scale Evaluate Scale decision_node decision_node ppe_node ppe_node control_node control_node ppe_micro ppe_micro decision_scale->ppe_micro < 100 mg (Microscale) decision_bench decision_bench decision_scale->decision_bench 100 mg - 10 g (Bench Scale) ppe_kilo ppe_kilo decision_scale->ppe_kilo > 10 g (Kilo Scale) control_fume_hood Certified Fume Hood ppe_micro->control_fume_hood Work In decision_bench->control_fume_hood Work In control_walk_in Walk-in Hood / Glovebox ppe_kilo->control_walk_in Work In ppe_micro_details Standard Nitrile Gloves Safety Glasses FR Lab Coat control_fume_hood->ppe_micro_details ppe_bench_details Thick Nitrile / Double Gloves Safety Goggles FR Lab Coat + Apron control_fume_hood->ppe_bench_details ppe_kilo_details Butyl/Viton Gloves Face Shield + Goggles Chemical Suit Respirator Required control_walk_in->ppe_kilo_details

Caption: PPE Selection based on operational scale.

References

  • 3-fluoroazetidine-3-carbonitrile hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Madison. [Link]

  • Are Nitrile Gloves Chemically Resistant? Why PPE Matters. Eagle National Supply. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. PPS Gloves. [Link]

  • Halogenated Solvents in Laboratories. Temple University. [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Medtecs Business Solutions. [Link]

  • Nitrile Glove Chemical Resistance Guide. S&G Gloves. [Link]

  • Standard Operating Procedure - Hydrochloric Acid. University of California, Santa Cruz. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ChemRxiv. [Link]

  • Material Safety Data Sheet - 6-Fluoro-L-DOPA hydrochloride. ABX advanced biochemical compounds. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Hydrochloric Acid. Japan Soda Industry Association. [Link]

  • Process for preparing optically active fluorine-containing compounds. European Patent Office. [Link]

  • Hydrochloric Acid Hazards & Safety Tips. VelocityEHS. [Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.[Link]

  • Hydrochloric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory. [Link]

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